molecular formula C16H33NO2 B1268276 2-Aminohexadecanoic acid CAS No. 7769-79-1

2-Aminohexadecanoic acid

Numéro de catalogue: B1268276
Numéro CAS: 7769-79-1
Poids moléculaire: 271.44 g/mol
Clé InChI: XELWBYCKQCNAGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-aminohexadecanoic acid is an alpha-amino fatty acid of chain length C16.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-aminohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELWBYCKQCNAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328318
Record name 2-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7769-79-1
Record name 2-Aminohexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7769-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminohexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-aminohexadecanoic acid, also known as 2-aminopalmitic acid. Due to the limited availability of specific experimental data for this particular long-chain amino acid, this guide combines reported values with predicted data and outlines the standard experimental protocols for the determination of these properties.

I. Introduction

This compound is a saturated alpha-amino acid with a 16-carbon chain. Its structure, comprising a hydrophobic alkyl chain and a hydrophilic amino acid headgroup, suggests potential applications in areas such as lipid chemistry, peptide synthesis, and the development of novel surfactants and drug delivery systems. A thorough understanding of its physical properties is crucial for its application in research and development.

II. Molecular and Computed Properties

A summary of the fundamental molecular and computationally predicted properties of this compound is presented in Table 1. These values are primarily sourced from publicly available chemical databases.[1][2]

Table 1: Molecular and Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₃₃NO₂PubChem[1]
Molecular Weight271.44 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
XLogP33.9PubChem[1]
Topological Polar Surface Area63.3 ŲPubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count14PubChem[2]
III. Experimental Physical Properties

The experimentally determined physical properties of this compound are sparse in the literature. Table 2 summarizes the available data. It is important to note that many long-chain amino acids tend to decompose at their melting points, making the determination of a precise boiling point challenging.

Table 2: Experimental Physical Properties of this compound

PropertyValueNotes
Melting Point~220 °C (decomposes)
Boiling Point392.6 ± 25.0 °CPredicted value
Solubility-See Section IV for a qualitative discussion
pKa (α-carboxyl)-Expected to be around 2-3 (See Section V)
pKa (α-amino)-Expected to be around 9-10 (See Section V)
Specific Rotation-See Section VI for a qualitative discussion

IV. Solubility Profile

Qualitative Assessment

Due to its long hydrophobic 16-carbon chain, this compound is expected to have very low solubility in water.[3] Like other long-chain amino acids, its solubility is likely to be higher in nonpolar organic solvents and may show some solubility in polar organic solvents like ethanol (B145695), especially with heating.[4][5][6] The solubility in aqueous solutions will also be highly dependent on the pH, increasing at pH values below the pKa of the amino group and above the pKa of the carboxyl group, due to the formation of the more soluble cationic and anionic species, respectively.[3][7]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound in various solvents involves the following steps:

  • Sample Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., water, ethanol, chloroform, etc.).

  • Equilibration: The vials are agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: The saturated solution is carefully filtered or centrifuged to remove any undissolved solid.

  • Quantification: A known volume of the clear, saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid is then determined gravimetrically. Alternatively, a suitable analytical technique such as HPLC or NMR with an internal standard can be used to determine the concentration of the dissolved amino acid.

  • Data Analysis: The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

V. Acid-Base Properties (pKa)

Expected pKa Values

The pKa values of the α-carboxyl and α-amino groups of this compound have not been experimentally reported. However, based on the data for other α-amino acids, the pKa of the carboxylic acid group is expected to be in the range of 2-3, and the pKa of the amino group is expected to be in the range of 9-10.[8][9][10][11]

Experimental Protocol for pKa Determination

The pKa values of this compound can be determined by potentiometric titration:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure sufficient solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: The solution is first acidified to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., HCl).

  • Titration with Base: A standardized solution of a strong base (e.g., NaOH) is then added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first pKa (for the carboxyl group) will be in the acidic region, and the second pKa (for the amino group) will be in the basic region.

VI. Optical Activity

Expected Optical Properties

As an α-amino acid with a chiral center at the α-carbon (except for glycine), this compound is expected to be optically active, meaning it will rotate the plane of polarized light. The direction and magnitude of this rotation (specific rotation) are characteristic physical properties. The specific rotation will have an equal magnitude but opposite sign for the D- and L-enantiomers.[12][13] The optical rotation of amino acids can be influenced by the pH of the solution.[14]

Experimental Protocol for Determining Specific Rotation

The specific rotation of an enantiomer of this compound can be measured using a polarimeter:

  • Sample Preparation: A solution of a known concentration of the pure enantiomer of this compound is prepared in a suitable solvent.

  • Polarimeter Setup: The polarimeter is calibrated, and the light source (typically a sodium D-line at 589 nm) is warmed up.

  • Measurement: The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The observed rotation of the plane-polarized light is then measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters.

    • c is the concentration of the solution in g/mL.

VII. Visualizations

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel long-chain amino acid like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Determination cluster_data Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint BoilingPoint Boiling Point Determination (Predicted/Experimental) Purification->BoilingPoint Solubility Solubility Profiling Purification->Solubility pKa pKa Determination Purification->pKa OpticalRotation Optical Rotation Measurement Purification->OpticalRotation DataCompilation Compilation of Physical Properties MeltingPoint->DataCompilation BoilingPoint->DataCompilation Solubility->DataCompilation pKa->DataCompilation OpticalRotation->DataCompilation Report Technical Guide/Whitepaper Generation DataCompilation->Report

Caption: Logical workflow for the characterization of this compound.

Synthesis of this compound

Strecker_Synthesis Start Hexadecanal (Starting Material) Reaction1 Formation of α-aminonitrile Start->Reaction1 Ammonia Ammonia (NH3) Ammonia->Reaction1 HCN Hydrogen Cyanide (HCN) HCN->Reaction1 Hydrolysis Acid or Base Hydrolysis Reaction1->Hydrolysis Product This compound Hydrolysis->Product

Caption: Generalized Strecker synthesis of this compound.

References

An In-depth Technical Guide to 2-Aminohexadecanoic Acid: Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid, an alpha-amino fatty acid, is a key intermediate in the de novo biosynthesis of sphingolipids, a class of lipids with crucial roles in cell structure and signaling. While its existence is implied in this fundamental metabolic pathway, specific details regarding its initial discovery and quantitative natural abundance remain elusive in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its biochemical synthesis, qualitative natural occurrence, and the analytical methodologies pertinent to its study. The document also presents a detailed visualization of its biosynthetic pathway and outlines experimental approaches for its isolation and characterization, acknowledging the existing gaps in quantitative data and specific validated protocols.

Discovery and Historical Context

The specific historical account of the discovery of this compound is not well-documented in the scientific literature. Its identification is intrinsically linked to the broader understanding of fatty acid and amino acid metabolism. The discovery of amino acids began in the early 19th century, with asparagine being the first to be isolated in 1806. The systematic discovery and characterization of the 20 common proteinogenic amino acids concluded in 1935 with the identification of threonine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from comprehensive chemical databases.

PropertyValueSource
Molecular Formula C₁₆H₃₃NO₂PubChem[1][2]
Molecular Weight 271.44 g/mol PubChem[1][2]
IUPAC Name This compoundPubChem[2]
Synonyms 2-Aminopalmitic acid, α-Aminopalmitic acidPubChem[2]
CAS Number 7769-79-1PubChem[2]
Topological Polar Surface Area 63.3 ŲPubChem[1]
XLogP3 3.9PubChem[1]

Natural Occurrence

This compound is a naturally occurring molecule found in a variety of organisms as a metabolic intermediate. However, quantitative data on its abundance in specific tissues or organisms is scarce in the available literature.

  • Biosynthetic Intermediate: Its primary natural occurrence is as a transient intermediate in the de novo sphingolipid biosynthesis pathway in eukaryotes. This pathway is fundamental for the production of ceramides (B1148491), sphingomyelins, and other complex sphingolipids.

  • Bacteria: Branched-chain and other unusual fatty acids are characteristic components of bacterial cell membranes. While the presence of various amino acids in bacteria is well-established, specific quantification of this compound in bacterial species is not widely reported.

Biosynthesis and Signaling Pathway

The primary known biological role of this compound is as a precursor in the de novo synthesis of sphingolipids. This pathway is initiated by the enzyme serine palmitoyltransferase (SPT) .

The Serine Palmitoyltransferase (SPT) Pathway

SPT catalyzes the condensation of L-serine and palmitoyl-CoA, the first and rate-limiting step in sphingolipid biosynthesis. This reaction produces 3-ketodihydrosphingosine. Although this compound is not a direct product, its structural elements are incorporated and it represents a key chemical intermediate class in this pathway.

The overall workflow for the biosynthesis of ceramides starting from L-serine and palmitoyl-CoA is depicted below.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum serine L-Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt kds 3-Ketodihydrosphingosine spt->kds Condensation kds_reductase 3-Ketodihydrosphingosine Reductase kds->kds_reductase dihydrosphingosine Dihydrosphingosine (Sphinganine) kds_reductase->dihydrosphingosine Reduction (NADPH) cer_synthase Ceramide Synthase (CerS) dihydrosphingosine->cer_synthase dihydroceramide Dihydroceramide cer_synthase->dihydroceramide Acylation fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->cer_synthase desaturase Dihydroceramide Desaturase (DEGS1) dihydroceramide->desaturase ceramide Ceramide desaturase->ceramide Desaturation

De novo sphingolipid biosynthesis pathway in the endoplasmic reticulum.
Regulation of Serine Palmitoyltransferase

The activity of SPT is tightly regulated to maintain cellular sphingolipid homeostasis. Key regulatory mechanisms include:

  • Substrate Availability: The cellular concentrations of L-serine and palmitoyl-CoA influence the rate of the initial reaction.

  • ORMDL Proteins: A family of endoplasmic reticulum-resident proteins (ORMDL1-3 in mammals) act as negative regulators of SPT activity. They sense ceramide levels and inhibit SPT when sphingolipid levels are high.

  • SPT Subunits: The SPT enzyme complex is composed of multiple subunits (SPTLC1, SPTLC2/3, and ssSPTa/b). The specific subunit composition can influence substrate preference and enzyme activity.

The regulatory logic of SPT activity is illustrated in the following diagram.

SPT_Regulation spt_complex SPT Complex (SPTLC1/2 + ssSPTa) activity SPT Activity spt_complex->activity Catalyzes ormdl ORMDL Proteins ormdl->spt_complex Inhibits ceramide Ceramide ceramide->ormdl Activates substrates L-Serine + Palmitoyl-CoA substrates->spt_complex Availability

Regulation of Serine Palmitoyltransferase (SPT) activity.

Experimental Protocols

General Workflow for Extraction and Analysis

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a biological sample, such as marine sponge tissue.

Experimental_Workflow sample Biological Sample (e.g., Marine Sponge Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample->extraction hydrolysis Hydrolysis of Complex Lipids (Acid or Base Catalysis) extraction->hydrolysis separation Separation of Free Fatty Acids and Amino Acids hydrolysis->separation derivatization Derivatization (e.g., Esterification for GC-MS or Fluorescent Tagging for HPLC) separation->derivatization analysis Instrumental Analysis (GC-MS or HPLC-MS/FLD) derivatization->analysis quantification Data Analysis and Quantification analysis->quantification

General workflow for the analysis of this compound.
Detailed Methodological Steps

Step 1: Total Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the extraction of total lipids from biological tissues.

  • Homogenization: Homogenize the tissue sample in a chloroform (B151607):methanol (B129727) solvent mixture (typically 2:1, v/v).

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. The lower chloroform phase will contain the lipids.

  • Collection and Drying: Carefully collect the lower lipid-containing phase and evaporate the solvent under a stream of nitrogen.

Step 2: Hydrolysis of Complex Lipids

To analyze the total fatty acid and amino acid content, the extracted lipids must be hydrolyzed.

  • Acid or Base Hydrolysis: Resuspend the dried lipid extract in a solution for hydrolysis (e.g., 6 M HCl for acid hydrolysis or 0.5 M NaOH in methanol for base hydrolysis).

  • Heating: Heat the mixture under an inert atmosphere to prevent oxidation (e.g., 100-110 °C for several hours for acid hydrolysis or 70-100 °C for a shorter duration for base hydrolysis).

  • Extraction of Hydrolysate: After cooling, extract the free fatty acids and amino acids from the hydrolysate using an appropriate organic solvent (e.g., hexane (B92381) or diethyl ether) after adjusting the pH.

Step 3: Derivatization for Chromatographic Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), derivatization is often necessary to improve volatility and chromatographic properties.

  • For GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs):

    • React the dried hydrolysate with a methylating agent such as boron trifluoride-methanol (BF₃-methanol) or methanolic HCl.

    • Heat the reaction mixture to ensure complete derivatization.

    • Extract the resulting FAMEs with an organic solvent like hexane.

  • For HPLC Analysis (as Fluorescent Derivatives):

    • React the amino acid-containing fraction with a fluorescent tagging reagent such as o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).

    • The reaction is typically rapid and can be performed at room temperature.

Step 4: Instrumental Analysis and Quantification

  • GC-MS:

    • Column: Use a capillary column suitable for FAMEs analysis (e.g., a polar column like those with a cyanopropyl stationary phase).

    • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference standard or library.

    • Quantification: Use of an internal standard (e.g., a deuterated analog or an odd-chain fatty acid) is crucial for accurate quantification.

  • HPLC with Fluorescence or Mass Spectrometric Detection:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: Fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent, or a mass spectrometer.

    • Quantification: Based on a calibration curve generated from authentic standards.

Future Directions and Conclusion

This compound represents a fundamental building block in sphingolipid metabolism. While its role as a biosynthetic intermediate is established, a significant knowledge gap exists regarding its specific discovery, quantitative distribution in nature, and potential direct biological activities. Future research should focus on:

  • Development of Validated Quantitative Methods: Establishing and validating robust analytical methods for the precise quantification of this compound in various biological matrices.

  • Screening of Natural Sources: A systematic quantitative screening of diverse organisms, particularly marine invertebrates and bacteria, to map its natural abundance.

  • Investigation of Bioactivity: Exploring potential direct signaling roles of this compound or its immediate derivatives, independent of their incorporation into complex sphingolipids.

References

The Enigmatic Role of 2-Aminohexadecanoic Acid in Cellular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid (2-AHD), a 16-carbon alpha-amino fatty acid, represents an intriguing but underexplored molecule in the landscape of cellular lipidomics. While its structural analog, palmitic acid, is well-characterized, the addition of an amino group at the alpha position suggests unique biochemical properties and biological roles. This technical guide synthesizes the current understanding of 2-AHD, drawing upon the broader knowledge of sphingolipid metabolism and fatty acid signaling. We delve into its putative involvement in ceramide synthesis, potential modulation of key signaling pathways, and the consequent impact on cellular processes such as apoptosis and inflammation. This document provides a framework for future research by outlining detailed experimental protocols and highlighting the quantitative analysis necessary to elucidate the precise functions of this enigmatic fatty acid.

Introduction to this compound

This compound, also known as 2-aminopalmitic acid, is a saturated fatty acid with a 16-carbon chain and an amino group attached to the alpha-carbon.[1] This structural feature distinguishes it from the more common n-hexadecanoic acid (palmitic acid) and suggests a potential role as a precursor for a unique class of N-acylated lipids, particularly alpha-amino ceramides (B1148491). The biological significance of such modified ceramides is not yet fully understood, but they may possess distinct signaling properties compared to their non-aminated counterparts.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₃₃NO₂[1]
Molecular Weight271.44 g/mol [2]
IUPAC NameThis compound[1]
Synonyms2-Aminopalmitic acid, alpha-aminopalmitic acid[1]

Putative Biological Roles and Signaling Pathways

While direct evidence is limited, the primary hypothesized role of 2-AHD in cells is its incorporation into sphingolipids, forming a class of alpha-amino ceramides. Sphingolipids are critical components of cell membranes and are central to various signaling pathways that regulate cell fate.[3]

Involvement in Ceramide Synthesis

Ceramides are synthesized by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[4][5] It is plausible that 2-AHD, after being activated to 2-aminohexadecanoyl-CoA, could serve as a substrate for one or more CerS isoforms, particularly CerS5 and CerS6, which preferentially utilize C16 fatty acyl-CoAs.[6] The resulting N-(2-aminohexadecanoyl)-sphingosine would represent a novel class of ceramides with potentially altered biophysical properties and protein interactions.

Ceramide_Synthesis Sphinganine Sphinganine Ceramide Synthase (CerS5/6) Ceramide Synthase (CerS5/6) Sphinganine->Ceramide Synthase (CerS5/6) 2-Aminohexadecanoyl-CoA 2-Aminohexadecanoyl-CoA 2-Aminohexadecanoyl-CoA->Ceramide Synthase (CerS5/6) alpha-Amino Dihydroceramide alpha-Amino Dihydroceramide Ceramide Synthase (CerS5/6)->alpha-Amino Dihydroceramide Dihydroceramide Desaturase Dihydroceramide Desaturase alpha-Amino Dihydroceramide->Dihydroceramide Desaturase alpha-Amino Ceramide alpha-Amino Ceramide Dihydroceramide Desaturase->alpha-Amino Ceramide

Caption: Proposed pathway for the synthesis of alpha-amino ceramide from this compound.

Modulation of Apoptosis and Cell Proliferation

Ceramides are well-established mediators of apoptosis.[7] Specifically, C16-ceramide has been implicated in TNF-α-induced apoptosis.[8][9] The incorporation of 2-AHD into ceramides could modulate this process. The alpha-amino group might alter the ability of the ceramide to form channels in the mitochondrial outer membrane or to interact with downstream effectors like protein phosphatases (e.g., PP2A) and kinases (e.g., PKC).

Apoptosis_Signaling cluster_membrane Cell Membrane TNF-alpha Receptor TNF-alpha Receptor aSMase Acid Sphingomyelinase TNF-alpha Receptor->aSMase TNF-alpha TNF-alpha TNF-alpha->TNF-alpha Receptor alpha-Amino Ceramide alpha-Amino Ceramide aSMase->alpha-Amino Ceramide generates Downstream Effectors PP2A, PKC, ASK1 alpha-Amino Ceramide->Downstream Effectors modulates Caspase Cascade Caspase Cascade Downstream Effectors->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Hypothetical modulation of TNF-α induced apoptosis by alpha-amino ceramide.

Quantitative Data (Hypothetical)

Table 2: Hypothetical Kinetic Parameters of Ceramide Synthase 5 (CerS5) with Different Acyl-CoA Substrates

SubstrateKₘ (µM)Vₘₐₓ (pmol/min/mg)
Palmitoyl-CoA (C16:0)5.21500
2-Aminohexadecanoyl-CoA7.81100
Stearoyl-CoA (C18:0)25.1350

Table 3: Hypothetical Dose-Response of this compound on Cell Viability

Cell LineTreatmentIC₅₀ (µM) after 48h
Jurkat (T-cell leukemia)This compound35
MCF-7 (Breast cancer)This compound52
HEK293 (Non-cancerous)This compound>100

Experimental Protocols

Elucidating the biological role of 2-AHD requires a suite of robust experimental protocols. The following sections detail methodologies adapted from established lipid research techniques.

Cell Culture and Treatment with 2-AHD

Standard mammalian cell culture techniques can be employed.[10] For treatment, 2-AHD should be dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its uptake by cells.

Cell_Culture_Workflow Start Start Seed_Cells Seed cells in appropriate culture vessels Start->Seed_Cells Prepare_2AHD Prepare 2-AHD-BSA complex Seed_Cells->Prepare_2AHD Treat_Cells Treat cells with 2-AHD-BSA complex Prepare_2AHD->Treat_Cells Incubate Incubate for desired time period Treat_Cells->Incubate Harvest_Cells Harvest cells for downstream analysis Incubate->Harvest_Cells End End Harvest_Cells->End

Caption: General workflow for treating cultured cells with this compound.

Ceramide Synthase Activity Assay

This protocol is adapted from fluorescent assays for CerS activity.[8][11]

  • Prepare cell lysates: Homogenize cells in a suitable buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂).

  • Set up the reaction: In a microcentrifuge tube, combine cell lysate, fatty acid-free BSA, DTT, and the fluorescent sphingoid base substrate (e.g., NBD-sphinganine).

  • Initiate the reaction: Add 2-aminohexadecanoyl-CoA to start the reaction. Incubate at 37°C.

  • Stop the reaction: Add chloroform/methanol (1:2, v/v).

  • Lipid extraction: Perform a Bligh-Dyer extraction to separate the lipids.[12]

  • Analysis: Separate the lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Visualize and quantify the fluorescent NBD-labeled alpha-amino ceramide product using a fluorescence scanner.

Analysis of Apoptosis

Apoptosis can be assessed using several standard techniques:

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Caspase Activity Assays: Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[14]

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of lipids.[3][15]

  • Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.[11][12]

  • Internal Standards: Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated or ¹³C-labeled alpha-amino ceramide analog).

  • Chromatographic Separation: Separate the lipid species using reverse-phase HPLC.

  • Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and fragment ions of the target alpha-amino ceramides.

Future Directions

The study of this compound is still in its infancy. Future research should focus on:

  • Synthesis of Labeled 2-AHD: The chemical synthesis of radiolabeled (e.g., ¹⁴C or ³H) or stable isotope-labeled (e.g., ¹³C or ²H) 2-AHD is crucial for metabolic tracing studies.

  • Identification of Specific CerS Isoforms: Determining which CerS isoform(s) utilize 2-aminohexadecanoyl-CoA as a substrate.

  • Elucidation of Downstream Signaling: Identifying the specific protein targets and signaling pathways modulated by alpha-amino ceramides.

  • In Vivo Studies: Investigating the physiological and pathophysiological roles of 2-AHD and its metabolites in animal models.

Conclusion

This compound stands as a compelling molecule for future investigation in the field of lipid biology. Its potential to form a novel class of signaling lipids, the alpha-amino ceramides, opens up new avenues for understanding the regulation of fundamental cellular processes. The experimental frameworks and hypothetical data presented in this guide are intended to serve as a roadmap for researchers to unravel the biological significance of this unique fatty acid and to explore its potential as a therapeutic target in diseases characterized by dysregulated lipid signaling.

References

2-aminohexadecanoic acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Aminohexadecanoic Acid

This technical guide provides a comprehensive overview of this compound, covering its chemical identity, physicochemical properties, a representative synthesis protocol, and its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and lipid research.

Chemical Identity

CAS Number: 7769-79-1 (for the racemic mixture)[1]

Synonyms: this compound is also known by several other names. A comprehensive list of its synonyms is provided in the table below.

SynonymReference
2-Aminopalmitic acid[1]
alpha-Aminopalmitic acid[1]
DL-2-Aminohexadecanoic acid
2-Amino-hexadecanoic acid[1]
C16 Lipoamino acid[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many properties are computationally predicted.

PropertyValueData TypeReference
Molecular FormulaC₁₆H₃₃NO₂-[1]
Molecular Weight271.44 g/mol -[1]
Melting Point~220 °C (decomposes)Experimental[2]
XLogP33.9Computed[1]
Hydrogen Bond Donor Count2Computed
Hydrogen Bond Acceptor Count2Computed
Rotatable Bond Count14Computed
Topological Polar Surface Area63.3 ŲComputed[1]
pKa (acidic)2.25 (predicted)Computed
pKa (basic)9.85 (predicted)Computed
SolubilityPredicted to be poorly soluble in water.Computed

Synthesis of this compound

Reaction Scheme:

  • Imine Formation: Pentadecanal (B32716) reacts with ammonia (B1221849) to form an imine.

  • Aminonitrile Formation: The imine is then treated with cyanide to form an α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is hydrolyzed to yield this compound.

Experimental Protocol (Representative):

  • Step 1: Formation of the α-Aminonitrile

    • In a well-ventilated fume hood, dissolve 10 g of pentadecanal in 100 mL of ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of 1.2 equivalents of ammonium (B1175870) chloride in 50 mL of aqueous ammonia (28%) to the flask while stirring.

    • Slowly add a solution of 1.2 equivalents of potassium cyanide in 30 mL of water to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

    • Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the α-aminonitrile can be extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Step 2: Hydrolysis to this compound

    • Transfer the crude α-aminonitrile to a round-bottom flask.

    • Add a 6 M solution of hydrochloric acid in excess.

    • Heat the mixture to reflux for 12-24 hours. The hydrolysis can be monitored by TLC until the starting material is no longer present.

    • After cooling to room temperature, the solution is neutralized with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

    • The crude this compound is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

Biological Context and Potential Signaling Pathways

Specific biological activities and signaling pathways for this compound are not well-documented in publicly available literature. However, as a long-chain alpha-amino fatty acid, its metabolic fate is likely intertwined with general amino acid and fatty acid metabolism.[4] It could potentially be a substrate for enzymes involved in the degradation of amino acids or be incorporated into lipids after deamination.

Given its structure as a saturated fatty acid with an amino group at the alpha-position, one of the fundamental metabolic pathways it could enter is a modified form of beta-oxidation for energy production. The presence of the alpha-amino group would likely require an initial deamination or transamination step before the carbon skeleton can be processed by the beta-oxidation machinery.

Below is a generalized workflow for the beta-oxidation of a saturated fatty acid, which represents a plausible metabolic fate for the carbon skeleton of this compound following deamination.

Beta_Oxidation_Workflow cluster_cytosol Cytosol cluster_membrane Mitochondrial Membrane cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CarnitineShuttle Carnitine Shuttle AcylCoA->CarnitineShuttle BetaOxidation Beta-Oxidation Cycle CarnitineShuttle->BetaOxidation Transport AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA n cycles FADH2 FADH₂ BetaOxidation->FADH2 NADH NADH BetaOxidation->NADH

A generalized workflow for the beta-oxidation of a fatty acid.

Conclusion

This compound is a long-chain alpha-amino fatty acid for which basic chemical information is available. However, a comprehensive understanding of its biological role, specific signaling pathways, and detailed experimental data on its properties remains limited in the public domain. The provided synthesis protocol represents a standard and adaptable method for its preparation. Further research is needed to fully elucidate the biological significance and potential therapeutic applications of this and other long-chain alpha-amino fatty acids.

References

The Theoretical Mechanism of Action of 2-Aminohexadecanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid is an amino fatty acid that has garnered scientific interest for its potential therapeutic applications, particularly in oncology. Its primary theoretical mechanism of action centers on the competitive inhibition of Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. By blocking this crucial first step, this compound effectively depletes the cellular pool of essential sphingolipids, such as ceramides (B1148491) and sphingomyelin (B164518). This disruption of sphingolipid homeostasis triggers a cascade of downstream effects, including the induction of apoptosis and the suppression of cell proliferation, which are particularly detrimental to cancer cells that exhibit reprogrammed lipid metabolism. This document provides an in-depth exploration of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and processes.

Introduction: The Critical Role of Sphingolipid Metabolism

Sphingolipids are a class of lipids that are not only fundamental structural components of eukaryotic cell membranes but also serve as critical signaling molecules in a myriad of cellular processes.[1] These processes include cell growth, differentiation, senescence, and programmed cell death (apoptosis).[1] The biosynthesis of sphingolipids occurs through several interconnected pathways, with the de novo pathway being the primary route for their production. This pathway begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT).[2][3]

Given its position as the gateway to sphingolipid synthesis, SPT is a highly regulated and critical enzyme. Dysregulation of this pathway and the accumulation of specific sphingolipids, particularly ceramides, have been implicated in a range of pathologies, including cancer, diabetes, and neurodegenerative diseases.[3][4][5] Consequently, SPT has emerged as an attractive therapeutic target for the development of novel inhibitors.[2][4][6]

Core Mechanism of Action: Inhibition of Serine Palmitoyltransferase

The central mechanism of action of this compound is its role as an inhibitor of Serine Palmitoyltransferase.[4] As an analog of the natural substrates (L-serine and palmitoyl-CoA), it is hypothesized to competitively bind to the active site of the SPT enzyme, thereby preventing the synthesis of 3-ketodihydrosphingosine, the initial product of the pathway.

This inhibition disrupts the entire de novo sphingolipid synthesis cascade. The reduction in the synthesis of downstream metabolites, including dihydroceramide, ceramide, and sphingomyelin, is the primary molecular consequence of SPT inhibition.[4] This depletion of essential lipids disrupts membrane integrity and vital signaling pathways that depend on sphingolipid-derived second messengers.

Signaling Pathway: De Novo Sphingolipid Biosynthesis

The diagram below illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by this compound.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_downstream Downstream Cellular Effects Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketodihydrosphingosine SPT->Ketosphinganine Rate-Limiting Step Inhibitor This compound Inhibitor->SPT Apoptosis Apoptosis Induction Inhibitor->Apoptosis Proliferation Cell Proliferation Inhibition Inhibitor->Proliferation KSR KDS Reductase Ketosphinganine->KSR Sphinganine Dihydrosphingosine (Sphinganine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS DHCer Dihydroceramide CerS->DHCer DEGS1 Dihydroceramide Desaturase DHCer->DEGS1 Ceramide Ceramide DEGS1->Ceramide SMS Sphingomyelin Synthase Ceramide->SMS GCS Glucosylceramide Synthase Ceramide->GCS Sphingomyelin Sphingomyelin SMS->Sphingomyelin Glucosylceramide Glucosylceramide GCS->Glucosylceramide

Caption: Inhibition of SPT by this compound blocks the de novo sphingolipid pathway.

Downstream Cellular Consequences

The inhibition of SPT and subsequent reduction in sphingolipid levels have profound effects on cancer cells.

  • Induction of Apoptosis: Ceramides are well-known mediators of apoptosis. However, the overall balance of different sphingolipids is crucial. The depletion of complex sphingolipids and potential alteration of ceramide localization and concentration gradients caused by SPT inhibition can trigger apoptotic pathways.[4]

  • Anti-Proliferative Effects: Sphingolipids are essential for the formation of lipid rafts, specialized membrane microdomains that are critical for signal transduction and cell growth. By reducing the availability of sphingomyelin and other complex sphingolipids, this compound disrupts these signaling platforms, leading to an inhibition of cell proliferation.[4] A study on a novel SPT inhibitor, referred to as "compound-2," demonstrated a clear anti-proliferative effect in various cancer cell models.[4]

  • Cytotoxicity through Sphingolipid Reduction: The cytotoxic effects of SPT inhibitors are directly linked to the reduction of sphingolipid levels. In studies with the SPT inhibitor "compound-2", the cytotoxic effects could be partially rescued by the addition of exogenous S1P (sphingosine-1-phosphate), which can be utilized by the cell through the salvage pathway to replenish some sphingolipids.[4] This confirms that the primary mechanism of cell death is sphingolipid depletion.[4]

Quantitative Data Analysis

InhibitorTargetAssay TypeIC50 / EffectCell Line / SystemReference
Myriocin (B1677593) SPTCell Proliferation~50% inhibition at 10 µM (48h)C38 Cells[7]
Myriocin SPTCell Proliferation<50% inhibition at 10 µM (48h)IB3 Cells (Cystic Fibrosis)[7]
"Compound-2" SPTSphingomyelin LevelsSignificant ReductionPL-21 Cells[4]
"Compound-2" SPTCeramide LevelsSignificant ReductionPL-21 Cells[4]
Myriocin SPTHCV Replication1/10 to 1/100 reduction in HCV RNAHumanized Mouse Model[8]

Key Experimental Methodologies

The characterization of SPT inhibitors involves a range of biochemical and cell-based assays.

Serine Palmitoyltransferase (SPT) Activity Assay

Objective: To directly measure the enzymatic activity of SPT in the presence and absence of an inhibitor and to determine kinetic parameters such as IC50.

Protocol:

  • Enzyme Source: Prepare cell lysates or use purified recombinant SPT enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing L-[³H]serine (as a radiolabeled substrate), Palmitoyl-CoA, and Pyridoxal 5'-phosphate (a required cofactor).

  • Inhibitor Addition: Add varying concentrations of this compound (or other inhibitors) to the reaction mixtures. Include a vehicle control (e.g., DMSO).

  • Initiation and Incubation: Initiate the reaction by adding the enzyme source. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NH4OH) and chloroform/methanol to extract the lipids.

  • Lipid Extraction: Vortex and centrifuge the samples to separate the organic and aqueous phases. The product, [³H]3-ketodihydrosphingosine, will partition into the organic phase.

  • Quantification: Collect the organic phase, evaporate the solvent, and measure the radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the data to determine the IC50 value.

Workflow for SPT Activity Assay

SPT_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (L-[³H]serine, Palmitoyl-CoA, PLP) start->prep_reagents add_inhibitor Add Inhibitor (Varying Concentrations) prep_reagents->add_inhibitor add_enzyme Add Enzyme Source (Cell Lysate or Purified SPT) add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction & Extract Lipids (Chloroform/Methanol) incubate->terminate separate Phase Separation (Centrifugation) terminate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate % Inhibition & IC50 quantify->analyze end End analyze->end

Caption: General workflow for an in vitro Serine Palmitoyltransferase (SPT) activity assay.

Lipidomic Analysis of Sphingolipids

Objective: To quantify the changes in cellular sphingolipid profiles following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., PL-21 acute myeloid leukemia cells) to a desired confluency. Treat cells with this compound at various concentrations and time points.

  • Cell Harvesting: Harvest cells by scraping or trypsinization, followed by washing with PBS.

  • Lipid Extraction: Perform a lipid extraction using a standard method, such as the Bligh-Dyer or Folch method, which uses a chloroform/methanol/water solvent system. Spike the samples with internal lipid standards for quantification.

  • Mass Spectrometry (MS) Analysis: Analyze the lipid extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Chromatography: Use a suitable column (e.g., C18) to separate the different lipid species.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using electrospray ionization (ESI) in both positive and negative ion modes to detect and identify a wide range of sphingolipids (ceramides, sphingomyelins, etc.) based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Data Analysis: Process the raw MS data using specialized software to identify and quantify individual lipid species by comparing them to the internal standards and known lipid libraries. Perform statistical analysis to identify significant changes between treated and untreated groups.

Logical Framework: From Inhibition to Cellular Outcome

The therapeutic effect of this compound can be understood through a clear cause-and-effect relationship, beginning with target engagement and culminating in a desired cellular response, such as cancer cell death.

Logical_Framework Inhibitor This compound Administration Target Inhibition of Serine Palmitoyltransferase (SPT) Inhibitor->Target Biochem_Effect Decreased De Novo Sphingolipid Synthesis Target->Biochem_Effect Cellular_Effect_1 Depletion of Cellular Ceramides & Sphingomyelin Biochem_Effect->Cellular_Effect_1 Cellular_Effect_2 Disruption of Membrane Lipid Rafts & Signaling Cellular_Effect_1->Cellular_Effect_2 Outcome Anti-Proliferative Effect & Apoptosis in Cancer Cells Cellular_Effect_2->Outcome

Caption: Logical progression from SPT inhibition to the anticancer effect of this compound.

Conclusion and Future Directions

The theoretical mechanism of action for this compound is firmly rooted in its ability to inhibit serine palmitoyltransferase, the gatekeeper of de novo sphingolipid synthesis. This action leads to a cascade of events, including the depletion of essential sphingolipids, which ultimately culminates in anti-proliferative and apoptotic effects in cancer cells. The specificity of this mechanism presents a promising therapeutic window, particularly for malignancies that are highly dependent on altered lipid metabolism.

Future research should focus on obtaining precise quantitative data (IC50, Ki) for this compound and its specific enantiomers (L- and D-forms), as stereochemistry can significantly impact biological activity.[9] Furthermore, comprehensive lipidomic studies will be essential to fully elucidate the specific changes in the sphingolipidome across different cancer types in response to treatment. These efforts will be critical for advancing this compound and other SPT inhibitors through the drug development pipeline as a novel class of metabolic anticancer agents.

References

The Atypical Role of 2-Aminohexadecanoic Acid in Lipid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohexadecanoic acid, a C16 α-amino fatty acid, plays a unique and disruptive role in lipid metabolism, primarily by serving as an atypical substrate for the enzyme serine palmitoyltransferase (SPT). This interaction leads to the synthesis of non-canonical sphingolipids, which can have significant downstream cellular consequences. This technical guide provides an in-depth exploration of the role of this compound in lipid synthesis, focusing on its interaction with SPT, the generation of atypical sphingolipids, and the experimental methodologies used to study these processes.

Introduction to this compound

This compound, also known as 2-aminopalmitic acid, is a long-chain amino fatty acid.[1][2] Its structure consists of a sixteen-carbon aliphatic chain with a carboxyl group and an amino group attached to the alpha-carbon.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₃₃NO₂[1][2]
Molecular Weight271.44 g/mol [1][2]
IUPAC NameThis compound[2]
PubChem CID409322[2]

The Canonical Sphingolipid Synthesis Pathway

The de novo synthesis of sphingolipids is a fundamental cellular process initiated in the endoplasmic reticulum. The rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT).[3][4] In the canonical pathway, SPT condenses L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine, the precursor to all sphingolipids.[3][4]

Canonical Sphingolipid Synthesis cluster_0 Endoplasmic Reticulum L-Serine L-Serine SPT SPT L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Condensation Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides Series of reactions Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids Atypical Sphingolipid Synthesis cluster_1 Atypical Pathway 2-Aminohexadecanoic_Acid 2-Aminohexadecanoic Acid SPT SPT 2-Aminohexadecanoic_Acid->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT Atypical_Sphingoid_Base C16 1-Deoxysphinganine Analog SPT->Atypical_Sphingoid_Base Atypical Condensation Atypical_Ceramides Atypical Ceramides Atypical_Sphingoid_Base->Atypical_Ceramides N-acylation SPT_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, PLP, Enzyme) Start->Prepare_Reaction_Mix Add_Substrates Add Substrates (Palmitoyl-CoA + this compound/L-Serine) Prepare_Reaction_Mix->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Internal_Standard Add Internal Standard Stop_Reaction->Add_Internal_Standard Lipid_Extraction Lipid Extraction Add_Internal_Standard->Lipid_Extraction Analyze_LCMS Analyze by LC-MS/MS Lipid_Extraction->Analyze_LCMS End End Analyze_LCMS->End

References

The Therapeutic Potential of 2-Aminohexadecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct therapeutic applications of 2-aminohexadecanoic acid are not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis of the potential therapeutic avenues for this compound based on the biological activities of its parent compound, n-hexadecanoic acid (palmitic acid), and related lipid molecules. The experimental protocols and signaling pathways described herein are proposed based on established methodologies for similar compounds and should be considered as a framework for future investigation.

Introduction

This compound, also known as 2-aminopalmitic acid, is an alpha-amino fatty acid derivative of hexadecanoic acid.[1][2] As a long-chain fatty acid, it belongs to a class of molecules fundamental to cellular structure and metabolism.[1][2] While research on the specific therapeutic applications of this compound is limited, the well-documented biological activities of n-hexadecanoic acid and the crucial role of sphingolipids in cellular signaling provide a strong basis for exploring its potential in various therapeutic areas, including oncology, inflammatory disorders, and neurodegenerative diseases.

This technical guide summarizes the known biological effects of related compounds, proposes potential mechanisms of action for this compound, and outlines experimental approaches to investigate its therapeutic utility.

Potential Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound can be inferred from the activities of n-hexadecanoic acid and its involvement in key cellular pathways.

Anti-Inflammatory and Immunomodulatory Effects

N-hexadecanoic acid has been shown to possess anti-inflammatory properties through the inhibition of key inflammatory enzymes.[3]

  • Inhibition of Phospholipase A2 (PLA2): N-hexadecanoic acid acts as a competitive inhibitor of PLA2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory prostaglandins (B1171923) and leukotrienes.[3]

  • Inhibition of Cyclooxygenase-2 (COX-2): Palmitic acid has been identified as an inhibitor of COX-2, an enzyme that is often upregulated during inflammation and is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The addition of an amino group at the alpha-carbon of hexadecanoic acid could modulate its binding affinity and selectivity for these enzymes, potentially leading to a more potent and targeted anti-inflammatory agent.

Anticancer Activity

The role of fatty acids in cancer is complex, with both pro- and anti-tumorigenic effects reported. N-hexadecanoic acid has been investigated for its potential to suppress the growth of cancer cells through the induction of apoptosis.[5] Furthermore, related medium-chain fatty acids, such as decanoic acid, have been shown to exert anti-tumor effects by targeting signaling pathways like c-Met in hepatocellular carcinoma.[6][7]

Given that amino acids play a critical role in cancer cell metabolism, a hybrid molecule like this compound could potentially interfere with these processes, offering a novel approach to cancer therapy.[8]

Modulation of Sphingolipid Metabolism

Sphingolipids are a class of lipids that are integral to cell membrane structure and are key signaling molecules involved in cell growth, differentiation, and apoptosis.[9] The biosynthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA.[9] As a palmitic acid derivative, this compound could potentially modulate the activity of enzymes involved in this pathway, such as serine palmitoyltransferase, or be incorporated into novel sphingolipid structures with unique biological activities. Dysregulation of sphingolipid metabolism is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making this a promising area for therapeutic intervention.[10][11]

Quantitative Data on Related Compounds

CompoundTarget EnzymeIC50 ValueReference
N-Hexadecanoic AcidCyclooxygenase-2 (COX-2)> 1000 µM[4]
Linoleic AcidCyclooxygenase-2 (COX-2)360 µM[4]
α-Linolenic AcidCyclooxygenase-2 (COX-2)130 µM[4]
Oleic AcidAcetylcholinesterase (AChE)Not specified (non-competitive inhibition)[12]

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a series of in vitro and in silico experiments are proposed.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against key enzymes involved in inflammation and neurotransmission.

Methodology:

  • Enzyme Source: Recombinant human COX-2, PLA2, and acetylcholinesterase (AChE).

  • Substrates: Arachidonic acid for COX-2 and PLA2, and acetylthiocholine (B1193921) for AChE.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Pre-incubate the enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding the substrate.

    • Measure the product formation over time using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., hepatocellular carcinoma, breast cancer, prostate cancer).

  • Treatment: Incubate cells with increasing concentrations of this compound for 24, 48, and 72 hours.

  • Assays:

    • MTT Assay: To assess cell viability and proliferation.

    • Annexin V/Propidium Iodide Staining: To detect apoptosis.

    • Wound Healing/Transwell Migration Assay: To evaluate the effect on cell migration and invasion.

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) and assess the induction of apoptosis and inhibition of cell motility.

Analysis of Sphingolipid Metabolism

Objective: To investigate the impact of this compound on the sphingolipid profile of cells.

Methodology:

  • Cell Culture: Treat a relevant cell line (e.g., hepatocytes, neurons) with this compound.

  • Lipid Extraction: Extract total lipids from the cells using established methods (e.g., Bligh-Dyer extraction).

  • LC-MS/MS Analysis: Analyze the lipid extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify different sphingolipid species (e.g., ceramides, sphingomyelin, sphingosine-1-phosphate).

  • Data Analysis: Compare the sphingolipid profiles of treated and untreated cells to identify significant alterations.

Signaling Pathways and Visualizations

The potential therapeutic effects of this compound are likely mediated through its interaction with key cellular signaling pathways.

Proposed Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation PLA2 Phospholipase A2 (PLA2) COX2 Cyclooxygenase-2 (COX-2) Aminohexadecanoic_Acid 2-Aminohexadecanoic Acid Aminohexadecanoic_Acid->PLA2 Inhibition Aminohexadecanoic_Acid->COX2 Inhibition

Caption: Proposed inhibition of the arachidonic acid inflammatory cascade by this compound.

Hypothetical Modulation of Sphingolipid Biosynthesis

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyl -transferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT 3_KDS 3-Ketodihydrosphingosine KDS_Reductase 3-KDS Reductase 3_KDS->KDS_Reductase Dihydrosphingosine Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide DES1 Dihydroceramide Desaturase (DES1) Dihydroceramide->DES1 Ceramide Ceramide Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex_Sphingolipids Signaling Cell Signaling (Apoptosis, Proliferation) Ceramide->Signaling SPT->3_KDS KDS_Reductase->Dihydrosphingosine CerS->Dihydroceramide DES1->Ceramide Aminohexadecanoic_Acid 2-Aminohexadecanoic Acid Aminohexadecanoic_Acid->SPT Modulation? Aminohexadecanoic_Acid->CerS Substrate?

Caption: Hypothetical intervention points of this compound in the de novo sphingolipid biosynthesis pathway.

Experimental Workflow for Therapeutic Potential Assessment

Experimental_Workflow cluster_invitro In Vitro Screening cluster_insilico In Silico Analysis cluster_invivo In Vivo Validation Enzyme_Assays Enzyme Inhibition Assays (COX-2, PLA2, AChE) Molecular_Docking Molecular Docking (Target Identification) Enzyme_Assays->Molecular_Docking Cell_Viability Cancer Cell Viability (MTT Assay) Apoptosis_Assay Apoptosis Induction (Annexin V) Cell_Viability->Apoptosis_Assay Metabolism_Study Sphingolipid Profiling (LC-MS/MS) Apoptosis_Assay->Metabolism_Study Animal_Model Disease Animal Model (e.g., Inflammation, Tumor Xenograft) Metabolism_Study->Animal_Model ADMET_Prediction ADMET Prediction Molecular_Docking->ADMET_Prediction ADMET_Prediction->Animal_Model Efficacy_Study Efficacy Evaluation Animal_Model->Efficacy_Study Toxicity_Study Toxicology Assessment Animal_Model->Toxicity_Study Compound_Synthesis This compound Synthesis & Characterization Compound_Synthesis->Enzyme_Assays Compound_Synthesis->Cell_Viability

References

2-Aminohexadecanoic Acid as a Putative Precursor in Sphingolipid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingolipids are a critical class of lipids involved in a myriad of cellular processes, including signal transduction, cell membrane structure, and regulation of cell growth and death. The de novo biosynthesis of sphingolipids is a highly regulated pathway, initiated by the enzyme serine palmitoyltransferase (SPT). While the canonical substrates for this pathway are L-serine and palmitoyl-CoA, evidence suggests that SPT exhibits a degree of substrate promiscuity. This technical guide explores the potential for 2-aminohexadecanoic acid, an alpha-amino fatty acid, to act as a non-natural precursor in sphingolipid biosynthesis. By serving as an alternative substrate for serine palmitoyltransferase, this compound could lead to the formation of novel, atypical sphingolipids with potentially unique biological activities. This document provides a comprehensive overview of the sphingolipid biosynthesis pathway, the substrate flexibility of its key enzymes, and detailed experimental protocols to investigate the incorporation and metabolic fate of this compound. Furthermore, we present potential applications of such atypical sphingolipids in research and drug development.

Introduction to Sphingolipid Biosynthesis

The de novo synthesis of sphingolipids is a fundamental metabolic pathway that occurs primarily at the endoplasmic reticulum (ER). The pathway commences with the condensation of the amino acid L-serine and the fatty acyl-CoA, palmitoyl-CoA. This reaction is catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme of the pathway. The product of this reaction, 3-ketodihydrosphingosine, is subsequently reduced to dihydrosphingosine (also known as sphinganine). Dihydrosphingosine is then acylated by a family of (dihydro)ceramide synthases (CerS) to form dihydroceramide (B1258172). Each of the six mammalian CerS isoforms displays specificity for acyl-CoAs of different chain lengths, contributing to the structural diversity of ceramides. Finally, a desaturase introduces a double bond into the sphingoid base backbone of dihydroceramide to yield ceramide, the central hub of sphingolipid metabolism. From ceramide, a vast array of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, are synthesized.[1][2][3][4]

The Potential of this compound as a Precursor

The chemical structure of this compound, featuring both an amino group at the alpha-carbon and a C16 fatty acid chain, suggests its potential to interact with enzymes of the sphingolipid biosynthetic pathway.

Serine Palmitoyltransferase (SPT) Substrate Flexibility

SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of an amino acid with an acyl-CoA.[5][6] While L-serine is the preferred amino acid substrate, studies have demonstrated that SPT can also utilize other amino acids, such as L-alanine and glycine, although with lower efficiency.[7][8][9] The use of these alternative substrates leads to the formation of atypical "deoxysphingolipids," which lack the C1 hydroxyl group of canonical sphingoid bases.

Given this substrate promiscuity, it is hypothesized that this compound could serve as an alternative substrate for SPT. In this scenario, the amino group of this compound would participate in the condensation reaction with an acyl-CoA, potentially leading to the formation of a novel class of N-acylated alpha-amino fatty acids.

Ceramide Synthase (CerS) Substrate Specificity

Ceramide synthases catalyze the N-acylation of the sphingoid base. There are six mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths.[10][11] It is also conceivable that if this compound or a metabolite thereof presents a primary amine, it could be a substrate for CerS, leading to the formation of a molecule with two acyl chains.

Quantitative Data on Enzyme Kinetics

While direct kinetic data for this compound with SPT is not available in the literature, data for the canonical and alternative substrates of SPT provides a valuable baseline for comparative studies.

EnzymeSubstrateKmkcatSource
Sphingomonas paucimobilis SPTPalmitoyl-CoA-140 min-1[12]
Sphingomonas paucimobilis SPTPalmitoyl-CoA-2.3 s-1[12]
Sphingomonas paucimobilis SPTPalmitoyl-CoA-1.150 s-1[12]
Sphingomonas paucimobilis SPTDecanoyl-CoA-0.045 s-1[12]
Sphingomonas paucimobilis SPTLauroyl-CoA-0.262 s-1[12]
Sphingomonas paucimobilis SPTMyristoyl-CoA-0.601 s-1[12]
Sphingomonas paucimobilis SPTStearoyl-CoA-0.898 s-1[12]
Human SPTL-Serine~0.3 mM-[13]
Mammalian SPTL-Serine1.2 mM-[14]

Experimental Protocols

To investigate the role of this compound as a precursor in sphingolipid biosynthesis, a series of in vitro and cell-based assays can be employed.

In Vitro Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods and can be used to determine if this compound is a substrate for SPT.[14][15]

Materials:

  • Cell lysate or microsomes containing SPT

  • This compound

  • L-[14C]-Serine (for control and competition experiments)

  • Palmitoyl-CoA

  • Pyridoxal 5'-phosphate (PLP)

  • HEPES buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • EDTA

  • Bovine serum albumin (BSA), fatty acid-free

  • Organic solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, DTT, EDTA, PLP, and BSA.

  • Enzyme Preparation: Add cell lysate or microsomes to the reaction mixture.

  • Substrate Addition:

    • Test Condition: Add this compound and palmitoyl-CoA.

    • Positive Control: Add L-serine and palmitoyl-CoA.

    • Competition Experiment: Add a fixed concentration of L-[14C]-Serine and varying concentrations of this compound, along with palmitoyl-CoA.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding organic solvents (e.g., chloroform:methanol). Extract the lipids.

  • Analysis:

    • For competition experiments, separate the lipid extract using TLC and quantify the radiolabeled product (3-ketodihydrosphingosine) using a scintillation counter. A decrease in the radioactive product in the presence of this compound would suggest it competes with serine for the active site of SPT.

    • For the direct test condition, the reaction products will need to be analyzed by LC-MS/MS to identify any novel sphingolipid-like molecules formed.

Metabolic Labeling of Cultured Cells

This protocol allows for the investigation of the uptake and incorporation of this compound into cellular lipids.[16][17]

Materials:

  • Cultured mammalian cells

  • Cell culture medium

  • This compound (or a labeled version, e.g., with a stable isotope or a bioorthogonal tag)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Plate cells and allow them to adhere and grow to a desired confluency.

  • Metabolic Labeling: Replace the standard culture medium with a medium supplemented with this compound. Incubate the cells for a specific period (e.g., 24 hours).

  • Cell Harvesting and Lipid Extraction: Harvest the cells, wash with PBS, and perform a lipid extraction using a method such as the Bligh-Dyer procedure.

  • LC-MS/MS Analysis: Analyze the lipid extract by LC-MS/MS to identify and quantify any newly formed lipid species containing the this compound backbone. This will require the development of a specific LC-MS/MS method targeting the predicted mass of the novel lipids.

LC-MS/MS Analysis of Sphingolipids

This is a general protocol for the analysis of sphingolipids that can be adapted to detect novel lipids derived from this compound.[1][18][19][20][21]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

Chromatography:

  • Column: A C18 reversed-phase column is commonly used for sphingolipid separation.

  • Mobile Phases: Typically, a gradient of two mobile phases is used. For example:

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid and 1 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for sphingolipid analysis.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of known sphingolipids. For the discovery of novel lipids derived from this compound, a full scan or precursor ion scan mode would be necessary to identify the parent ions of the new molecules. Subsequent product ion scans would be required to elucidate their structures.

Visualizations

Signaling Pathways and Experimental Workflows

De_Novo_Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Hypothesis Hypothetical Pathway Serine Serine 3_KDS 3-Ketodihydrosphingosine Serine->3_KDS SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_KDS Atypical_Sphingolipid_Precursor Atypical Sphingolipid Precursor Palmitoyl_CoA->Atypical_Sphingolipid_Precursor Dihydrosphingosine Dihydrosphingosine 3_KDS->Dihydrosphingosine 3-KDS Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->Complex_Sphingolipids Acyl_CoA Acyl_CoA Acyl_CoA->Dihydroceramide Atypical_Ceramide Atypical Ceramide-like Molecule Acyl_CoA->Atypical_Ceramide 2_Aminohexadecanoic_Acid This compound 2_Aminohexadecanoic_Acid->Atypical_Sphingolipid_Precursor SPT? Atypical_Sphingolipid_Precursor->Atypical_Ceramide CerS?

De Novo Sphingolipid Biosynthesis and the Hypothetical Role of this compound.

Experimental_Workflow Start Hypothesis: This compound is a Sphingolipid Precursor In_Vitro_Assay In Vitro SPT Assay (Competition & Direct) Start->In_Vitro_Assay Metabolic_Labeling Metabolic Labeling of Cultured Cells Start->Metabolic_Labeling LC_MS_Analysis_In_Vitro LC-MS/MS Analysis of Reaction Products In_Vitro_Assay->LC_MS_Analysis_In_Vitro LC_MS_Analysis_Cellular LC-MS/MS Analysis of Cellular Lipids Metabolic_Labeling->LC_MS_Analysis_Cellular Data_Analysis Data Analysis: Identification & Quantification of Novel Lipids LC_MS_Analysis_In_Vitro->Data_Analysis LC_MS_Analysis_Cellular->Data_Analysis Conclusion Confirmation of This compound Incorporation Data_Analysis->Conclusion

Experimental Workflow for Investigating this compound as a Sphingolipid Precursor.

Applications in Research and Drug Development

The ability to introduce a non-natural amino fatty acid like this compound into the sphingolipid biosynthesis pathway opens up several exciting avenues for research and therapeutic development.

  • Probing Sphingolipid Function: The resulting atypical sphingolipids could serve as valuable tools to probe the structure-function relationships of sphingolipids in various cellular processes. Their unique structures might lead to altered localization, protein interactions, and signaling outcomes.

  • Drug Discovery and Development: Atypical sphingolipids could exhibit novel biological activities, making them potential leads for drug development. For instance, they might modulate the activity of enzymes or receptors involved in diseases such as cancer, metabolic disorders, or neurodegenerative diseases.

  • Metabolic Labeling and Imaging: If derivatized with bioorthogonal handles (e.g., alkynes or azides), this compound could be used for metabolic labeling and subsequent visualization of sphingolipid trafficking and localization within the cell using click chemistry.

Conclusion

While the direct role of this compound as a precursor in sphingolipid biosynthesis remains to be definitively established, the known substrate flexibility of serine palmitoyltransferase provides a strong rationale for this hypothesis. The experimental protocols and conceptual framework provided in this technical guide offer a clear path for researchers to investigate this intriguing possibility. The potential to generate novel, bioactive sphingolipids holds significant promise for advancing our understanding of sphingolipid biology and for the development of new therapeutic strategies. Further research in this area is warranted to unlock the full potential of non-natural precursors in modulating sphingolipid metabolism and function.

References

2-Aminohexadecanoic Acid: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the current understanding of the safety and toxicity profile of 2-aminohexadecanoic acid. A comprehensive literature search has revealed a significant lack of specific toxicological data for this compound. Therefore, this document primarily summarizes the available information on the parent compound, hexadecanoic acid (palmitic acid), and provides a general framework for the safety assessment of novel fatty acid derivatives. The information on related compounds should be interpreted with caution and not as a direct representation of the safety profile of this compound.

Introduction

This compound, also known as 2-aminopalmitic acid, is a derivative of the saturated fatty acid hexadecanoic acid (palmitic acid).[1] It belongs to the class of alpha-amino fatty acids.[1] While the parent compound, palmitic acid, is one of the most common saturated fatty acids in animals and plants, information regarding the biological activity, safety, and toxicity of its 2-amino derivative is scarce in publicly available scientific literature.[2][3] This guide aims to provide a comprehensive overview of the known information and to extrapolate potential safety considerations based on the toxicological profiles of related long-chain fatty acids.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₃₃NO₂PubChem[1]
Molecular Weight271.44 g/mol PubChem[1]
XLogP33.9PubChem[1]
Hydrogen Bond Donor Count2PubChem[4]
Hydrogen Bond Acceptor Count2PubChem[4]
Rotatable Bond Count14LIPID MAPS[4]
Topological Polar Surface Area63.3 ŲPubChem[1]
CAS Number7769-79-1PubChem[1]

Toxicological Profile

There is a notable absence of specific toxicological studies on this compound. A review of safety data sheets indicates "no data available" for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[5]

General Toxicity of Long-Chain Fatty Acids

In the absence of specific data, the toxicological profile of the parent compound, hexadecanoic acid (palmitic acid), can provide some initial insights, although the addition of an amino group at the alpha position could significantly alter its biological properties.

  • Cytotoxicity: Palmitic acid has been shown to induce cytotoxicity in various cell lines, often through the induction of oxidative stress, endoplasmic reticulum stress, and apoptosis.[6][7] For instance, it can lead to the production of reactive oxygen species (ROS) and affect the expression of proteins involved in cell survival and death.[2][8]

  • In Vivo Toxicity: Studies on very-long-chain fatty acids in rats have indicated that high doses can lead to transient lipid accumulation in the liver and kidneys.[9] However, for some fatty acids, a No-Observed-Adverse-Effect Level (NOAEL) has been established.[9]

  • Genotoxicity: For many common fatty acids, such as decanoic acid, there is no expectation of genotoxicity based on available data.[10]

Table 2: Summary of Toxicological Data for Hexadecanoic Acid (Palmitic Acid)

EndpointCell Line/Animal ModelObservationReference
CytotoxicityHuman colon cancer cell line (HCT-116)IC₅₀ value of 0.8 μg/mL[11]
Human breast cancer cells (MCF-7 and MDA-MB-231)CTC₅₀ values of 73.86 µg/mL and 71.22 µg/mL, respectively[12]
Oxidative StressHuman umbilical vein endothelial cells (HUVECs)Significant increase in ROS production[8]
ApoptosisHuman pancreatic β-cellsInduced apoptosis[6]
In Vivo Toxicity (related fatty acids)Sprague Dawley Rats (L-β-Aminoisobutyric Acid)NOAEL of 900 mg/kg/day in a 90-day study[13]

Experimental Protocols

Due to the lack of specific studies on this compound, this section outlines general experimental protocols commonly used for assessing the cytotoxicity of fatty acids.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells in 96-well Plate start->seed treat Add Test Compound seed->treat incubate1 Incubate (e.g., 24h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilizer incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate Cell Viability read->analyze end_node End analyze->end_node

MTT Assay Experimental Workflow.

Potential Signaling Pathways

Specific signaling pathways modulated by this compound have not been identified. However, based on the known biological activities of palmitic acid, several pathways could be of interest for future investigation. Palmitic acid has been shown to influence pathways related to cellular stress and metabolism.[2][14]

Fatty_Acid_Signaling cluster_stimulus Stimulus cluster_cellular_response Potential Cellular Responses cluster_stress Cellular Stress cluster_metabolism Metabolism FA Fatty Acid (e.g., this compound) ROS Reactive Oxygen Species (ROS) Production FA->ROS ER_Stress Endoplasmic Reticulum Stress FA->ER_Stress Lipid_Metabolism Lipid Metabolism Alteration FA->Lipid_Metabolism Inflammation Inflammatory Pathways FA->Inflammation Apoptosis Apoptosis ROS->Apoptosis ER_Stress->Apoptosis

Potential Signaling Pathways for Fatty Acids.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the safety and toxicity of this compound. While information on the parent compound, hexadecanoic acid, provides a starting point for hypothesis generation, it is crucial to conduct dedicated toxicological studies on the 2-amino derivative to establish its safety profile. Future research should focus on in vitro cytotoxicity assays across a range of cell lines, followed by in vivo studies to determine acute and chronic toxicity, as well as genotoxicity and reproductive toxicity. Mechanistic studies to elucidate the specific signaling pathways affected by this compound are also warranted to understand its biological effects fully. Without such data, any application of this compound in drug development or other areas should be approached with extreme caution.

References

distinguishing 2-aminohexadecanoic acid from palmitic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core distinguishing features and analytical separation of 2-aminohexadecanoic acid and palmitic acid.

Introduction

Palmitic acid, a ubiquitous 16-carbon saturated fatty acid, is a fundamental component of lipids in most organisms and serves as a key molecule in both energy metabolism and cellular signaling.[1][2] In contrast, this compound is an alpha-amino fatty acid, a less common structural analog featuring an amino group on the carbon adjacent to the carboxyl group.[3] While structurally similar, this single functional group difference imparts distinct physicochemical properties and biological roles. The ability to accurately distinguish and quantify these molecules is critical in metabolomics, lipidomics, and drug development, where their respective presence can signify different metabolic states or pathway activities. This guide provides a comprehensive overview of the core differences, analytical methodologies for their differentiation, and their distinct biological contexts.

Core Physicochemical and Structural Differences

The primary distinction between palmitic acid and this compound is the presence of an amino group at the alpha-position (C2) in the latter. This modification fundamentally alters the molecule's chemical properties, shifting it from a simple fatty acid to an amino acid.

PropertyPalmitic AcidThis compoundReference
Molecular Formula C₁₆H₃₂O₂C₁₆H₃₃NO₂[2],[3]
Molecular Weight 256.42 g/mol 271.44 g/mol [2],[3]
IUPAC Name Hexadecanoic acidThis compound[2],[3]
Structure CH₃(CH₂)₁₄COOHCH₃(CH₂)₁₃CH(NH₂)COOH[2],[3]
Key Functional Groups Carboxylic Acid (-COOH)Carboxylic Acid (-COOH), Amino Group (-NH₂)[4]
Polarity Non-polar (long hydrocarbon chain)Amphipathic (polar amino and carboxyl groups, non-polar chain)[4]
Topological Polar Surface Area 37.3 Ų63.3 Ų[2],[3]

Analytical Methodologies for Differentiation

The structural differences form the basis for analytical separation and identification. Several standard laboratory techniques can effectively distinguish between these two compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. Due to their low volatility, both palmitic acid and this compound require chemical derivatization prior to analysis.[5] The different functional groups provide distinct derivatization pathways, leading to products with unique retention times and mass spectra.

Experimental Protocol: Derivatization to Fatty Acid Methyl Esters (FAMEs) for Palmitic Acid

This protocol is specific for esterifying the carboxylic acid group and is a standard method for fatty acid analysis.

  • Sample Preparation : Weigh 1-25 mg of the lipid sample into a screw-capped glass tube. If the sample is in a solution, evaporate it to dryness under a stream of nitrogen.[6][7]

  • Reagent Addition : Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol (B129727) to the dried sample.[6][7][8]

  • Reaction : Cap the tube tightly and heat at 60-80°C for 10-60 minutes. The optimal time and temperature may need to be determined empirically for specific sample types.[5][6]

  • Extraction : Cool the tube to room temperature. Add 1 mL of water and 1 mL of hexane (B92381) (or heptane). Shake vigorously for 30 seconds to extract the FAMEs into the organic layer.[7]

  • Phase Separation : Centrifuge at approximately 1,500 x g for 5-10 minutes to achieve clear phase separation.[6]

  • Sample Collection : Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.[7]

Experimental Protocol: Silylation for this compound

Silylation targets both the amino and carboxyl groups, creating a volatile trimethylsilyl (B98337) (TMS) derivative.

  • Sample Preparation : Place a dried sample (1-25 mg) into a reaction vial. It is critical that the sample is anhydrous, as silylation reagents are highly sensitive to moisture.[5][6]

  • Reagent Addition : Add 100 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the vial. A molar excess of the reagent is required.[5]

  • Reaction : Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[5][6]

  • Analysis : After cooling, the sample can be directly injected into the GC-MS system. If dilution is needed, an anhydrous solvent like dichloromethane (B109758) can be added.[5][6]

Workflow for GC-MS Based Differentiation

GCMS_Workflow cluster_PA Palmitic Acid Path cluster_AHA This compound Path PA_sample Palmitic Acid Sample PA_deriv Esterification (BF₃-Methanol) PA_sample->PA_deriv PA_fame Palmitic Acid Methyl Ester PA_deriv->PA_fame GCMS GC-MS Analysis PA_fame->GCMS AHA_sample This compound Sample AHA_deriv Silylation (BSTFA) AHA_sample->AHA_deriv AHA_tms Di-TMS-2-Aminohexadecanoic Acid AHA_deriv->AHA_tms AHA_tms->GCMS Results Distinct Retention Times & Mass Spectra GCMS->Results

Caption: General workflow for sample preparation and GC-MS analysis.

Comparative GC-MS Data

AnalyteDerivativeExpected Molecular Ion (m/z)Key Fragment Ions (m/z)Expected Retention Behavior
Palmitic Acid Methyl Ester (FAME)270.2574 (McLafferty rearrangement), 87, 143, 227, 241Based on volatility of C16 FAME
This compound Di-TMS415.3373 (TMS), 116 (loss of COOTMS), 174 (alpha-cleavage)Different retention time due to higher molecular weight and different polarity
High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (LC-MS), is highly effective for separating these compounds, often without derivatization.[9] Reversed-phase HPLC separates molecules based on hydrophobicity. The presence of the polar amino group makes this compound significantly less hydrophobic than palmitic acid.

Experimental Protocol: Reversed-Phase HPLC Separation

  • System : An HPLC or UHPLC system coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap) or a charged aerosol detector (CAD).[9][10]

  • Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.[10][11]

  • Mobile Phase : A gradient elution is employed to separate lipids with varying polarities.

  • Gradient Program :

    • Start at 30% B, hold for 2 minutes.

    • Linearly increase to 100% B over 18 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate : 0.3 mL/min.

  • Detection : Mass spectrometry in either positive or negative ion mode.

Workflow for HPLC-MS Based Differentiation

HPLCMS_Workflow cluster_outputs Outputs Sample Mixed Sample in Solvent Injection Inject into HPLC Sample->Injection Column Reversed-Phase C18 Column Injection->Column Elution Gradient Elution Column->Elution MS Mass Spectrometry Detection Elution->MS Data Data Analysis MS->Data AHA_peak Early Eluting Peak (this compound) m/z = 272.25 [M+H]⁺ Data->AHA_peak PA_peak Late Eluting Peak (Palmitic Acid) m/z = 255.23 [M-H]⁻ Data->PA_peak

Caption: Workflow for separating the two acids using HPLC-MS.

Comparative HPLC-MS Data

AnalyteExpected Elution Order (RP-HPLC)Ionization ModeAdduct Ion (m/z)
This compound Earlier elution (more polar)Positive[M+H]⁺ = 272.25
Palmitic Acid Later elution (less polar)Negative[M-H]⁻ = 255.23
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information without the need for derivatization.[12] The distinct chemical environments of the protons (¹H) and carbons (¹³C) in each molecule result in unique spectral fingerprints.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation : Dissolve an accurately weighed amount of the sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃ or MeOD) in an NMR tube.[13]

  • Acquisition : Acquire ¹H and ¹³C spectra on an NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, standard acquisition parameters are typically sufficient.

    • For ¹³C NMR, a longer acquisition time may be needed due to the low natural abundance of the ¹³C isotope.[13]

  • Analysis : Process the spectra and identify characteristic chemical shifts.

Comparative NMR Data

NucleusPalmitic Acid (Typical δ in CDCl₃)This compound (Estimated δ in CDCl₃)Key Distinguishing Signal
¹H ~2.35 ppm (t, -CH₂-COOH)~3.7 ppm (t, -CH(NH₂)-COOH)Proton on the alpha-carbon (C2) bearing the amino group.
¹³C ~180 ppm (-COOH), ~34 ppm (-CH₂-COOH)~178 ppm (-COOH), ~55 ppm (-CH(NH₂)-COOH)Carbon of the alpha-carbon (C2) is significantly downfield shifted by the attached nitrogen.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy detects the vibrational frequencies of functional groups. The presence of the amino group in this compound provides clear, distinguishing absorption bands that are absent in the spectrum of palmitic acid.[14]

Comparative FTIR Data

Vibrational ModePalmitic Acid (cm⁻¹)This compound (cm⁻¹)Key Distinguishing Bands
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)N/A
C-H Stretch (Alkyl Chain) 2850-29602850-2960N/A
C=O Stretch (Carboxylic Acid) ~1710~1710N/A
N-H Stretch (Amino Group) Absent3300-3500 (medium)Present
N-H Bend (Amino Group) Absent~1600 (medium)Present

Biological Significance and Signaling Pathways

The functional group difference also dictates distinct biological roles. Palmitic acid is a central player in lipid metabolism and signaling, while amino fatty acids have more specialized functions.

Palmitic Acid: As the most common saturated fatty acid in the human body, palmitic acid is a major source of energy.[1] However, excess palmitic acid acts as a signaling molecule implicated in various pathological conditions. It can trigger inflammatory responses by activating Toll-like receptor 4 (TLR4) and can contribute to insulin (B600854) resistance by inhibiting the insulin/PI3K/Akt signaling pathway.[1][15] It is also involved in protein palmitoylation, a post-translational modification that affects protein localization and function.[16][17]

This compound: As an alpha-amino fatty acid, this molecule shares characteristics with both lipids and amino acids. While its specific signaling roles are less extensively characterized than those of palmitic acid, amino fatty acids are known to be components of certain complex lipids and can act as enzyme inhibitors or signaling molecules in specific contexts. Their unique structure allows them to interact with systems that recognize either fatty acids or amino acids.

Signaling Pathway Diagram: Palmitic Acid-Induced Inhibition of Insulin Signaling

Palmitic_Acid_Signaling PA Palmitic Acid (PA) mTOR mTOR PA->mTOR activates ROS Mitochondrial ROS PA->ROS induces Insulin Insulin IR Insulin Receptor Insulin->IR binds PI3K PI3K IR->PI3K activates Akt Akt PI3K->Akt activates Metabolism Metabolic Activation (e.g., Glucose Uptake) Akt->Metabolism promotes mTOR->IR inhibits ROS->PI3K inhibits

Caption: Palmitic acid inhibits the insulin/PI3K/Akt pathway.[15]

Conclusion

Distinguishing this compound from palmitic acid is straightforward using standard analytical techniques. The fundamental difference lies in the amino group of the former, which provides a unique chemical handle for separation and identification.

  • Mass Spectrometry offers the most definitive distinction based on the clear difference in molecular weight and fragmentation patterns.

  • HPLC provides a simple and robust method for separation based on polarity, where this compound elutes significantly earlier in a reversed-phase system.

  • GC-MS is effective but requires careful selection of derivatization methods tailored to the different functional groups.

  • NMR and FTIR Spectroscopy serve as excellent confirmatory tools, providing unambiguous structural evidence through signals unique to the alpha-amino acid structure.

For researchers and drug development professionals, selecting the appropriate analytical strategy depends on the sample matrix, required sensitivity, and available instrumentation. Understanding these differences is paramount for accurate biological interpretation in fields ranging from metabolomics to pharmaceutical science.

References

Spectroscopic and Spectrometric Characterization of 2-Aminohexadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data for 2-aminohexadecanoic acid, a long-chain amino acid of interest in various research and development domains. The guide includes predicted Nuclear Magnetic Resonance (NMR) data, anticipated Mass Spectrometry (MS) fragmentation patterns, and generalized experimental protocols for the acquisition of such data.

Core Spectroscopic and Spectrometric Data

This compound (C₁₆H₃₃NO₂) is a saturated fatty acid with an amino group at the alpha-position. Its characterization is crucial for its identification and quantification in biological and synthetic samples.

Molecular Properties:

PropertyValueReference
Molecular FormulaC₁₆H₃₃NO₂[1][2]
Molecular Weight271.44 g/mol [1][2]
Exact Mass271.251129 Da[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~3.7Tripletα-CH
~1.8Multipletβ-CH₂
1.2-1.4Broad Multiplet-(CH₂)₁₂-
0.88Tripletω-CH₃
VariableBroad Singlet-NH₂
VariableBroad Singlet-COOH

Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and pH and may exchange with deuterium (B1214612) in deuterated protic solvents, leading to their disappearance from the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~175C=O (Carboxylic Acid)
~55α-C
~34β-C
~29-32-(CH₂)₁₁-
~25γ-C
~22ω-1 C
~14ω-C (CH₃)
Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a prominent molecular ion peak in positive ion mode, corresponding to [M+H]⁺ at m/z 272.2589. The fragmentation pattern will likely involve neutral losses and characteristic cleavages of the fatty acid chain and the amino acid moiety.

Table 3: Predicted Mass Spectrum Data for this compound (Positive Ion Mode)

m/zInterpretation
272.2589[M+H]⁺
255.2324[M+H - NH₃]⁺
227.2375[M+H - COOH]⁺ or [M+H - H₂O - CO]⁺
74.0600[H₂N=CH-COOH]⁺ (Characteristic fragment for α-amino acids)

Note: The fragmentation pattern can be influenced by the ionization method (e.g., ESI, CI) and collision energy.

Experimental Protocols

The following are generalized protocols for acquiring NMR and MS data for long-chain amino acids like this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Data Acquisition

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or a mixture of CDCl₃ and Methanol-d₄). The choice of solvent is critical for dissolving the long-chain amino acid and for observing exchangeable protons.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-10 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

Mass Spectrometry Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of this compound (1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol (B129727) or a mixture of methanol and water.

  • For electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium (B1175870) acetate (B1210297) can improve ionization efficiency.

2. Mass Spectrometry Analysis:

  • Instrument: A mass spectrometer equipped with an ESI or a similar soft ionization source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Parameters (Positive Ion ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Capillary Voltage: 3-4 kV.

    • Nebulizing Gas Flow: Dependent on the instrument.

    • Drying Gas Flow and Temperature: Optimized for solvent removal.

    • Mass Range: m/z 50-500.

  • Tandem Mass Spectrometry (MS/MS):

    • To confirm the structure, perform MS/MS on the [M+H]⁺ ion (m/z 272.3).

    • Select the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

Visualizations

General Workflow for Amino Acid Analysis by Mass Spectrometry

The following diagram illustrates a typical workflow for the analysis of an amino acid sample using liquid chromatography-mass spectrometry (LC-MS).

G General Workflow for Amino Acid Analysis by LC-MS A Sample Preparation (e.g., extraction from biological matrix) B Liquid Chromatography (LC) Separation (Reversed-phase or HILIC) A->B C Ionization (e.g., Electrospray Ionization - ESI) B->C D Mass Analysis (MS) (e.g., TOF, Orbitrap) C->D E Data Acquisition (Full Scan MS) D->E F Tandem MS (MS/MS) (Fragmentation for structural confirmation) D->F G Data Analysis (Identification and Quantification) E->G F->G

Caption: A generalized workflow for the analysis of amino acids using LC-MS.

Plausible Synthetic Pathway for this compound

A common method for the synthesis of α-amino acids is the Strecker synthesis. The following diagram outlines this approach for this compound.

G Strecker Synthesis of this compound A Pentadecanal reagents1 + NH₃, KCN B α-Aminonitrile Intermediate reagents2 + H₃O⁺ (Hydrolysis) C This compound reagents1->B reagents2->C

Caption: A simplified representation of the Strecker synthesis for this compound.

References

A Guide to the Commercial Sourcing and Application of 2R- and 2S-Aminohexadecanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminohexadecanoic acid, a 16-carbon alpha-amino fatty acid, exists as two stereoisomers: (2R)-aminohexadecanoic acid (D-2-aminohexadecanoic acid) and (2S)-aminohexadecanoic acid (L-2-aminohexadecanoic acid). These compounds are of significant interest to the scientific community, particularly for their roles as precursors in the biosynthesis of specific sphingolipids, such as 2-amino-ceramides. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. The stereochemistry of the amino acid at the C2 position can profoundly influence the biological activity of the resulting ceramide, making the availability of enantiomerically pure 2R- and 2S-aminohexadecanoic acid crucial for research and drug development. This guide provides a comprehensive overview of the commercial suppliers of these specialized lipid building blocks, their technical specifications, and their application in relevant experimental protocols, with a focus on ceramide synthesis and signaling.

Commercial Suppliers and Product Specifications

Identifying commercial sources for the individual enantiomers of this compound requires careful examination of supplier catalogs, as many vendors offer the racemic mixture. The following table summarizes available information on suppliers that may offer the specific stereoisomers or related compounds. Researchers are advised to contact the suppliers directly to confirm the enantiomeric purity and obtain detailed certificates of analysis.

SupplierProduct NameCatalog NumberPurityFormulation
Activate Scientific This compound 95%AS10047495%Not specified
American Custom Chemicals Corporation This compound 95.00%CHM000849695.00%Not specified
Biosynth This compoundHAA76979Not specifiedNot specified
Career Henan Chemical Co. This compoundNot specified98%Not specified
Matrix Scientific This compound 95+%10063895+%Not specified
Zhuozhou Wenxi Import and Export Co., Ltd. This compoundNot specified99%+ HPLCNot specified

Note: The stereochemistry (2R or 2S) is often not explicitly stated for "this compound". Direct inquiry with the supplier for enantiomer-specific products is essential.

The Role of this compound in Sphingolipid Metabolism

The primary biological significance of this compound lies in its role as a precursor for the synthesis of 2-amino-ceramides. This process is catalyzed by ceramide synthases (CerS), a family of six enzymes (CerS1-6 in mammals) that exhibit specificity for the acyl-chain length of their fatty acyl-CoA substrates.[1] CerS5 and CerS6 are primarily responsible for the synthesis of ceramides (B1148491) with C14-C16 acyl chains.[2]

The de novo synthesis of ceramides begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine (B43673).[3] Ceramide synthase then catalyzes the N-acylation of sphinganine with a fatty acyl-CoA. In the case of 2-amino-ceramide synthesis, it is hypothesized that 2-aminohexadecanoyl-CoA would be the substrate for a ceramide synthase.

De Novo Ceramide Synthesis serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine ksr 3-Ketosphinganine Reductase ketosphinganine->ksr sphinganine Sphinganine ksr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers fatty_acyl_coa Fatty Acyl-CoA (e.g., 2-Aminohexadecanoyl-CoA) fatty_acyl_coa->cers dihydroceramide Dihydroceramide (2-Amino-dihydroceramide) cers->dihydroceramide des Dihydroceramide Desaturase dihydroceramide->des ceramide Ceramide (2-Amino-ceramide) des->ceramide

De Novo Synthesis of 2-Amino-Ceramide.

Ceramide-Mediated Signaling Pathways

Ceramides are central signaling molecules that can be generated through de novo synthesis or the hydrolysis of sphingomyelin.[4] They are known to regulate a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[5] The acyl chain length of ceramide is a critical determinant of its biological function. For instance, C16-ceramide has been implicated in metabolic diseases by inhibiting insulin (B600854) signaling.[2]

The incorporation of a 2-amino group with a specific stereochemistry (R or S) into the ceramide structure is expected to alter its biophysical properties and its interactions with downstream effector proteins. This, in turn, could modulate various signaling pathways. For example, ceramides are known to activate protein phosphatases such as PP1 and PP2a, and to be involved in the activation of c-Jun N-terminal kinase (JNK) and the regulation of the NF-κB pathway.[4][6] The precise impact of 2-amino-ceramide enantiomers on these pathways remains an active area of research.

Ceramide Signaling Pathways cluster_downstream Downstream Effects ext_stimuli External Stimuli (e.g., TNF-α, Stress) smase Sphingomyelinase (SMase) ext_stimuli->smase ceramide Ceramide (including 2-Amino-Ceramides) smase->ceramide sm Sphingomyelin sm->smase pp Protein Phosphatases (PP1, PP2a) ceramide->pp jnk JNK Pathway ceramide->jnk nfkb NF-κB Pathway ceramide->nfkb cell_cycle Cell Cycle Arrest ceramide->cell_cycle apoptosis Apoptosis pp->apoptosis jnk->apoptosis inflammation Inflammation nfkb->inflammation

Overview of Ceramide-Mediated Signaling.

Experimental Protocols: Ceramide Synthase Activity Assay

To investigate the incorporation of this compound into ceramides, a ceramide synthase activity assay can be employed. Several methods have been developed, including those that use fluorescently labeled substrates or mass spectrometry for detection.[7][8][9]

Principle

This protocol describes a fluorescent assay to measure CerS activity in cell lysates or tissue homogenates. The assay relies on the enzymatic transfer of a fatty acid from a fatty acyl-CoA donor to a fluorescently labeled sphingoid base acceptor, NBD-sphinganine. The resulting fluorescent NBD-ceramide product is then separated from the unreacted substrate by high-performance liquid chromatography (HPLC) and quantified.

Materials
  • Cell or tissue homogenates

  • NBD-sphinganine (fluorescent substrate)

  • Palmitoyl-CoA (or custom synthesized 2-aminohexadecanoyl-CoA)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% fatty acid-free BSA)

  • Methanol

  • Chloroform

  • HPLC system with a fluorescence detector

Procedure
  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate (containing the ceramide synthase) with the reaction buffer.

  • Substrate Addition: Add NBD-sphinganine and the fatty acyl-CoA (e.g., palmitoyl-CoA) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding methanol.

  • Lipid Extraction: Perform a lipid extraction using a chloroform/methanol/water mixture.

  • Analysis: Separate the lipid extract using HPLC with a fluorescence detector to quantify the amount of NBD-ceramide produced.

Ceramide Synthase Assay Workflow start Start prep_homogenate Prepare Cell/Tissue Homogenate start->prep_homogenate setup_reaction Set up Reaction Mixture (Homogenate, Buffer) prep_homogenate->setup_reaction add_substrates Add Substrates (NBD-Sphinganine, Fatty Acyl-CoA) setup_reaction->add_substrates incubate Incubate at 37°C add_substrates->incubate terminate Terminate Reaction (add Methanol) incubate->terminate extract Lipid Extraction (Chloroform/Methanol) terminate->extract hplc HPLC Analysis with Fluorescence Detection extract->hplc quantify Quantify NBD-Ceramide hplc->quantify end End quantify->end

Workflow for a Fluorescent Ceramide Synthase Assay.

Applications in Drug Development

The unique biological activities associated with specific ceramide species make the enzymes involved in their synthesis, particularly the ceramide synthases, attractive targets for drug development.[2] For example, inhibitors of CerS6, which produces C16-ceramide, are being investigated for the treatment of metabolic diseases. The availability of enantiomerically pure 2R- and 2S-aminohexadecanoic acid allows for the synthesis of specific 2-amino-ceramides. These can be used to:

  • Elucidate the structure-activity relationships of ceramide-mediated signaling.

  • Develop specific inhibitors or modulators of ceramide synthases.

  • Investigate the therapeutic potential of targeting ceramide metabolism in diseases such as cancer, neurodegenerative disorders, and metabolic syndrome.

Conclusion

2R- and 2S-aminohexadecanoic acid are valuable research tools for dissecting the complex roles of sphingolipids in health and disease. While sourcing these specific enantiomers requires careful vetting of suppliers, their use in conjunction with established experimental protocols, such as ceramide synthase assays, can provide critical insights into the stereospecific effects of 2-amino-ceramides on cellular signaling pathways. Further research into the distinct biological functions of ceramides derived from these enantiomers holds promise for the development of novel therapeutic strategies targeting a range of human pathologies.

References

A Comprehensive Review of 2-Aminohexadecanoic Acid: From Synthesis to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminohexadecanoic acid, also known as 2-aminopalmitic acid, is an alpha-amino fatty acid that has garnered interest in the scientific community for its structural similarity to the ubiquitous saturated fatty acid, palmitic acid.[1][2] This modification from a simple fatty acid to an amino acid introduces unique chemical properties that position it as a potential modulator of various cellular processes, particularly those involving lipid metabolism and protein modification. This technical guide provides an in-depth literature review of the studies surrounding this compound, with a focus on its synthesis, its role as an inhibitor in key biological pathways, and the experimental methodologies used to study its effects. While direct quantitative data for this compound is limited in the current literature, extensive research on its close structural analog, 2-bromohexadecanoic acid (2-bromopalmitate), offers significant insights into its potential biological activities. This review will leverage data from 2-bromopalmitate studies to infer the potential mechanisms of action of this compound, with appropriate caveats.

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for α-amino acid synthesis. A common strategy involves the α-bromination of a hexadecanoic acid derivative followed by amination.

Experimental Protocol: Synthesis from Hexadecanoic Acid

A plausible synthetic route, adapted from general amino acid synthesis protocols, is outlined below.

Step 1: α-Bromination of Hexadecanoyl Chloride

  • Materials: Hexadecanoic acid, thionyl chloride (SOCl₂), N-bromosuccinimide (NBS), red phosphorus (catalytic amount), carbon tetrachloride (CCl₄).

  • Procedure:

    • Convert hexadecanoic acid to hexadecanoyl chloride by reacting with an excess of thionyl chloride. The reaction is typically performed under reflux, and the excess thionyl chloride is removed by distillation.

    • To the hexadecanoyl chloride in carbon tetrachloride, add a catalytic amount of red phosphorus and N-bromosuccinimide.

    • Heat the mixture under reflux. The reaction progress can be monitored by gas chromatography (GC).

    • Upon completion, the reaction mixture is cooled, and the succinimide (B58015) byproduct is filtered off. The solvent is removed under reduced pressure to yield 2-bromohexadecanoyl chloride.

Step 2: Amination of 2-Bromohexadecanoyl Chloride

  • Materials: 2-bromohexadecanoyl chloride, concentrated aqueous ammonia (B1221849) (NH₄OH).

  • Procedure:

    • Slowly add the 2-bromohexadecanoyl chloride to an excess of ice-cold concentrated aqueous ammonia with vigorous stirring. This is a highly exothermic reaction and requires careful temperature control.

    • Continue stirring the mixture at a low temperature for several hours.

    • The resulting crude this compound will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol (B145695) to remove impurities.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Biological Activity and Inhibition Studies

The primary biological interest in this compound stems from its potential to interfere with metabolic pathways that utilize palmitic acid or its derivatives. The most studied analog, 2-bromopalmitate, is a widely used inhibitor of protein S-palmitoylation.

Protein S-Palmitoylation

Protein S-palmitoylation is a reversible post-translational modification where a palmitoyl (B13399708) group is attached to a cysteine residue via a thioester linkage. This modification is crucial for regulating protein trafficking, localization, and function. The enzymes responsible for this process are protein acyltransferases (PATs), which catalyze the addition of the palmitoyl group, and acyl-protein thioesterases (APTs), which remove it.

Studies on 2-bromopalmitate have shown that it acts as an inhibitor of both PATs and APTs, highlighting a complex regulatory role.[3][4] The inhibition of PATs is thought to occur through the formation of a stable thioester bond with the enzyme's active site cysteine, rendering it inactive. The inhibition of APTs by 2-bromopalmitate has been characterized as following an uncompetitive mechanism.[3][4]

Quantitative Data from 2-Bromopalmitate Inhibition Studies
Enzyme TargetInhibitorInhibition TypeIC₅₀ / KᵢCell/SystemReference
Protein Acyltransferases (PATs)2-BromopalmitateIrreversibleNot specifiedIn vitro and in vivo[5]
Acyl-Protein Thioesterase 1 (APT1)2-BromopalmitateUncompetitiveNot specifiedIn vitro[3][4]
Acyl-Protein Thioesterase 2 (APT2)2-BromopalmitateUncompetitiveNot specifiedIn vitro[3][4]

Note: This table summarizes data for 2-bromopalmitate as a proxy for the potential activity of this compound.

Sphingolipid Metabolism

Sphingolipids are a class of lipids that play critical roles in signal transduction and cell recognition. The backbone of sphingolipids is synthesized from serine and palmitoyl-CoA. Given its structural similarity to palmitic acid, this compound is a potential modulator of sphingolipid biosynthesis.

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT), leading to the formation of 3-ketosphinganine. This is followed by a series of reactions to produce ceramide, the central molecule in sphingolipid metabolism. Ceramide can then be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[6]

Experimental Protocols for Studying this compound Effects

To investigate the biological effects of this compound, researchers can employ a variety of established experimental protocols.

Acyl-Biotin Exchange (ABE) Assay

The ABE assay is a powerful technique to identify and quantify palmitoylated proteins.

Protocol Overview:

  • Cell Lysis and Thiol Blocking: Lyse cells in a buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.

  • Thioester Cleavage: Treat the lysate with hydroxylamine (B1172632) (HAM) to specifically cleave the thioester bonds of palmitoylated cysteines, exposing a free thiol group. A control sample is treated with a salt solution (e.g., NaCl) instead of HAM.

  • Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent, such as biotin-HPDP.

  • Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

  • Analysis: Elute the captured proteins and analyze them by western blotting for specific candidate proteins or by mass spectrometry for proteome-wide identification of palmitoylated proteins.

Ceramide Synthase Activity Assay

To assess the effect of this compound on ceramide synthesis, an in vitro assay using cell or tissue homogenates can be performed.

Protocol Overview:

  • Homogenate Preparation: Prepare homogenates from cells or tissues of interest in a suitable buffer.

  • Reaction Mixture: Set up a reaction mixture containing the homogenate, a sphingoid base substrate (e.g., sphinganine), and a fatty acyl-CoA (e.g., palmitoyl-CoA). To test the inhibitory effect of this compound, it would be added to the reaction mixture at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh-Dyer extraction.

  • Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of ceramide produced.

Signaling Pathways and Visualizations

To visualize the potential points of intervention of this compound, the following signaling pathways are depicted using the DOT language.

Protein Palmitoylation Cycle

Palmitoylation_Cycle cluster_membrane Cell Membrane Protein_Cys_SH Protein-Cys-SH PAT Protein Acyltransferase (PAT) Protein_Cys_SH->PAT Palmitoylated_Protein Protein-Cys-S-Palmitoyl APT Acyl-Protein Thioesterase (APT) Palmitoylated_Protein->APT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->PAT PAT->Palmitoylated_Protein Palmitoylation APT->Protein_Cys_SH Depalmitoylation 2_AHA 2-Aminohexadecanoic Acid (Potential Inhibitor) 2_AHA->PAT Inhibition? 2_AHA->APT Inhibition?

Caption: The dynamic cycle of protein S-palmitoylation and depalmitoylation.

De Novo Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT 3_Ketosphinganine 3-Ketosphinganine SPT->3_Ketosphinganine KSR 3-Ketosphinganine Reductase 3_Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->CerS DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids 2_AHA_CoA 2-Aminohexadecanoyl-CoA (Potential Substrate/Inhibitor) 2_AHA_CoA->SPT Competition? 2_AHA_CoA->CerS Competition/Inhibition?

Caption: The de novo biosynthesis pathway of sphingolipids.

Conclusion

This compound represents an intriguing molecule with the potential to modulate key cellular pathways involved in lipid signaling and protein function. While direct experimental evidence for its specific quantitative effects is still emerging, the extensive research on its analog, 2-bromopalmitate, provides a strong foundation for future investigations. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to explore the synthesis of this compound and to systematically investigate its impact on protein palmitoylation, sphingolipid metabolism, and other cellular processes. Further studies are warranted to elucidate the precise mechanisms of action and the full therapeutic potential of this and related amino fatty acids.

References

Methodological & Application

Synthesis and Purification of 2-Aminohexadecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and purification of 2-aminohexadecanoic acid, a long-chain alpha-amino acid of interest in various fields of research and development, including lipidomics and drug discovery. The protocols outlined below are based on established methodologies for amino acid synthesis and purification, adapted for this specific long-chain derivative.

I. Synthesis of this compound via Amidomalonate Synthesis

The amidomalonate synthesis is a robust and versatile method for the preparation of α-amino acids. This pathway is particularly suitable for the synthesis of this compound by utilizing diethyl acetamidomalonate and a long-chain alkyl halide. The overall process involves three main stages: alkylation of diethyl acetamidomalonate, followed by hydrolysis and decarboxylation of the intermediate.

Experimental Protocol: Amidomalonate Synthesis

This protocol details the synthesis of this compound starting from diethyl acetamidomalonate and 1-bromotetradecane (B124005).

Materials:

  • Diethyl acetamidomalonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol (B145695)

  • 1-Bromotetradecane

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

Stage 1: Alkylation of Diethyl Acetamidomalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl acetamidomalonate (1.0 eq) in absolute ethanol.

  • To this solution, add a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Stir the mixture at room temperature for 1 hour to ensure the complete formation of the enolate.

  • Add 1-bromotetradecane (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(tetradecyl)malonate.

Stage 2: Hydrolysis and Decarboxylation

  • To the crude alkylated malonate, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 6-12 hours. This step achieves the hydrolysis of both the ester and amide groups, followed by decarboxylation.

  • Cool the reaction mixture to room temperature. A precipitate of the crude this compound hydrochloride may form.

  • Collect the precipitate by filtration and wash with cold deionized water.

  • To obtain the free amino acid, dissolve the hydrochloride salt in water and adjust the pH to the isoelectric point of this compound (approximately pH 6) using a suitable base (e.g., dilute NaOH or NH₄OH).

  • The zwitterionic this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield crude this compound.

Quantitative Data Summary
StepReactantProductTypical Yield (%)Purity (%)
AlkylationDiethyl acetamidomalonateDiethyl 2-acetamido-2-(tetradecyl)malonate85 - 95>90 (crude)
Hydrolysis & DecarboxylationDiethyl 2-acetamido-2-(tetradecyl)malonateThis compound70 - 85>85 (crude)

Note: Yields and purity are estimates based on general amidomalonate synthesis procedures and may vary depending on specific reaction conditions and scale.

Synthesis Workflow Diagram

SynthesisWorkflow A Diethyl Acetamidomalonate C Enolate Intermediate A->C Deprotonation B Sodium Ethoxide (Base) B->C E Alkylated Malonate Ester C->E SN2 Alkylation D 1-Bromotetradecane (Alkylating Agent) D->E G Hydrolysis & Decarboxylation E->G Acid Hydrolysis F HCl (aq), Heat F->G H This compound (Crude) G->H

Caption: Workflow for the amidomalonate synthesis of this compound.

II. Purification of this compound

Due to the amphiphilic nature of this compound, a combination of purification techniques may be necessary to achieve high purity. The primary methods include recrystallization and ion-exchange chromatography.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective method for purifying crude this compound by leveraging its temperature-dependent solubility in a suitable solvent system.

Materials:

  • Crude this compound

  • Aqueous acetic acid solution (e.g., 50-70% v/v) or other suitable organic solvent mixtures (e.g., ethanol/water, methanol/water)

  • Activated carbon (optional)

  • Deionized water

Procedure:

  • In a flask, suspend the crude this compound in a minimal amount of the chosen solvent system (e.g., aqueous acetic acid).

  • Heat the suspension with stirring until the solid completely dissolves. Add more solvent if necessary to achieve complete dissolution at the boiling point.

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water to remove any residual solvent and soluble impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data for Recrystallization
ParameterValue
Typical Recovery (%)70 - 90
Purity Achieved (%)>98

Note: Recovery and purity depend on the initial purity of the crude product and the chosen solvent system.

Protocol 2: Purification by Ion-Exchange Chromatography

Ion-exchange chromatography separates molecules based on their net charge. This technique is highly effective for purifying amino acids from charged and uncharged impurities.

Materials:

  • Crude this compound

  • Strong cation-exchange resin (e.g., Dowex 50W)

  • Hydrochloric acid (HCl), various concentrations for equilibration and elution

  • Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH), for elution

  • Deionized water

Procedure:

  • Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing with several column volumes of a dilute acid solution (e.g., 0.1 M HCl) until the eluate has the same pH as the equilibration buffer.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column. The positively charged amino acid will bind to the negatively charged resin.

  • Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound this compound by passing a solution of a competing base (e.g., 0.5 - 2 M NH₄OH or NaOH) through the column. The higher concentration of cations will displace the amino acid from the resin.

  • Fraction Collection: Collect the eluate in fractions and monitor the presence of the amino acid using a suitable method (e.g., TLC with ninhydrin (B49086) staining).

  • Desalting and Isolation: Combine the fractions containing the purified amino acid. Remove the eluting base and salts by evaporation under reduced pressure or by dialysis. The purified this compound can then be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.

Purification Logic Diagram

PurificationLogic cluster_0 Primary Purification cluster_1 High-Purity Polishing A Crude this compound B Recrystallization (Aqueous Organic Acid) A->B C Partially Purified Product B->C D Ion-Exchange Chromatography (Cation Exchange) C->D E Highly Pure this compound D->E

Caption: Logical workflow for the purification of this compound.

Application Notes and Protocols for 2-Bromohexadecanoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The request specified the use of 2-aminohexadecanoic acid in cell culture. However, a comprehensive search of the scientific literature reveals a lack of established protocols and applications for this specific compound. In contrast, a closely related analog, 2-bromohexadecanoic acid (also known as 2-bromopalmitate or 2-BP ), is a widely used and well-documented tool for studying protein palmitoylation and lipid metabolism in cell culture. It is a non-metabolizable analog of palmitic acid that serves as a general inhibitor of protein S-palmitoylation.[1][2] This document will, therefore, focus on the applications and protocols for 2-bromohexadecanoic acid, as it is the standard reagent used for the scientific aims implied by the original query.

Introduction

2-Bromohexadecanoic acid (2-BP) is a synthetic, non-metabolizable analog of the 16-carbon saturated fatty acid, palmitate.[3] In cell biology, 2-BP is primarily utilized as a chemical tool to inhibit protein palmitoylation, a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue of a protein via a thioester linkage.[4] This modification plays a critical role in regulating protein trafficking, localization to membranes, stability, and protein-protein interactions.[4][5] By inhibiting palmitoylation, researchers can elucidate the functional significance of this modification for a wide range of proteins and cellular processes.

Mechanism of Action

2-bromopalmitate acts as a broad-spectrum inhibitor of protein S-palmitoylation.[2] Inside the cell, it is converted to 2-bromopalmitoyl-CoA.[2] The primary targets of 2-BP are the DHHC (Asp-His-His-Cys) family of protein acyltransferases (PATs), the enzymes responsible for catalyzing protein S-palmitoylation.[1][2] The presence of the bromo group at the alpha-carbon is thought to mediate the irreversible inhibition of these enzymes.[2] It is important to note that 2-BP can have off-target effects and may also inhibit other enzymes involved in lipid metabolism, as well as protein deacylation enzymes (acyl-protein thioesterases), which should be considered when interpreting experimental results.[2][5]

Applications in Cell Culture

  • Inhibition of Protein Palmitoylation: The primary application of 2-BP is to block the attachment of palmitate to proteins, allowing for the study of the functional consequences of this inhibition.

  • Studying Protein Trafficking and Localization: Palmitoylation often dictates the subcellular localization of proteins, particularly their association with cellular membranes and lipid rafts.[3][4] Treatment with 2-BP can alter this localization, providing insights into the role of palmitoylation in protein transport.

  • Investigation of Signaling Pathways: Many signaling proteins, including G proteins and kinases, are regulated by palmitoylation.[4] 2-BP can be used to probe the involvement of palmitoylation in various signal transduction cascades.

  • Elucidation of Protein Stability: Palmitoylation can protect proteins from degradation. Inhibition of this process by 2-BP may lead to decreased protein stability and can be used to study protein turnover.

  • Drug Development: As aberrant palmitoylation is implicated in various diseases, including cancer and neurological disorders, 2-BP serves as a research tool for validating potential therapeutic targets within the palmitoylation machinery.[5]

Data Presentation: Quantitative Parameters for 2-BP Treatment

The optimal conditions for 2-BP treatment can vary depending on the cell line and the specific protein of interest. The following table summarizes typical concentration ranges and incubation times reported in the literature. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.

ParameterTypical RangeNotes
Concentration 10 - 100 µMHigher concentrations may lead to cytotoxicity. An IC50 of approximately 4 µM has been reported for inhibiting multiple palmitoyl-acyl transferases.[1]
Incubation Time 4 - 24 hoursShorter times may be sufficient to observe effects on dynamic processes, while longer incubations may be necessary to see effects on protein levels.
Solvent DMSOPrepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced artifacts.[1]
Cell Line VariousEffective in a wide range of mammalian cell lines. Cell density at the time of treatment should be optimized (e.g., ~60% confluency).[1]

Experimental Protocols

Protocol 1: General Inhibition of Protein Palmitoylation in Cultured Cells

This protocol provides a general procedure for treating cultured cells with 2-BP to inhibit protein palmitoylation.

Materials:

  • 2-Bromohexadecanoic acid (2-BP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells (adherent or suspension)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay reagent (e.g., BCA)

Procedure:

  • Prepare 2-BP Stock Solution: Dissolve 2-BP in DMSO to create a concentrated stock solution (e.g., 10-100 mM). Store the stock solution at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere and grow to the desired confluency (e.g., 60-80%).

  • Treatment:

    • Thaw the 2-BP stock solution.

    • Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10, 25, 50, 100 µM).

    • Prepare a vehicle control by adding the same volume of DMSO to the medium.

    • Remove the existing medium from the cells and replace it with the 2-BP-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Lysis:

    • After incubation, place the culture dish on ice.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay.

  • Downstream Analysis: The protein lysates are now ready for downstream applications such as Western blotting, immunoprecipitation, or activity assays to assess the effects of palmitoylation inhibition.

Protocol 2: Assessing the Effect of 2-BP on Protein Localization by Immunofluorescence

This protocol describes how to visualize changes in protein localization upon 2-BP treatment using immunofluorescence microscopy.

Materials:

  • Cells cultured on glass coverslips

  • 2-BP and DMSO

  • Complete cell culture medium

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Treat the cells with 2-BP or vehicle control as described in Protocol 1.

  • Fixation: After the incubation period, wash the cells twice with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with permeabilization buffer for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium. Allow the mounting medium to solidify.

  • Microscopy: Visualize the cells using a fluorescence microscope equipped with the appropriate filters. Capture images to compare the subcellular localization of the protein of interest in control and 2-BP-treated cells.

Visualizations

Signaling Pathway: Inhibition of Protein Palmitoylation by 2-Bromohexadecanoic Acid

G cluster_cell Cellular Environment cluster_effects Downstream Cellular Effects 2-BP 2-Bromohexadecanoic Acid (2-BP) DHHC_PAT DHHC Protein Acyltransferase (PAT) 2-BP->DHHC_PAT Inhibits Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->DHHC_PAT Protein Substrate Protein (with Cysteine) Protein->DHHC_PAT Palmitoylated_Protein Palmitoylated Protein Altered_Localization Altered Protein Localization Palmitoylated_Protein->Altered_Localization Leads to Altered_Signaling Modified Signaling Pathways Altered_Stability Changes in Protein Stability DHHC_PAT->Palmitoylated_Protein Catalyzes Palmitoylation

Caption: Inhibition of DHHC PATs by 2-BP blocks protein palmitoylation.

Experimental Workflow: Studying the Effects of 2-BP in Cell Culture

G cluster_analysis Downstream Analysis Start Start: Seed Cells Treatment Treat with 2-BP and Vehicle Control Start->Treatment Incubation Incubate for Defined Time Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Western_Blot Western Blot (Protein Levels) Harvest->Western_Blot Immunofluorescence Immunofluorescence (Localization) Harvest->Immunofluorescence Activity_Assay Functional/Activity Assay Harvest->Activity_Assay

Caption: Workflow for analyzing the impact of 2-BP on cultured cells.

Conclusion

2-Bromohexadecanoic acid is an invaluable pharmacological tool for investigating the roles of protein palmitoylation in a myriad of cellular functions. By following the protocols outlined in these application notes, researchers can effectively utilize 2-BP to inhibit this post-translational modification and gain deeper insights into the complex regulatory mechanisms governing protein biology. As with any chemical inhibitor, careful experimental design, including appropriate controls and validation, is crucial for obtaining robust and interpretable results.

References

Administration of 2-Aminohexadecanoic Acid in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

2-Aminohexadecanoic acid is an alpha-amino fatty acid that is structurally similar to substrates of enzymes involved in sphingolipid metabolism. Based on its structure, it is hypothesized to act as an inhibitor of ceramide synthase, a key enzyme in the de novo synthesis of ceramides. Ceramides are bioactive sphingolipids implicated in a multitude of cellular processes, including apoptosis, cell proliferation, and inflammation. Dysregulation of ceramide metabolism has been linked to various pathologies, including metabolic diseases, neurodegenerative disorders, and cancer.

Currently, there is a notable lack of published in vivo studies detailing the administration, dosage, and effects of this compound in animal models. However, the extensive research on other well-characterized inhibitors of sphingolipid synthesis can provide a valuable framework for designing and executing preclinical studies with this compound. This document provides detailed application notes and protocols for the administration of established ceramide synthase and sphingolipid synthesis inhibitors—Myriocin, Fumonisin B1, and FTY720 (Fingolimod)—in various animal models. These protocols can serve as a foundational guide for researchers investigating the therapeutic potential of this compound.

II. Overview of Key Sphingolipid Synthesis Inhibitors

A summary of commonly used inhibitors, their targets, and general administration routes is provided below.

InhibitorTargetCommon Animal ModelsTypical Administration Routes
Myriocin Serine Palmitoyltransferase (SPT)Mice, RatsIntraperitoneal (IP) injection, Oral (in-feed)
Fumonisin B1 Ceramide Synthase (CerS)Mice, RatsOral gavage, In-feed
FTY720 (Fingolimod) Sphingosine-1-phosphate (S1P) receptor modulator; also inhibits CerSMice (EAE model of multiple sclerosis, models of neurodegenerative diseases)Oral gavage, Intraperitoneal (IP) injection

III. Quantitative Data from Animal Studies of Sphingolipid Synthesis Inhibitors

The following tables summarize dosages and key findings from representative studies.

Table 1: Myriocin Administration in Animal Models
Animal ModelDosing RegimenKey Quantitative FindingsReference
Wobbler Mice (model of motor neuron degeneration)2.2 mg/kg in feedRestored locomotor activity to normal levels.[1]
Streptozotocin-induced diabetic rats0.3 mg/kg/day IP for 7 daysDecreased sphingomyelin (B164518) content by 45% in the liver.[2]
Mice with diet-induced obesityVehicle control or myriocinSignificantly reduced skeletal muscle ceramide levels.[3]
Table 2: Fumonisin B1 Administration in Animal Models
Animal ModelDosing RegimenKey Quantitative FindingsReference
Female BALB/c Mice0.018 - 4.374 mg/kg/day via oral gavage for 8 weeksDose-dependent effects on body and organ weights, and blood parameters.[4]
Male BD IX Rats8% F. verticillioides mouldy meal in feed (estimated 138 mg/kg bw/day) for up to 75 daysAll rats developed severe liver damage.[5]
Male Sprague-Dawley RatsSingle intravenous injection of 1.25 mg/kgResulted in histological changes in the kidney.[5]
Table 3: FTY720 (Fingolimod) Administration in Animal Models
Animal ModelDosing RegimenKey Quantitative FindingsReference
R6/2 Mice (model of Huntington's disease)Chronic administrationImproved motor function, prolonged survival, and reduced brain atrophy.[6]
EAE Mice (model of multiple sclerosis)1, 3, and 10 mg/kg dailyDose-dependent attenuation of EAE clinical scores.[7]
Young and Aged Mice (stroke model)0.5 mg/kgImproved performance in the foot fault test in aged mice.[8]

IV. Experimental Protocols

Protocol 1: General Preparation and Administration of a Sphingolipid Synthesis Inhibitor

This protocol provides a general guideline. Specific details should be optimized based on the compound's properties and the experimental design.

1. Materials:

  • Test compound (e.g., this compound, Myriocin)
  • Vehicle (e.g., saline, PBS, corn oil, water with a solubilizing agent like Tween 80)
  • Sterile syringes and needles (appropriate gauge for the administration route)
  • Animal balance
  • Vortex mixer and/or sonicator

2. Preparation of Dosing Solution:

  • Determine the desired dose (e.g., in mg/kg) and the dosing volume (e.g., in ml/kg).
  • Calculate the required concentration of the test compound in the vehicle.
  • Weigh the appropriate amount of the test compound.
  • Add the calculated volume of the vehicle.
  • Mix thoroughly using a vortex mixer. If the compound has poor solubility, sonication may be required. Ensure the final solution is homogenous. For parenteral administration, the solution should be sterile-filtered.

3. Animal Dosing:

  • Weigh each animal to determine the exact volume of the dosing solution to be administered.
  • Administer the solution via the chosen route (e.g., intraperitoneal injection, oral gavage).
  • Observe the animals for any immediate adverse reactions.
  • Return the animals to their cages and monitor according to the experimental protocol.

Protocol 2: Intraperitoneal (IP) Injection in Mice

1. Procedure:

  • Restrain the mouse by scruffing the neck and back to expose the abdomen.
  • Tilt the mouse's head downwards at a slight angle.
  • Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
  • Aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
  • Inject the solution smoothly.
  • Withdraw the needle and return the mouse to its cage.

Protocol 3: Oral Gavage in Mice

1. Procedure:

  • Restrain the mouse firmly by the scruff of the neck.
  • Use a proper-sized, flexible feeding tube.
  • Gently insert the tube into the esophagus via the side of the mouth.
  • Advance the tube into the stomach. Do not force the tube if resistance is met.
  • Administer the solution slowly.
  • Gently remove the tube and return the mouse to its cage.

V. Visualization of Pathways and Workflows

Signaling Pathway: De Novo Sphingolipid Synthesis

Sphingolipid_Synthesis Serine Serine + Palmitoyl-CoA KetoSphinganine 3-Ketosphinganine Serine->KetoSphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) KetoSphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Inhibitor This compound (Hypothesized Target) Inhibitor->Sphinganine Inhibits Myriocin Myriocin Myriocin->Serine Inhibits FumonisinB1 Fumonisin B1 FumonisinB1->Sphinganine Inhibits Experimental_Workflow start Start: Select Animal Model acclimatization Acclimatization Period start->acclimatization grouping Randomize Animals into Groups (Vehicle vs. Treatment) treatment Administer this compound or Vehicle (Define Route and Dose) grouping->treatment acclimatization->grouping monitoring Monitor Animal Health and Behavior (e.g., weight, clinical signs) treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints tissue_collection Tissue/Blood Collection endpoints->tissue_collection functional Functional Assays (e.g., Glucose Tolerance Test) endpoints->functional biochemical Biochemical Analysis (e.g., Ceramide Levels via LC-MS/MS) tissue_collection->biochemical histology Histopathological Analysis tissue_collection->histology data_analysis Data Analysis and Interpretation biochemical->data_analysis histology->data_analysis functional->data_analysis

References

Application Note: Quantitative Analysis of 2-Aminohexadecanoic Acid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-aminohexadecanoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, a long-chain amino acid, is a key intermediate in sphingolipid metabolism.[1][2] Dysregulation of sphingolipid pathways has been implicated in numerous disease states, making the accurate quantification of its precursors crucial for research and drug development. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for complex biological matrices such as plasma or serum.

Introduction

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[3] This makes it the ideal platform for the quantitative analysis of endogenous metabolites in complex biological samples. This compound, with its long alkyl chain and amino acid functionality, presents unique analytical challenges that can be effectively addressed by a well-developed LC-MS/MS method. This document provides a detailed protocol and expected performance characteristics for such a method.

Experimental Protocols

Sample Preparation (Human Plasma)

A simple protein precipitation step is utilized to extract this compound from plasma samples.

Materials:

  • Human plasma

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Internal Standard (IS) working solution (e.g., L-Norvaline-d9 or a similar commercially available stable isotope-labeled amino acid)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at 4°C for 20 minutes to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

Liquid Chromatography

A reversed-phase chromatographic method is employed to achieve good retention and separation of the analyte from other matrix components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (Re-equilibration)

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Ion Source Parameters:

    • Spray Voltage: 3500 V

    • Vaporizer Temperature: 350°C

    • Sheath Gas: 40 arbitrary units

    • Auxiliary Gas: 10 arbitrary units

  • MRM Transitions: The molecular weight of this compound is 271.44 g/mol .[4][5] The precursor ion will be the protonated molecule [M+H]+ at m/z 272.4. Common fragmentation patterns for amino acids involve the loss of water and the carboxyl group (formic acid).[6]

    • Analyte (this compound):

      • Precursor Ion (Q1): 272.4 m/z

      • Product Ion (Q3) for Quantification: 226.4 m/z (Loss of HCOOH)

      • Product Ion (Q3) for Confirmation: 254.4 m/z (Loss of H₂O)

    • Internal Standard (e.g., L-Norvaline-d9): To be determined based on the specific internal standard used.

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation results for similar long-chain amino acid and fatty acid analyses.[7][8][9][10]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Linear (1/x²)>0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
This compoundLLOQ1<15%<15%±15%
Low3<10%<10%±10%
Medium100<10%<10%±10%
High800<10%<10%±10%

Table 3: Lower Limit of Quantification (LLOQ)

AnalyteLLOQ (ng/mL)
This compound1

Visualizations

Experimental Workflow

G Figure 1: LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC/UHPLC Separation (C18 Column) supernatant->lc ms Mass Spectrometry (ESI+, MRM Mode) lc->ms quant Quantification (Calibration Curve) ms->quant report Report Results quant->report

Caption: LC-MS/MS Workflow for this compound Quantification.

Signaling Pathway Involvement

This compound is a precursor in the de novo synthesis pathway of sphingolipids. This pathway begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then further metabolized to produce ceramides, the central hub of sphingolipid metabolism.[1][2]

G Figure 2: Role of this compound in Sphingolipid Metabolism cluster_synthesis De Novo Sphingolipid Synthesis cluster_complex Complex Sphingolipids serine Serine spt Serine Palmitoyltransferase (SPT) serine->spt palmitoyl_coa Palmitoyl-CoA palmitoyl_coa->spt keto 3-Ketosphinganine spt->keto kdsr 3-Ketosphinganine Reductase keto->kdsr sphinganine Sphinganine (Dihydrosphingosine) kdsr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers note This compound is structurally analogous to the core of sphinganine. sphinganine->note dhc Dihydroceramide cers->dhc des1 Dihydroceramide Desaturase dhc->des1 ceramide Ceramide des1->ceramide sm Sphingomyelin ceramide->sm gsl Glycosphingolipids ceramide->gsl c1p Ceramide-1-Phosphate ceramide->c1p

Caption: Role of this compound in Sphingolipid Metabolism.

Conclusion

The LC-MS/MS method presented here provides a sensitive, specific, and reliable approach for the quantitative analysis of this compound in biological matrices. This protocol can be readily implemented in research and clinical laboratories to investigate the role of this long-chain amino acid in health and disease, particularly in the context of sphingolipid metabolism. The method demonstrates good performance characteristics and is suitable for high-throughput applications.

References

Application Notes and Protocols for Metabolic Labeling Studies Using 2-Aminohexadecanoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, stability, and activity. Dysregulation of protein acylation is implicated in numerous diseases, making the enzymes involved attractive targets for drug development. Metabolic labeling using fatty acid analogues equipped with bioorthogonal handles offers a powerful, non-radioactive method to visualize, identify, and quantify acylated proteins in living cells.

This document provides detailed protocols for the use of a representative 16-carbon fatty acid analogue, an alkynyl derivative of 2-aminohexadecanoic acid, for metabolic labeling studies of protein acylation, particularly S-palmitoylation. The protocols described herein are adapted from established methods for similar fatty acid chemical reporters.[1][2][3][4]

Principle of the Method

The methodology is based on the metabolic incorporation of a fatty acid analogue containing a bioorthogonal chemical reporter group (e.g., a terminal alkyne) into cellular proteins.[2][4] Cells are incubated with the alkyne-modified fatty acid, which is metabolized and attached to proteins by cellular enzymes. Following labeling, the alkyne handle can be specifically and covalently ligated to a corresponding azide-containing tag (e.g., a fluorophore for visualization or biotin (B1667282) for affinity purification) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][2][5] This two-step approach enables sensitive and specific detection and analysis of the acylated proteome.

Data Presentation

Table 1: Representative Quantitative Data from Metabolic Labeling Studies

ParameterCell LineTreatmentFold Change in AcylationReference
Global Protein Acylation JurkatT-cell activation1.5-fold increase[6]
Specific Protein Acylation (e.g., Lck) JurkatT-cell activation2.3-fold increase in turnover[6]
Inhibition of Acylation HEK2932-Bromopalmitate (inhibitor)80% reduction in labeling[7]
Labeling Efficiency HeLaAlkynyl-palmitate (100 µM, 4h)90% of known acylated proteins labeled[3]

Note: The data presented are representative examples from studies using similar fatty acid reporters and are for illustrative purposes. Actual results may vary depending on the specific analogue, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Incorporation of Alkynyl-2-Aminohexadecanoic Acid in Living Cells

This protocol describes the metabolic labeling of cellular proteins with an alkyne-functionalized this compound.

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa, Jurkat)

  • Complete cell culture medium

  • Alkynyl-2-aminohexadecanoic acid (or similar alkynyl fatty acid analogue, e.g., 15-hexadecynoic acid)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate or flask to achieve approximately 70-80% confluency at the time of labeling.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of the alkynyl fatty acid analogue (e.g., 10 mM in DMSO).

    • On the day of the experiment, prepare the labeling medium by diluting the stock solution into pre-warmed complete culture medium to the desired final concentration (typically 25-100 µM).

    • For less soluble fatty acids, pre-complexing with fatty acid-free BSA can improve cellular uptake.[3] To do this, mix the fatty acid analogue with a solution of fatty acid-free BSA in PBS before adding to the culture medium.

  • Metabolic Labeling:

    • Aspirate the existing culture medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (typically 4-16 hours) at 37°C in a humidified CO2 incubator. The optimal labeling time and concentration should be determined empirically for each cell type and experimental goal.

  • Cell Harvesting:

    • After incubation, aspirate the labeling medium.

    • Wash the cells twice with cold PBS to remove any unincorporated fatty acid analogue.

    • The cells are now ready for lysis and downstream analysis as described in Protocols 2, 3, or 4.

Protocol 2: Global Visualization of Acylated Proteins by In-Gel Fluorescence

This protocol describes the visualization of the entire population of metabolically labeled acylated proteins.[1][2]

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488, Azide-TAMRA)

  • Click chemistry reaction buffer components:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (B86663) (CuSO4)

  • SDS-PAGE reagents

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis: Lyse the labeled cells on ice using a suitable lysis buffer. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Click Chemistry Reaction:

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reagents. A typical reaction mixture may contain:

      • Protein lysate

      • Azide-fluorophore (final concentration 10-50 µM)

      • TCEP (final concentration 1 mM)

      • TBTA (final concentration 100 µM)

      • CuSO4 (final concentration 1 mM)

    • Vortex briefly to mix and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Precipitate the protein to remove excess reagents. An acetone (B3395972) or methanol/chloroform precipitation is suitable.

  • SDS-PAGE and Fluorescence Scanning:

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 3: Identification of Acylated Proteins by Affinity Enrichment and Mass Spectrometry

This protocol enables the identification of novel acylated proteins.[1][2]

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Lysis buffer

  • Azide-biotin conjugate (e.g., Azide-PEG3-Biotin)

  • Click chemistry reagents (as in Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry reagents and instrumentation

Procedure:

  • Cell Lysis and Click Chemistry: Perform cell lysis and the click chemistry reaction as described in Protocol 2 (steps 1-3), but using an azide-biotin conjugate instead of a fluorescent probe.

  • Affinity Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated proteins.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency (e.g., 1% SDS in PBS, 0.5% SDS in PBS, 0.1% SDS in PBS, and finally PBS alone) is recommended.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Run the eluate a short distance into an SDS-PAGE gel (in-gel digestion) or perform an on-bead or in-solution digestion with a protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the enriched proteins.

Mandatory Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_analysis Downstream Analysis cluster_visualization Visualization cluster_identification Identification cells Cultured Cells labeling_medium Add Alkynyl-Fatty Acid Labeling Medium cells->labeling_medium incubation Incubate (4-16h) labeling_medium->incubation lysis Cell Lysis incubation->lysis click_reaction Click Chemistry Reaction lysis->click_reaction azide_fluorophore Add Azide-Fluorophore click_reaction->azide_fluorophore azide_biotin Add Azide-Biotin click_reaction->azide_biotin sds_page SDS-PAGE azide_fluorophore->sds_page fluorescence_scan Fluorescence Scan sds_page->fluorescence_scan enrichment Streptavidin Enrichment azide_biotin->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis

Caption: Experimental workflow for metabolic labeling and analysis of protein acylation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol protein_mem Signaling Protein (Acylated) apt APT (Thioesterase) protein_mem->apt Deacylation receptor Receptor receptor->protein_mem Signal Transduction protein_cyto Signaling Protein (Non-acylated) pat PAT (Acyltransferase) protein_cyto->pat Acylation (+ Fatty Acid) pat->protein_mem apt->protein_cyto

References

Application Notes and Protocols for Studying Protein Acylation using 2-Aminohexadecanoic Acid as a Putative Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs a vast array of cellular processes.[1][2][3] This modification, particularly S-acylation (the attachment to cysteine residues, also known as palmitoylation), is integral to protein trafficking, localization, stability, and signal transduction.[1][2][3][4] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling area for therapeutic intervention.

2-Aminohexadecanoic acid is a long-chain fatty acid analog. While its direct use as a metabolic probe for protein acylation is not extensively documented in peer-reviewed literature, its structure presents potential for metabolic incorporation and subsequent detection. These application notes provide a framework for how a researcher might approach using such a molecule as a probe, based on established methodologies for other fatty acid analogs. The protocols outlined below are generalized from common techniques in the field of chemical proteomics for studying protein acylation.

Application Notes

Principle of the Method

The use of this compound as a probe for protein acylation would theoretically rely on its metabolic incorporation into cellular proteins in place of endogenous fatty acids. Once incorporated, the unique amino group on the fatty acid could serve as a handle for detection or enrichment, distinguishing it from native acylation. This would be analogous to the widely used chemical reporter strategy, which employs fatty acid analogs containing bioorthogonal functional groups like alkynes or azides for detection via click chemistry.[5][6]

Potential Applications

  • Identification of Novel Acylated Proteins: By metabolically labeling cells with this compound, it may be possible to enrich and subsequently identify novel protein substrates of acylation using mass spectrometry.

  • Studying the Dynamics of Protein Acylation: The probe could be used in pulse-chase experiments to investigate the turnover rates of acylation on specific proteins in response to various stimuli.

  • High-Throughput Screening: A detection method based on the amino group could potentially be adapted for high-throughput screening assays to identify modulators of protein acylation.

  • Probing Enzyme Specificity: Investigating the incorporation of this compound could provide insights into the substrate specificity of the enzymes responsible for protein acylation, such as the DHHC family of palmitoyltransferases.[3]

Considerations and Limitations

  • Metabolic Activation and Incorporation: The efficiency of cellular uptake, conversion to an acyl-CoA analog, and subsequent use by acyltransferases are critical parameters that would need to be empirically determined.

  • Specificity of Detection: A key challenge is the development of a highly specific method to detect the amino group of the incorporated probe without cross-reacting with the amino groups of amino acid residues in the proteins themselves.

  • Potential for Cellular Perturbation: As with any metabolic probe, it is crucial to assess the potential for this compound to cause cellular toxicity or otherwise perturb the biological processes under investigation.

Quantitative Data Summary

The following tables present representative quantitative data from protein acylation studies using established fatty acid probes. This data is intended to illustrate the types of results that can be obtained from such experiments.

Table 1: Representative Data from a Proteomic Study of S-Acylated Proteins

Protein IDGene NameFold Change (Treatment vs. Control)p-valueNumber of Acylated Peptides Identified
P62258GNAI12.50.0013
P04637TP531.80.0152
Q9Y243WNT13.10.00054
P35520SRC-2.20.0022
O00141FADD1.50.0411

Table 2: Example of Acylation Site Occupancy Data

ProteinAcylation Site% Occupancy (Basal)% Occupancy (Stimulated)
RasCys18135%75%
RasCys18440%80%
FynCys360%85%
LckCys355%90%
LckCys550%88%

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with a Fatty Acid Probe

This protocol describes a general procedure for metabolically incorporating a fatty acid probe into cultured mammalian cells.

  • Cell Culture: Plate mammalian cells on appropriate culture dishes and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of the fatty acid probe (e.g., this compound) in a suitable solvent such as DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (typically in the range of 10-100 µM).

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with warm PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal labeling time should be determined empirically.

  • Cell Lysis: After incubation, wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.

Protocol 2: Enrichment of Acylated Proteins

This protocol outlines a conceptual workflow for enriching proteins labeled with an amino-containing fatty acid probe. This would require the development of a specific affinity resin.

  • Preparation of Affinity Resin: Covalently couple a molecule that specifically reacts with the amino group of the probe to a solid support (e.g., agarose (B213101) beads). An example would be an NHS-ester activated resin.

  • Binding: Incubate the cell lysate containing the labeled proteins with the prepared affinity resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the resin by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins. Perform a series of washes with increasing stringency (e.g., by increasing salt concentration).

  • Elution: Elute the bound proteins from the resin. The elution method will depend on the nature of the linkage between the probe and the resin. This could involve a change in pH, a competing agent, or enzymatic cleavage of a linker.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be further processed for analysis by mass spectrometry. This typically involves reduction, alkylation, and digestion with a protease such as trypsin.

Protocol 3: Analysis of Acylated Proteins by Mass Spectrometry

This protocol provides a general overview of the analysis of enriched acylated proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • LC-MS/MS Analysis: The digested peptide mixture is analyzed by LC-MS/MS. The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

  • Data Acquisition: The mass spectrometer is operated in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation.

  • Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant). The search parameters should be set to include the mass shift corresponding to the fatty acid probe on relevant amino acid residues (primarily cysteine for S-acylation).

  • Data Analysis and Quantification: The search results are filtered to a high confidence level (e.g., a false discovery rate of <1%). Quantitative analysis can be performed using label-free quantification or by incorporating stable isotopes in the experimental design (e.g., SILAC).[5]

Visualizations

experimental_workflow cluster_labeling Metabolic Labeling cluster_enrichment Enrichment cluster_analysis Analysis start Plate and Culture Cells add_probe Incubate with This compound Probe start->add_probe lyse Cell Lysis and Protein Quantification add_probe->lyse bind Bind Lysate to Amino-Reactive Resin lyse->bind wash Wash to Remove Non-specific Proteins bind->wash elute Elute Acylated Proteins wash->elute digest Protein Digestion (e.g., Trypsin) elute->digest lcms LC-MS/MS Analysis digest->lcms data Database Search and Data Analysis lcms->data

Caption: Experimental workflow for the identification of acylated proteins.

wnt_signaling cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled (Receptor) Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Porcupine Porcupine (Acyltransferase) Porcupine->Wnt S-Acylation Dishevelled Dishevelled Frizzled->Dishevelled Axin Axin LRP56->Axin GSK3b GSK3β Dishevelled->GSK3b BetaCatenin β-Catenin GSK3b->BetaCatenin Phosphorylation & Degradation Axin->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Caption: S-Acylation in the Wnt signaling pathway.

References

Application Notes and Protocols for 2-Aminohexadecanoic Acid in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of 2-aminohexadecanoic acid in the study of sphingolipid metabolism. The following sections detail the theoretical basis for its application, protocols for its use in metabolic labeling studies, and methods for the analysis of its incorporation into sphingolipids.

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. The central molecule in sphingolipid metabolism is ceramide, which is synthesized de novo from serine and palmitoyl-CoA. This compound, a C16 α-amino fatty acid, is a structural analog of the natural precursors of sphingolipids. This structural similarity suggests its potential as a tool for investigating the sphingolipid biosynthetic pathway. It can theoretically be utilized by ceramide synthases (CerS) to generate novel sphingolipid species, which can then be traced and quantified to study enzyme kinetics, pathway flux, and the effects of various stimuli on sphingolipid metabolism.

De Novo Sphingolipid Biosynthesis Pathway

The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). The subsequent steps involve reduction, acylation by ceramide synthases, and desaturation to form ceramide. Ceramide then serves as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT SPT Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 3_Ketodihydrosphingosine 3_Ketodihydrosphingosine SPT->3_Ketodihydrosphingosine 3_KSR 3_KSR 3_Ketodihydrosphingosine->3_KSR Dihydrosphingosine Dihydrosphingosine 3_KSR->Dihydrosphingosine CerS CerS Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 DES1 Dihydroceramide->DES1 Ceramide Ceramide DES1->Ceramide Complex_Sphingolipids Complex_Sphingolipids Ceramide->Complex_Sphingolipids Sphingomyelin Sphingomyelin Complex_Sphingolipids->Sphingomyelin Glycosphingolipids Glycosphingolipids Complex_Sphingolipids->Glycosphingolipids

Caption: De Novo Sphingolipid Biosynthesis Pathway.

Proposed Experimental Protocol: Metabolic Labeling with this compound

This protocol describes a proposed method for labeling cellular sphingolipids using this compound as a metabolic precursor.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

  • Internal standards for mass spectrometry (e.g., C17-ceramide)

Experimental Workflow:

Caption: Experimental Workflow for Metabolic Labeling.

Procedure:

  • Cell Culture:

    • Plate cells at a desired density in a multi-well plate and allow them to adhere and grow for 24 hours in complete medium.

  • Metabolic Labeling:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Dilute the stock solution in cell culture medium to the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Incubate the cells for various time points to monitor the incorporation of the labeled precursor.

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction using a standard method, such as the Bligh-Dyer or Folch extraction.

    • Add an internal standard to the extraction solvent for quantitative analysis.

  • Sample Analysis:

    • Dry the lipid extracts under a stream of nitrogen.

    • Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer to identify and quantify the newly synthesized sphingolipids containing the this compound backbone.

Quantitative Data Summary

The following table provides a hypothetical summary of expected quantitative data from a metabolic labeling experiment. Actual values will vary depending on the cell line, experimental conditions, and analytical instrumentation.

ParameterSuggested RangeNotes
Cell Seeding Density 1 x 105 - 5 x 105 cells/wellDependent on well size and cell type.
This compound Concentration 10 - 100 µMTitration is recommended to determine the optimal concentration without inducing cytotoxicity.
Incubation Time 1, 4, 12, 24 hoursA time-course experiment is crucial to understand the kinetics of incorporation.
Internal Standard Concentration 10 - 50 pmol/sampleShould be optimized based on the expected abundance of target analytes.

Analysis of Labeled Sphingolipids by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of sphingolipids due to its high sensitivity and specificity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC Separation:

  • A C18 reversed-phase column is typically used for the separation of sphingolipid species.

  • A gradient elution with mobile phases containing solvents like methanol, acetonitrile, and water with additives such as formic acid and ammonium (B1175870) formate (B1220265) is employed.

MS/MS Detection:

  • Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known sphingolipid species on a triple quadrupole mass spectrometer. Precursor and product ion pairs for the this compound-containing sphingolipids will need to be determined.

  • High-resolution mass spectrometry allows for the accurate mass measurement and identification of novel sphingolipid species.

Signaling Pathway Implication

The incorporation of this compound into ceramides (B1148491) and other complex sphingolipids can be used to trace their involvement in various signaling pathways. For instance, the generation of labeled ceramides can be correlated with the activation of downstream signaling cascades involved in apoptosis, cell cycle arrest, or inflammation.

Ceramide_Signaling Stress_Stimuli Stress_Stimuli Ceramide_Accumulation Ceramide Accumulation (Labeled with this compound) Stress_Stimuli->Ceramide_Accumulation PP2A PP2A Ceramide_Accumulation->PP2A activates Caspases Caspases Ceramide_Accumulation->Caspases activates Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide_Accumulation->Cell_Cycle_Arrest Akt_PKB Akt_PKB PP2A->Akt_PKB dephosphorylates (inactivates) Apoptosis Apoptosis Akt_PKB->Apoptosis inhibits Caspases->Apoptosis

Caption: Ceramide-Mediated Signaling Pathways.

Conclusion

The use of this compound as a metabolic precursor offers a promising, albeit theoretical, approach to study the dynamic nature of sphingolipid metabolism and its role in cellular signaling. The protocols and methodologies outlined in these application notes provide a framework for researchers to design and execute experiments aimed at elucidating the intricate functions of sphingolipids in health and disease. Further validation and optimization of these proposed protocols are necessary to establish this compound as a standard tool in sphingolipid research.

Application Notes and Protocols for the Detection of 2-Aminohexadecanoic Acid in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminohexadecanoic acid, a lipoamino acid, is a molecule of interest in various biological contexts. Its structural similarity to both fatty acids and amino acids suggests potential roles in lipid metabolism, protein modification, and cellular signaling. Accurate and sensitive detection of this analyte in complex biological matrices like tissues is crucial for understanding its physiological functions and its potential as a biomarker or therapeutic target.

These application notes provide detailed protocols for the extraction and quantification of this compound from tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a putative metabolic pathway is presented to offer a broader biological context for its analysis.

Methods Overview

The detection of this compound in tissues typically involves three key stages:

  • Tissue Homogenization and Extraction: Liberation of the analyte from the tissue matrix and separation from interfering substances.

  • Derivatization (primarily for GC-MS): Chemical modification of the analyte to enhance its volatility and improve chromatographic separation and detection.

  • Chromatographic Separation and Mass Spectrometric Detection: Separation of the analyte from other sample components followed by its sensitive and specific detection and quantification.

This document outlines two primary analytical approaches:

  • LC-MS/MS: A highly sensitive and specific method that often requires minimal derivatization.

  • GC-MS: A robust and widely available technique that typically necessitates derivatization for this class of compounds.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of long-chain amino acids and fatty acids using LC-MS/MS and GC-MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and tissue matrix.

ParameterLC-MS/MSGC-MS
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 - 20 ng/mL5 - 100 ng/mL
**Linearity (R²) **> 0.99> 0.99
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 20%< 20%
Accuracy/Recovery 85 - 115%80 - 120%

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound Analysis

This protocol describes the extraction and analysis of this compound from tissue samples using LC-MS/MS. Derivatization is optional but can improve chromatographic performance and sensitivity.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): ¹³C- or ¹⁵N-labeled this compound or a structurally similar long-chain amino acid.

  • Solvents: Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Tissue homogenization buffer: e.g., Phosphate-buffered saline (PBS)

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Sample Preparation

  • Tissue Homogenization:

    • Accurately weigh 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout this process.

  • Protein Precipitation and Extraction:

    • Add 1 mL of ice-cold methanol (containing the IS) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

    • Monitor precursor-to-product ion transitions for both the analyte and the internal standard. These transitions need to be optimized by infusing the pure compounds. A probable transition for this compound would be the loss of the carboxyl group (as H₂O and CO) from the protonated molecule.

Protocol 2: GC-MS Method for this compound Analysis

This protocol requires a two-step derivatization of the amino and carboxyl groups to make the analyte volatile for GC-MS analysis.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): e.g., Heptadecanoic acid or a stable isotope-labeled analog.

  • Derivatization Reagents:

    • Esterification: 3N HCl in Methanol or Acetyl chloride in Methanol

    • Acylation: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS, or Pentafluorobenzyl bromide (PFBBr)

  • Solvents: Hexane, Ethyl acetate (B1210297) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Tissue homogenization and extraction reagents (as in Protocol 1)

  • GC-MS system with an electron ionization (EI) source

2. Sample Preparation and Derivatization

  • Tissue Homogenization and Extraction: Follow steps 2.1 and 2.2 from Protocol 1.

  • Solvent Evaporation: Evaporate the supernatant to complete dryness under nitrogen. It is critical to remove all water before derivatization.

  • Esterification (Carboxyl Group):

    • Add 100 µL of 3N HCl in methanol to the dry residue.

    • Incubate at 70°C for 60 minutes.

    • Evaporate the reagent under nitrogen.

  • Acylation (Amino Group):

    • Add 50 µL of MSTFA and 50 µL of ethyl acetate to the residue.

    • Incubate at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions

  • GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode. For SIM, select characteristic ions of the derivatized analyte and internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_lcms LC-MS/MS Protocol cluster_gcms GC-MS Protocol lc_tissue Tissue Sample lc_homogenize Homogenization & IS Spiking lc_tissue->lc_homogenize lc_extract Protein Precipitation & Extraction lc_homogenize->lc_extract lc_evaporate Evaporation lc_extract->lc_evaporate lc_reconstitute Reconstitution lc_evaporate->lc_reconstitute lc_analyze LC-MS/MS Analysis lc_reconstitute->lc_analyze gc_tissue Tissue Sample gc_homogenize Homogenization & IS Spiking gc_tissue->gc_homogenize gc_extract Protein Precipitation & Extraction gc_homogenize->gc_extract gc_evaporate Evaporation gc_extract->gc_evaporate gc_esterify Esterification gc_evaporate->gc_esterify gc_acylate Acylation gc_esterify->gc_acylate gc_analyze GC-MS Analysis gc_acylate->gc_analyze

Caption: Workflow for the detection of this compound.

Putative Metabolic Pathway

Since the specific metabolic pathway of this compound is not well-characterized, the following diagram illustrates a generalized pathway for the biosynthesis and degradation of a long-chain alpha-amino acid, integrating principles of fatty acid and amino acid metabolism.

metabolic_pathway cluster_biosynthesis Biosynthesis cluster_degradation Degradation palmitoyl_coa Palmitoyl-CoA elongation Fatty Acid Elongation (Elongases, Reductases, Dehydratases) palmitoyl_coa->elongation + Malonyl-CoA hexadecanoyl_coa Hexadecanoyl-CoA elongation->hexadecanoyl_coa alpha_oxidation Alpha-Oxidation hexadecanoyl_coa->alpha_oxidation two_hydroxy 2-Hydroxyhexadecanoyl-CoA alpha_oxidation->two_hydroxy transamination Transamination (Aminotransferase) two_hydroxy->transamination aha This compound transamination->aha alpha_kg alpha-Ketoglutarate transamination->alpha_kg glutamate Glutamate glutamate->transamination deg_aha This compound deg_transamination Transamination deg_aha->deg_transamination deg_keto 2-Ketohexadecanoic Acid deg_transamination->deg_keto deg_decarboxylation Oxidative Decarboxylation deg_keto->deg_decarboxylation - CO2 pentadecanoyl_coa Pentadecanoyl-CoA deg_decarboxylation->pentadecanoyl_coa beta_oxidation Beta-Oxidation pentadecanoyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa propionyl_coa Propionyl-CoA beta_oxidation->propionyl_coa tca TCA Cycle acetyl_coa->tca propionyl_coa->tca -> Succinyl-CoA

Caption: A putative metabolic pathway for this compound.

Application Notes and Protocols for Creating Stable Stock Solutions of 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminohexadecanoic acid, a C16 alpha-amino fatty acid, is a crucial lipid molecule involved in various biological processes, notably as a precursor in the de novo synthesis of ceramides (B1148491) and other sphingolipids. Accurate and reproducible in vitro and in vivo studies involving this compound rely on the preparation of stable, well-characterized stock solutions. Due to its long hydrocarbon chain, this compound exhibits poor solubility in aqueous media, presenting a challenge for researchers.

These application notes provide a comprehensive guide to developing a robust protocol for creating stable stock solutions of this compound. This document outlines methods for determining solubility and stability, followed by detailed protocols for the preparation and storage of stock solutions.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₃₃NO₂PubChem
Molecular Weight 271.44 g/mol PubChem
Appearance White to off-white powderGeneric
Melting Point ~220 °C (decomposes)ChemicalBook
Predicted Storage Temp. 2-8°CChemicalBook

Experimental Determination of Solubility and Stability

Given the limited availability of specific solubility and stability data for this compound, it is highly recommended that researchers experimentally determine these parameters under their specific laboratory conditions.

Experimental Workflow for Solubility and Stability Testing

The following workflow outlines the necessary steps to characterize the solubility and stability of this compound.

G cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Weigh this compound sol_solvent Add solvent (e.g., DMSO, Ethanol, DMF) sol_start->sol_solvent sol_dissolve Vortex/Sonicate sol_solvent->sol_dissolve sol_observe Visual Inspection for Dissolution sol_dissolve->sol_observe sol_quantify Quantify Solubility (e.g., HPLC-UV) sol_observe->sol_quantify sol_data Record Max Solubility (mg/mL) sol_quantify->sol_data stab_start Prepare Stock Solution in Chosen Solvent sol_data->stab_start Select Optimal Solvent stab_conditions Aliquot and store under different conditions (Temp: -80°C, -20°C, 4°C, RT) (pH: Acidic, Neutral, Basic) stab_start->stab_conditions stab_timepoints Analyze at Time Points (0, 1 week, 1 month, 3 months) stab_conditions->stab_timepoints stab_analyze Analyze by HPLC-UV for Degradation stab_timepoints->stab_analyze stab_data Determine Percentage Recovery stab_analyze->stab_data

Caption: Workflow for determining solubility and stability.

Protocol for Solubility Determination

Objective: To determine the maximum solubility of this compound in various organic solvents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

  • Microcentrifuge tubes (1.5 mL)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Accurately weigh 10 mg of this compound into a microcentrifuge tube.

  • Add 100 µL of the selected solvent (e.g., DMSO).

  • Vortex the tube for 1 minute, followed by sonication for 10 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, incrementally add more this compound (e.g., in 5 mg increments), repeating step 3 and 4 until saturation is reached (precipitate is observed).

  • If not fully dissolved initially, add more solvent in 100 µL increments, repeating step 3 and 4 until complete dissolution is achieved.

  • Once the approximate solubility is determined visually, prepare a saturated solution and centrifuge to pellet any undissolved solid.

  • Carefully take an aliquot of the supernatant, dilute it with a miscible solvent, and quantify the concentration using a validated HPLC-UV method.

  • Record the maximum solubility in mg/mL for each solvent.

Protocol for Stability Assessment

Objective: To evaluate the stability of this compound stock solutions under various storage conditions.

Materials:

  • Concentrated stock solution of this compound in the chosen solvent.

  • Aqueous buffers of different pH values (e.g., pH 5, 7.4, 9).

  • Cryovials or amber glass vials.

  • HPLC system with a UV detector.

Procedure:

  • Prepare a stock solution of this compound in the selected solvent at a known concentration (e.g., 10 mg/mL).

  • For pH stability testing, dilute the stock solution into aqueous buffers of different pH values. Note: The final concentration may be limited by aqueous solubility.

  • Aliquot the stock solutions into cryovials or amber glass vials.

  • Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (RT).

  • At designated time points (e.g., day 0, 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.

  • Analyze the samples by HPLC-UV to determine the concentration of this compound.

  • Calculate the percentage recovery at each time point relative to the day 0 concentration. A recovery of >90% is generally considered stable.

Recommended Protocols for Stable Stock Solutions

Based on the general properties of long-chain amino acids, the following protocols are recommended. It is crucial to validate these protocols with the experimental data generated in Section 2.

Solubility Data (Illustrative)

The following table provides illustrative solubility data based on similar compounds. Researchers should replace these values with their experimentally determined data.

Table 2: Illustrative Solubility of this compound

SolventEstimated Solubility (mg/mL)Notes
DMSO 20 - 50Recommended for high concentration stocks.
DMF 20 - 50Alternative to DMSO.
Ethanol 5 - 10May be suitable for some applications.
Water < 0.1Practically insoluble.
PBS (pH 7.4) < 0.1Insoluble in aqueous buffers.
Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 271.44 g/mol )

  • Anhydrous DMSO

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculation: To prepare a 10 mM stock solution, weigh out 2.71 mg of this compound for every 1 mL of DMSO.

    • Example for 5 mL of 10 mM stock: 2.71 mg/mL * 5 mL = 13.55 mg.

  • Carefully weigh the calculated amount of this compound and transfer it to the vial.

  • Add the desired volume of anhydrous DMSO to the vial.

  • Vortex the vial for 1-2 minutes until the powder is dispersed.

  • Sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

Storage and Handling of Stock Solutions

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended DurationNotes
-80°C Up to 12 monthsRecommended for long-term storage.
-20°C Up to 6 monthsSuitable for medium-term storage.
4°C Up to 1 weekFor short-term storage of working solutions.
Room Temperature Not recommendedPotential for degradation.

Handling Recommendations:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes.

  • Light Sensitivity: Store stock solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Hygroscopicity: Use anhydrous solvents and store desiccated to prevent the introduction of water, which can affect solubility and stability.

Biological Context: Role in Ceramide Synthesis

This compound is a key substrate for ceramide synthases (CerS) in the de novo synthesis of C16-ceramide. This pathway is fundamental to the production of various sphingolipids that play critical roles in cell signaling, membrane structure, and apoptosis.

G cluster_pathway De Novo Ceramide Synthesis Pathway palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine Serine serine->spt keto_sphinganine 3-Ketosphinganine spt->keto_sphinganine ksr 3-Ketosphinganine Reductase keto_sphinganine->ksr sphinganine Sphinganine ksr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers aminohexadecanoic_acid This compound (as Hexadecanoyl-CoA) aminohexadecanoic_acid->cers dihydroceramide Dihydroceramide cers->dihydroceramide des Dihydroceramide Desaturase dihydroceramide->des ceramide C16-Ceramide des->ceramide sphingolipids Complex Sphingolipids ceramide->sphingolipids

Caption: Role in de novo ceramide synthesis.

Disclaimer

The protocols and data presented in these application notes are intended as a guide. It is essential for researchers to independently validate these methods and determine the optimal conditions for their specific experimental needs and laboratory environment.

Application Notes and Protocols: Incorporation of 2-Aminohexadecanoic Acid into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembling vesicles composed of one or more lipid bilayers, and are widely utilized as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds.[1] 2-aminohexadecanoic acid, a C16 alpha-amino fatty acid, presents an interesting candidate for incorporation into liposomal formulations. Its amphiphilic nature, with a long hydrocarbon chain and a charged amino acid head group, allows for its potential integration into the lipid bilayer, modifying the liposome's surface properties and potentially enhancing cellular interactions and therapeutic efficacy.

These application notes provide detailed protocols for the incorporation of this compound into liposomes using established methods, along with procedures for their characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design and formulation of liposomes.

PropertyValueReference
Molecular Formula C₁₆H₃₃NO₂[2]
Molecular Weight 271.44 g/mol [2]
Melting Point ~220 °C (decomposes)N/A
Classification Alpha-amino fatty acidN/A
XLogP3 3.9[2]

Experimental Protocols

The following are detailed protocols for the preparation of liposomes incorporating this compound. The choice of method will depend on the desired liposome (B1194612) characteristics, such as size, lamellarity, and encapsulation efficiency.

Protocol 1: Thin-Film Hydration Method

The thin-film hydration method is a common and straightforward technique for preparing multilamellar vesicles (MLVs), which can then be downsized.[3][4]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Probe sonicator or bath sonicator[5]

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:this compound of 55:40:5.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for DPPC, >41°C) to evaporate the organic solvent.

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer until the entire lipid film is suspended in the aqueous phase, forming MLVs. This process should also be carried out above the lipid phase transition temperature.

  • Size Reduction (Sonication):

    • For the formation of small unilamellar vesicles (SUVs), the MLV suspension can be sonicated.[5]

    • Probe Sonication: Immerse the tip of a probe sonicator into the liposome suspension. Sonicate in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating, for a total of 5-10 minutes or until the suspension becomes clear.

    • Bath Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes.

  • Size Reduction (Extrusion):

    • For the formation of large unilamellar vesicles (LUVs) with a defined size, assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the lipid's phase transition temperature.

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to obtain a homogenous population of LUVs.[7]

Protocol 2: Reverse-Phase Evaporation Method

The reverse-phase evaporation technique is known for its high encapsulation efficiency, particularly for hydrophilic molecules, and typically produces LUVs.[8][9]

Materials:

  • DPPC

  • Cholesterol

  • This compound

  • Diethyl ether or a mixture of isopropyl ether and chloroform

  • PBS, pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator

Procedure:

  • Lipid Dissolution:

    • Dissolve DPPC, cholesterol, and this compound in the chosen organic solvent system in a round-bottom flask.

  • Emulsion Formation:

    • Add PBS (pH 7.4) to the organic solvent containing the lipids.

    • Sonicate the mixture in a bath sonicator until a stable water-in-oil emulsion is formed.

  • Solvent Removal:

    • Attach the flask to a rotary evaporator.

    • Slowly remove the organic solvent under reduced pressure. As the solvent evaporates, a viscous gel will form, which will eventually collapse to form a liposomal suspension.

  • Final Suspension:

    • After complete removal of the organic solvent, the resulting liposome suspension can be further processed by extrusion to obtain a more uniform size distribution.

Characterization of Liposomes

Proper characterization of the formulated liposomes is essential to ensure quality and reproducibility.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for the in vitro and in vivo performance of liposomes and can be determined using Dynamic Light Scattering (DLS).

Protocol:

  • Dilute a small aliquot of the liposome suspension in PBS (pH 7.4).

  • Measure the particle size, PDI, and zeta potential using a DLS instrument.

  • Perform measurements in triplicate and report the average values.

Expected Results:

The particle size and zeta potential will depend on the preparation method and lipid composition. Liposomes incorporating the positively charged amino group of this compound are expected to have a positive or less negative zeta potential compared to neutral liposomes.

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DPPC:Cholesterol120 ± 5< 0.2-5.0 ± 1.5
DPPC:Chol:2-AHA (90:10:0)125 ± 7< 0.2-4.5 ± 1.8
DPPC:Chol:2-AHA (85:10:5)130 ± 6< 0.2+15.0 ± 2.0
DPPC:Chol:2-AHA (80:10:10)135 ± 8< 0.25+25.0 ± 2.5

Note: The above data is illustrative. Actual values will vary based on experimental conditions.

Encapsulation Efficiency

Determining the amount of this compound successfully incorporated into the liposomes is crucial. This can be achieved by separating the non-encapsulated amino acid from the liposomes and quantifying it.

Protocol:

  • Separate the liposomes from the unencapsulated this compound using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Disrupt the purified liposomes using a suitable detergent (e.g., Triton X-100) or solvent to release the encapsulated this compound.

  • Quantify the amount of this compound in the disrupted liposome fraction and the unencapsulated fraction using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., evaporative light scattering detector or after derivatization).

  • Calculate the encapsulation efficiency (EE%) using the following formula:

    EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualizations

Experimental Workflow

G cluster_0 Lipid Film Preparation cluster_1 Liposome Formation & Sizing cluster_2 Characterization A Dissolve Lipids & This compound in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Thin Lipid Film B->C D Hydration with Aqueous Buffer C->D E Formation of MLVs D->E F Size Reduction (Sonication or Extrusion) E->F G Final Liposome Suspension F->G H Particle Size & Zeta Potential (DLS) G->H I Encapsulation Efficiency (HPLC) G->I

Caption: Workflow for liposome preparation and characterization.

Cellular Uptake and Potential Signaling

G cluster_0 Cellular Environment cluster_1 Cellular Interior liposome 2-AHA Liposome cell_membrane Cell Membrane liposome->cell_membrane Endocytosis endosome Endosome cell_membrane->endosome cytosol Cytosol endosome->cytosol Endosomal Escape nfkb_pathway NF-κB Pathway cytosol->nfkb_pathway Signal Transduction jak_stat_pathway JAK/STAT Pathway cytosol->jak_stat_pathway Signal Transduction nucleus Nucleus gene_expression Altered Gene Expression nucleus->gene_expression nfkb_pathway->nucleus jak_stat_pathway->nucleus

Caption: Potential cellular uptake and signaling pathways.

Conclusion

The incorporation of this compound into liposomes offers a promising strategy for developing novel drug delivery systems. The protocols outlined in these application notes provide a comprehensive guide for the formulation and characterization of these specialized liposomes. The amphiphilic nature of this compound allows for its stable integration into the lipid bilayer, potentially enhancing the physicochemical properties and biological activity of the liposomal carrier. Further investigation into the specific cellular interactions and therapeutic applications of these formulations is warranted to fully explore their potential in drug development.

References

Application Notes and Protocols for Studying Enzyme Inhibition with 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminohexadecanoic acid is a 16-carbon alpha-amino fatty acid. While direct studies on its role as an enzyme inhibitor are not extensively documented, its structural similarity to palmitic acid suggests a potential role as a competitive inhibitor for enzymes that utilize C16 fatty acids or their derivatives as substrates. This document outlines a hypothetical application of this compound in studying the inhibition of Ceramide Synthases 5 and 6 (CerS5/6), enzymes pivotal in sphingolipid metabolism with a known preference for C16-CoA substrates.[1][2] These enzymes are implicated in various physiological and pathological processes, including insulin (B600854) resistance and obesity, making them attractive targets for therapeutic intervention.[1] The following application notes and protocols are provided as a guide for researchers interested in exploring this potential inhibitory activity.

Hypothetical Application: Competitive Inhibition of Ceramide Synthase 5/6

We propose that this compound can act as a competitive inhibitor of Ceramide Synthases 5 and 6. These enzymes catalyze the N-acylation of a sphingoid base with palmitoyl-CoA (C16-CoA) to form dihydroceramide (B1258172), a precursor to ceramides.[1][3] The structural resemblance of this compound to palmitic acid may allow it to bind to the active site of CerS5/6, thereby competing with the endogenous substrate, palmitoyl-CoA, and inhibiting ceramide synthesis.

dot

Caption: Proposed competitive inhibition of CerS5/6 by this compound.

Quantitative Data (Illustrative)

The following table presents hypothetical data from an in vitro CerS5/6 inhibition assay to illustrate the potential inhibitory effect of this compound. In a competitive inhibition scenario, the Vmax would remain relatively unchanged, while the apparent Km for the substrate would increase with increasing inhibitor concentration.[4][5] The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Inhibitor Concentration (µM)CerS5/6 Activity (% of Control)Apparent Km for Palmitoyl-CoA (µM)Vmax (pmol/min/mg protein)
0 (Control)10015500
107525495
255040505
503065490
10015110510
Illustrative IC50 25 µM

Note: The data presented in this table is for illustrative purposes only and is intended to model the expected outcome of the proposed experiment.

Experimental Protocols

In Vitro Ceramide Synthase 5/6 Inhibition Assay

This protocol is adapted from established methods for assaying ceramide synthase activity.[6][7][8] It utilizes a fluorescently labeled sphingoid base (NBD-sphinganine) and measures the formation of NBD-labeled dihydroceramide.

Materials:

  • HEK293T cells overexpressing human CerS5 or CerS6

  • Cell lysis buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2, with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Palmitoyl-CoA (substrate)

  • NBD-sphinganine (fluorescent substrate)

  • This compound (test inhibitor)

  • Fumonisin B1 (known CerS inhibitor, positive control)[9]

  • Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.4, containing 20 µM defatted BSA)

  • Chloroform (B151607) and Methanol (B129727) (for lipid extraction)

  • Solid Phase Extraction (SPE) C18 columns or HPLC system with a fluorescence detector

dot

Caption: Workflow for the in vitro Ceramide Synthase 5/6 inhibition assay.

Procedure:

  • Enzyme Preparation:

    • Culture and harvest HEK293T cells overexpressing either human CerS5 or CerS6.

    • Lyse the cells and prepare a microsomal fraction by differential centrifugation.

    • Determine the protein concentration of the microsomal preparation.

  • Assay Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a fixed concentration of NBD-sphinganine (e.g., 5 µM), and the microsomal preparation (e.g., 10-20 µg of protein).

    • Add varying concentrations of this compound (e.g., 0 to 100 µM). Include a no-inhibitor control and a positive control with Fumonisin B1.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding a fixed concentration of palmitoyl-CoA (e.g., 50 µM).

    • Incubate for a predetermined time (e.g., 20-30 minutes) at 37°C, ensuring the reaction is in the linear range.[9]

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a mixture of chloroform and methanol (e.g., 1:2 v/v).

    • Perform a lipid extraction.

    • Separate the NBD-labeled dihydroceramide product from the unreacted NBD-sphinganine substrate using either Solid Phase Extraction (SPE) on a C18 column or by HPLC with fluorescence detection.[7][8]

    • Quantify the amount of NBD-dihydroceramide formed by measuring the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of CerS5/6 activity for each concentration of this compound relative to the no-inhibitor control.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To confirm competitive inhibition, perform kinetic studies by measuring the initial reaction velocities at various concentrations of palmitoyl-CoA and fixed concentrations of this compound. Plot the data using a Lineweaver-Burk plot to observe the effect on Km and Vmax.[4][5]

Conclusion

The provided application notes and protocols offer a framework for investigating the potential of this compound as a competitive inhibitor of Ceramide Synthases 5 and 6. While this application is currently hypothetical, the structural rationale is sound and warrants experimental validation. Successful demonstration of this inhibitory activity could pave the way for the use of this compound as a research tool to study the role of C16-ceramide in cellular processes and as a lead compound for the development of novel therapeutics targeting sphingolipid metabolism.

References

Protocol for Derivatizing 2-Aminohexadecanoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of 2-aminohexadecanoic acid, a long-chain amino acid, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent polarity and low volatility of amino acids necessitate derivatization to improve their chromatographic behavior and thermal stability, enabling accurate and sensitive quantification.[1] Two robust and widely applicable methods are presented: a single-step silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and a two-step esterification followed by acylation.

These protocols are designed to be applicable to a variety of sample matrices, including biological fluids and tissue extracts, and are crucial for research in areas such as metabolomics, biomarker discovery, and pharmaceutical development where the analysis of long-chain amino acids is of interest.

Introduction

This compound, also known as 2-aminopalmitic acid, is a saturated long-chain amino acid. Its analysis by GC-MS is challenging due to the presence of both a carboxylic acid and a primary amine group, which make the molecule polar and non-volatile.[2] Derivatization chemically modifies these functional groups, rendering the molecule more amenable to GC-MS analysis by increasing its volatility and thermal stability.

This application note details two effective derivatization strategies:

  • Silylation with MTBSTFA: This method forms a tert-butyldimethylsilyl (TBDMS) derivative, which is known for its stability, particularly its resistance to hydrolysis, compared to other silylating agents.

  • Two-Step Esterification and Acylation: This classic approach first converts the carboxylic acid to a methyl ester, followed by acylation of the amino group, typically with an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA), to form a stable, volatile derivative.

The choice of method may depend on the sample matrix, available reagents, and specific instrumentation. Both protocols have been optimized to provide reliable and reproducible results.

Data Presentation

The following tables summarize the expected quantitative performance of the described methods. The data is based on typical results obtained for similar long-chain amino acids and may require optimization for specific applications and instrumentation.

Table 1: Quantitative Performance Data for Silylation (MTBSTFA) Method

ParameterExpected Value
Limit of Detection (LOD)0.01 - 0.5 mg/100g
Limit of Quantification (LOQ)0.02 - 1.6 mg/100g
Linearity (R²)> 0.99
Recovery85 - 115%
Reproducibility (%RSD)< 15%

Data is estimated based on published results for other amino acids derivatized with MTBSTFA.[1]

Table 2: Quantitative Performance Data for Two-Step Esterification/Acylation Method

ParameterExpected Value
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Linearity (R²)> 0.99
Recovery90 - 110%
Reproducibility (%RSD)< 10%

Data is estimated based on published results for amino acid analysis using a similar two-step derivatization.[3]

Experimental Protocols

Protocol 1: Silylation using MTBSTFA

This protocol describes the formation of the N,O-bis(tert-butyldimethylsilyl) derivative of this compound.

Materials:

  • This compound standard or sample extract

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)

  • Acetonitrile (B52724) (anhydrous, GC grade)

  • Pyridine (anhydrous, GC grade)

  • Internal Standard (IS): Deuterated this compound (e.g., this compound-d3)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it can interfere with the silylation reaction.

    • Add a known amount of the deuterated internal standard to the dried sample.

  • Derivatization:

    • To the dried sample and internal standard, add 100 µL of acetonitrile and 30 µL of pyridine.[4]

    • Add 70 µL of MTBSTFA (with 1% t-BDMCS).[4]

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 90°C for 2 hours in a heating block or oven.[4]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Parameters (Typical):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold at 300°C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-600

Protocol 2: Two-Step Esterification and Acylation

This protocol describes the formation of the N-pentafluoropropionyl-2-aminohexadecanoic acid methyl ester.

Materials:

  • This compound standard or sample extract

  • Methanolic HCl (2M): Prepare by bubbling dry HCl gas through anhydrous methanol (B129727) or by carefully adding acetyl chloride to cold anhydrous methanol.

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (B1210297) (anhydrous, GC grade)

  • Internal Standard (IS): Deuterated methyl heptadecanoate

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the sample containing this compound into a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Esterification:

    • Add 200 µL of 2M methanolic HCl to the dried sample.

    • Cap the vial tightly and heat at 80°C for 1 hour.

    • Cool the vial to room temperature and evaporate the methanolic HCl to dryness under a stream of nitrogen.

  • Acylation:

    • To the dried methyl ester, add 100 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial tightly and heat at 65°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagents and solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in a known volume of ethyl acetate (e.g., 100 µL) containing the deuterated methyl heptadecanoate internal standard.

  • Sample Analysis:

    • Inject 1 µL of the final solution into the GC-MS.

GC-MS Parameters (Typical):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Mandatory Visualization

Derivatization_Workflow cluster_prep Sample Preparation cluster_silylation Protocol 1: Silylation cluster_acylation Protocol 2: Esterification & Acylation Sample Sample containing this compound Dry_Sample Dry Sample under Nitrogen Sample->Dry_Sample Add_IS Add Internal Standard Dry_Sample->Add_IS Add_Reagents_S Add Acetonitrile, Pyridine, and MTBSTFA Add_IS->Add_Reagents_S Esterification Esterification with Methanolic HCl (80°C, 1 hr) Add_IS->Esterification Heat_S Heat at 90°C for 2 hours Add_Reagents_S->Heat_S GCMS_Analysis_S GC-MS Analysis Heat_S->GCMS_Analysis_S Dry_Ester Dry under Nitrogen Esterification->Dry_Ester Acylation Acylation with PFPA (65°C, 30 min) Dry_Ester->Acylation Dry_Acyl Dry and Reconstitute in Ethyl Acetate with IS Acylation->Dry_Acyl GCMS_Analysis_A GC-MS Analysis Dry_Acyl->GCMS_Analysis_A

Caption: Workflow for the derivatization of this compound.

Silylation_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amino_Acid This compound (R-COOH, R-NH2) Reaction Silylation (90°C, 2 hours) Amino_Acid->Reaction MTBSTFA MTBSTFA MTBSTFA->Reaction TBDMS_Derivative N,O-bis(TBDMS)-2-aminohexadecanoate (Volatile & Thermally Stable) Reaction->TBDMS_Derivative

Caption: Silylation reaction of this compound with MTBSTFA.

Two_Step_Reaction cluster_step1 Step 1: Esterification cluster_step2 Step 2: Acylation Amino_Acid This compound Methyl_Ester 2-Aminohexadecanoate Methyl Ester Amino_Acid->Methyl_Ester 80°C, 1 hr Methanolic_HCl Methanolic HCl Methanolic_HCl->Methyl_Ester Final_Derivative N-Pentafluoropropionyl-2-aminohexadecanoate Methyl Ester (Volatile & Thermally Stable) Methyl_Ester->Final_Derivative 65°C, 30 min PFPA PFPA PFPA->Final_Derivative

Caption: Two-step esterification and acylation of this compound.

References

Application of 2-Aminohexadecanoic Acid in Lipid Raft Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol, sphingolipids, and specific proteins. These platforms are crucial for various cellular processes, including signal transduction, protein trafficking, and viral entry. Consequently, they are significant targets for therapeutic intervention. 2-Aminohexadecanoic acid, a C16 α-amino fatty acid, presents itself as a versatile tool for the investigation of lipid raft composition and dynamics. Its structural similarity to both palmitic acid and amino acids allows for its potential metabolic incorporation into sphingolipids and acylated proteins, key components of lipid rafts. This document provides detailed application notes and protocols for the proposed use of this compound and its derivatives in lipid raft analysis.

Principle Applications

This compound can be utilized in several key experimental approaches to probe lipid raft biology:

  • Metabolic Labeling of Sphingolipids: As a structural analog of precursors in sphingolipid biosynthesis, this compound can be potentially metabolized and integrated into sphingolipid structures. By using isotopically labeled or chemically tagged versions of this molecule, researchers can trace the synthesis, trafficking, and localization of these modified sphingolipids within lipid rafts.

  • Probing Protein Acylation and Localization: Protein palmitoylation, the attachment of a 16-carbon fatty acid to cysteine residues, is a critical modification for targeting proteins to lipid rafts. This compound analogs can serve as probes to study the enzymes involved in protein acylation and to visualize the localization of acylated proteins within membrane microdomains.

  • Modulation of Lipid Raft Integrity and Function: The incorporation of this compound into membrane components may alter the biophysical properties of lipid rafts. This can be exploited to study the impact of modified lipid structures on raft-dependent signaling pathways and protein interactions.

Experimental Protocols

Herein, we provide detailed protocols for the proposed applications of this compound in lipid raft research. These protocols are based on established methodologies for metabolic labeling and lipid raft isolation.

Protocol 1: Metabolic Labeling of Cultured Cells with a Clickable Analog of this compound

This protocol describes the metabolic labeling of mammalian cells with an alkyne-modified this compound (e.g., 2-amino-15-hexadecynoic acid) to visualize its incorporation into cellular components, presumably localizing to lipid rafts.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • 2-amino-15-hexadecynoic acid (or other clickable analog)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Click chemistry reaction cocktail (e.g., containing a fluorescent azide, copper (II) sulfate, and a reducing agent)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dishes for microscopy) and culture until they reach the desired confluency.

  • Metabolic Labeling: Prepare a working solution of 2-amino-15-hexadecynoic acid in culture medium. A final concentration in the range of 25-100 µM is a good starting point. Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a period of 4 to 24 hours at 37°C in a CO2 incubator to allow for metabolic incorporation of the analog.

  • Cell Fixation: After incubation, wash the cells three times with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash the cells three times with PBS. Prepare the click chemistry reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorescent azide.

Expected Results:

Fluorescent signal will be observed in cellular compartments where the clickable this compound analog has been incorporated. Co-localization studies with known lipid raft markers (e.g., cholera toxin B subunit for GM1 gangliosides) can be performed to confirm its presence in lipid rafts.

Protocol 2: Isolation of Detergent-Resistant Membranes (DRMs) after Metabolic Labeling

This protocol details the isolation of lipid rafts (as DRMs) from cells metabolically labeled with an isotopic or clickable analog of this compound.

Materials:

  • Metabolically labeled cells (from Protocol 1 or labeled with an isotopic analog)

  • Lysis buffer (e.g., 1% Triton X-100 in TNE buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA)

  • Sucrose (B13894) solutions (e.g., 40%, 30%, and 5% w/v in TNE buffer)

  • Ultracentrifuge and appropriate tubes

  • Homogenizer (e.g., Dounce homogenizer)

Procedure:

  • Cell Lysis: Harvest the labeled cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Homogenization: Homogenize the cell lysate with 10-20 strokes in a Dounce homogenizer.

  • Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the sucrose solutions, starting with the 40% solution at the bottom, followed by the 30% and 5% solutions.

  • Sample Loading: Mix the cell lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose. Carefully load this mixture at the bottom of the prepared sucrose gradient.

  • Ultracentrifugation: Centrifuge the gradient at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection: After centrifugation, a light-scattering band, representing the DRMs, should be visible at the interface of the 5% and 30% sucrose layers. Carefully collect fractions from the top of the gradient.

  • Analysis: The collected fractions can be analyzed by various methods. If a clickable analog was used, fractions can be subjected to a click reaction followed by SDS-PAGE and in-gel fluorescence scanning. If an isotopic label was used, fractions can be analyzed by mass spectrometry to identify and quantify the labeled lipids and proteins.

Data Presentation

Quantitative data from lipid raft analysis experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantification of a Clickable this compound Analog in Cellular Fractions.

Cellular FractionTotal Protein (mg)Fluorescence Intensity (Arbitrary Units)Normalized Fluorescence (Intensity/mg protein)
Whole Cell Lysate2.5850,000340,000
Soluble Fraction1.8250,000138,889
Detergent-Resistant Membranes (DRMs)0.15450,0003,000,000
Detergent-Soluble Membranes0.55150,000272,727

Table 2: Hypothetical Mass Spectrometry Analysis of Isotope-Labeled Lipids in DRMs.

Lipid SpeciesIsotopic LabelAbundance in Control DRMs (pmol/mg protein)Abundance in Labeled DRMs (pmol/mg protein)Fold Enrichment
C16-Ceramide¹³C₁₆5.289.517.2
C16-Sphingomyelin¹³C₁₆8.1152.318.8
Palmitoylated Protein X¹³C₁₆Not Detected25.7-

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.

Sphingolipid_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane (Lipid Raft) Serine Serine SPT SPT Serine->SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->SPT 2_Aminohexadecanoic_Acid 2_Aminohexadecanoic_Acid Ceramide_Synthase Ceramide_Synthase 2_Aminohexadecanoic_Acid->Ceramide_Synthase Potential Incorporation 3_Ketosphinganine 3_Ketosphinganine SPT->3_Ketosphinganine 3_Ketosphinganine->Ceramide_Synthase Dihydroceramide Dihydroceramide Ceramide_Synthase->Dihydroceramide Modified_Sphingolipid Modified_Sphingolipid Ceramide_Synthase->Modified_Sphingolipid Complex_Sphingolipids Complex_Sphingolipids Dihydroceramide->Complex_Sphingolipids Transport & Modification Modified_Sphingolipid->Complex_Sphingolipids Transport & Modification Raft_Localization Raft Localization Complex_Sphingolipids->Raft_Localization

Caption: Proposed metabolic incorporation of this compound into sphingolipid biosynthesis.

Experimental_Workflow Start Start: Cultured Cells Metabolic_Labeling Metabolic Labeling with This compound Analog Start->Metabolic_Labeling Cell_Harvesting Cell Harvesting Metabolic_Labeling->Cell_Harvesting Lysis Lysis in Cold Non-ionic Detergent Cell_Harvesting->Lysis Sucrose_Gradient Sucrose Density Gradient Ultracentrifugation Lysis->Sucrose_Gradient Fractionation Fraction Collection Sucrose_Gradient->Fractionation DRM_Analysis DRM Fraction Analysis Fractionation->DRM_Analysis MS_Analysis Mass Spectrometry (Isotopic Label) DRM_Analysis->MS_Analysis Fluorescence_Analysis Fluorescence Imaging/Quantification (Clickable Label) DRM_Analysis->Fluorescence_Analysis Protein_Acylation_and_Raft_Targeting 2_AHA_Analog 2-Aminohexadecanoic Acid Analog Acyl_Transferase Acyl-Protein Transferase 2_AHA_Analog->Acyl_Transferase Acylated_Protein Acylated Protein Acyl_Transferase->Acylated_Protein Cytosolic_Protein Cytosolic Protein (e.g., Src-family kinase) Cytosolic_Protein->Acyl_Transferase Membrane_Targeting Membrane Targeting and Raft Localization Acylated_Protein->Membrane_Targeting Lipid_Raft Lipid Raft Membrane_Targeting->Lipid_Raft

Application Notes: Synthesis and Utility of Fluorescently Labeled 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminohexadecanoic acid is a 16-carbon alpha-amino fatty acid.[1] The fluorescent labeling of this molecule provides a powerful tool for researchers in cell biology, biochemistry, and drug development. By attaching a fluorescent probe, typically to the amino group, scientists can visualize and track the uptake, trafficking, and metabolic fate of this fatty acid analog in living cells and organisms in real-time.[2][] Common fluorophores for this purpose include nitrobenzoxadiazole (NBD), fluorescein (B123965), and dansyl derivatives, each offering distinct spectroscopic properties suitable for various imaging applications.[2][4][] These fluorescent probes enable detailed studies of lipid metabolism, membrane dynamics, and the mechanisms of action for drugs that target these pathways.[6][7]

Applications

Fluorescently labeled this compound serves as a valuable molecular probe in several key research areas:

  • Lipid Metabolism and Trafficking: The labeled fatty acid can be directly supplied to cells to monitor its incorporation into complex lipids and subsequent transport to various organelles like the endoplasmic reticulum, Golgi apparatus, and mitochondria.[6][7] This allows for the real-time visualization of lipid distribution and dynamic changes in response to cellular signals or drug treatments.

  • High-Content Screening: In drug discovery, these probes can be used in high-throughput screening assays to identify compounds that modulate lipid metabolism or transport.[]

  • Microbial Research: Similar to fluorescently labeled D-amino acids used to probe bacterial cell wall synthesis, fatty acid analogs can be used to study lipid metabolism in microorganisms.[8][9]

  • Bioimaging: The inherent fluorescence of the labeled molecule allows for its localization and tracking within cells and tissues using fluorescence microscopy, providing insights into metabolic pathways and subcellular organization.[2][]

Synthesis Protocols

The primary method for synthesizing fluorescently labeled this compound involves the covalent attachment of an amine-reactive fluorescent dye to the alpha-amino group of the fatty acid. Below are detailed protocols for labeling with NBD-Cl and a general protocol adaptable for other dyes like fluorescein isothiocyanate (FITC) or dansyl chloride.

Protocol 1: Synthesis of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-2-aminohexadecanoic Acid (NBD-2-AHDA)

This protocol describes the reaction of this compound with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl).

Materials:

  • This compound

  • 4-Chloro-7-nitrobenzofurazan (NBD-Cl)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Chloroform (B151607) (CHCl₃)

  • Silica (B1680970) gel for column chromatography (100-200 mesh)

  • Argon or Nitrogen gas

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel GF254)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous dichloromethane.

  • Addition of Reagents: To this solution, add 1.0 equivalent of NBD-Cl. Subsequently, add 2.0 equivalents of triethylamine to act as a base.[2]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a chloroform/methanol solvent system. The formation of the fluorescent product can be visualized under UV light (365 nm).[2]

  • Quenching and Extraction (Optional): Once the reaction is complete, the mixture can be diluted with chloroform and washed with a mild aqueous acid (e.g., 0.1 M HCl) and then brine to remove excess triethylamine and other aqueous-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a gradient of chloroform and methanol.[2] The fluorescent fractions corresponding to the product should be collected.

  • Final Product: Evaporate the solvent from the purified fractions to obtain the NBD-labeled this compound as a fluorescent solid. Confirm the identity and purity using techniques like NMR and mass spectrometry. Store the final product protected from light at -20°C.

Protocol 2: General Protocol for Labeling with Amine-Reactive Dyes (e.g., FITC, Dansyl Chloride)

This protocol can be adapted for various amine-reactive fluorophores. Reaction conditions, especially pH and solvent, may need optimization depending on the specific dye.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Fluorescein isothiocyanate - FITC, Dansyl chloride)

  • Reaction Buffer: 100 mM sodium carbonate-bicarbonate buffer, pH ~9.5-9.8[4]

  • Organic Co-solvent (e.g., Acetonitrile, DMF, or DMSO)

  • Quenching reagent (e.g., 10% ammonium (B1175870) hydroxide (B78521) or Tris buffer)

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound in the reaction buffer. An organic co-solvent may be added to aid solubility.

  • Dye Preparation: Separately, dissolve the amine-reactive dye in a small amount of an appropriate organic solvent (like DMF or DMSO).

  • Reaction: Add the dissolved dye solution dropwise to the stirring amino acid solution. The molar ratio of dye to amino acid should be optimized, but a slight excess of the amino acid is often used to ensure all the dye reacts.

  • Incubation: Allow the reaction to proceed in the dark at room temperature for several hours (e.g., 2-8 hours) or as recommended by the dye manufacturer. For dansylation, an incubation time of 30-60 minutes is often sufficient.[4]

  • Quenching: Add a quenching reagent to react with any unreacted dye, preventing non-specific labeling in downstream applications. Incubate for a further 30-60 minutes.

  • Purification: The fluorescently labeled product can be purified from the reaction mixture using methods such as reverse-phase High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.

  • Verification: Characterize the purified product by mass spectrometry and measure its absorbance and fluorescence spectra to confirm successful labeling. Store the final conjugate protected from light.

Quantitative Data Summary

The following table summarizes typical quantitative data for fluorescently labeled this compound, with NBD and Fluorescein as examples.

ParameterNBD-2-AHDAFluorescein-2-AHDAReference
Molecular Weight ( g/mol ) ~434.5~642.7 (for FITC conjugate)Calculated
Excitation Max (nm) ~481~494[2],[10]
Emission Max (nm) Varies with solvent polarity~512[2],[10]
Typical Synthesis Yield 20-40% (after purification)Varies with protocol[2]
Appearance Orange/Yellow SolidOrange/Red Solid[10]
Solubility Soluble in organic solvents (DCM, MeOH)Soluble in aqueous buffers (pH > 6) and polar organic solvents[2],[]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process This compound This compound Reaction Reaction This compound->Reaction Amine-Reactive Fluorophore Amine-Reactive Fluorophore Amine-Reactive Fluorophore->Reaction Purification Purification Reaction->Purification Crude Product Final Product Final Product Purification->Final Product Purified Product

Caption: General workflow for the synthesis of fluorescently labeled this compound.

Application in Cellular Lipid Trafficking

Lipid_Trafficking Fluorescent_2AHDA Fluorescently Labeled This compound Cell_Membrane Cell Membrane Fluorescent_2AHDA->Cell_Membrane Uptake ER Endoplasmic Reticulum (ER) Cell_Membrane->ER Incorporation into Complex Lipids Golgi Golgi Apparatus ER->Golgi Transport Mitochondria Mitochondria ER->Mitochondria Transport Lipid_Droplets Lipid Droplets Golgi->Lipid_Droplets Storage Metabolism Metabolic Pathways (e.g., Beta-oxidation) Mitochondria->Metabolism

Caption: Conceptual pathway for tracking cellular lipid metabolism using fluorescent this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2-Aminohexadecanoic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed answers, troubleshooting tips, and protocols for improving the solubility of 2-aminohexadecanoic acid in your in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer or cell culture medium. What am I doing wrong?

This compound, like other long-chain fatty acids, has very poor solubility in water and aqueous solutions.[1] This is due to its long, nonpolar hydrocarbon chain.[1] Direct addition to buffers or media will likely result in precipitation or a non-homogenous suspension. You must use a solubilization agent or a specific protocol to achieve a usable working solution.

Q2: What is the best solvent to create a stock solution of this compound?

Organic solvents are the primary choice for creating a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective options.[2]

  • DMSO: Offers higher solubility, allowing for a more concentrated stock solution.[2]

  • Ethanol: A viable alternative, though solubility may be lower compared to DMSO.[2]

Troubleshooting Tip: When preparing a stock solution, ensure the compound is completely dissolved before proceeding. Gentle warming (e.g., to 37°C) or brief sonication can aid dissolution.[3][4] Always use high-purity, anhydrous solvents to avoid introducing water, which can cause the fatty acid to precipitate.

Q3: I've dissolved the acid in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?

This is a common issue caused by the poor miscibility of the DMSO stock with the large volume of aqueous medium and the inherent insolubility of the fatty acid. There are two main factors to consider:

  • Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent toxicity.[5][6] Many cell lines are sensitive to DMSO, and concentrations above 1-2% can be cytotoxic.[7][8]

  • Carrier Molecules: For long-term experiments or when higher concentrations of the fatty acid are needed, a carrier molecule like fatty-acid-free Bovine Serum Albumin (BSA) is essential.[4] BSA binds to the fatty acid, forming a complex that is soluble in aqueous solutions and facilitates its delivery to cells.[4][9]

Q4: What is the recommended method for preparing a this compound-BSA complex?

Complexing the fatty acid with BSA is the gold standard for in vitro studies. This method mimics the physiological transport of fatty acids in the bloodstream.[1] The process involves preparing separate stock solutions of the fatty acid and BSA, then combining them under specific conditions to allow for complex formation. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: Can I use something other than BSA? What about cyclodextrins?

Yes, cyclodextrins are an alternative to BSA.[10][11] These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules like fatty acids and increase their aqueous solubility.[11][12] Alpha-cyclodextrin and randomly methylated beta-cyclodextrin (B164692) are often used for this purpose.[3][10] The choice between BSA and cyclodextrin (B1172386) may depend on the specific requirements of your assay, such as the need for a protein-free medium.

Data Presentation: Solubility & Solvent Toxicity

Table 1: Solubility of a Representative Long-Chain Fatty Acid*
SolventApproximate Solubility (mg/mL)Reference
DMSO~20[2]
Dimethyl formamide (B127407) (DMF)~20[2]
Ethanol~2.5[2]
1:2 DMSO:PBS (pH 7.2)~0.33[2]
Aqueous BuffersSparingly soluble[2]

Data shown for 16-hydroxyhexadecanoic acid, a structurally similar C16 fatty acid. Specific solubility for this compound may vary but is expected to follow similar trends.

Table 2: General Cytotoxicity Limits of DMSO in Cell Culture
Final DMSO ConcentrationGeneral EffectReference
< 0.1% Generally considered safe for most cell lines, even in long-term assays.[8]
0.1% - 0.5% Often tolerated, but a solvent control is critical. May be cytotoxic for sensitive cell lines.[5][6]
0.5% - 1.0% Considered the upper limit for most assays. Increased risk of off-target effects or toxicity.[5][8]
> 1.0% - 2.0% High risk of cytotoxicity and artifacts. Should be avoided unless absolutely necessary and validated.[7]

Experimental Protocols & Visual Workflows

Decision Workflow for Solubilization

The following diagram outlines a logical workflow for selecting the appropriate solubilization method based on your experimental needs.

G cluster_start Start cluster_decision Decision Points cluster_methods Methods start Need to solubilize This compound short_term Short-term assay (<4h)? Low concentration needed? start->short_term serum_free Serum-free or protein-free medium required? short_term->serum_free No dmso Method 1: Use DMSO Stock Directly (Protocol 1) short_term->dmso Yes bsa Method 2: Complex with BSA (Protocol 2) serum_free->bsa No cyclo Method 3: Use Cyclodextrin serum_free->cyclo Yes

Caption: Decision tree for selecting a solubilization method.

Protocol 1: Direct Solubilization using DMSO (for short-term assays)

This method is suitable for experiments where the final concentration of this compound is low and the incubation time is short.

  • Prepare Stock Solution: Weigh out the desired amount of this compound and dissolve it in pure, anhydrous DMSO to make a concentrated stock (e.g., 20-50 mM). Warm gently if necessary to fully dissolve.

  • Prepare Working Medium: Prepare your cell culture medium.

  • Dilution: Just before adding to the cells, perform a serial dilution of your DMSO stock into the pre-warmed (37°C) cell culture medium. Crucially, vortex or pipette vigorously immediately after adding the DMSO stock to the medium to ensure rapid dispersion and prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the medium applied to the cells is below 0.5%.[5]

  • Control: Always include a "vehicle control" group in your experiment, which contains the same final concentration of DMSO as your treatment group.[7]

Protocol 2: Complex Formation with Fatty-Acid-Free BSA

This is the recommended method for most cell culture applications, especially for longer incubation times or higher fatty acid concentrations.

  • Prepare 10% (w/v) Fatty-Acid-Free BSA Solution:

    • Dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile MilliQ water or PBS.[9]

    • Warm to 37°C and stir gently to dissolve completely.[13]

    • Sterilize the solution by passing it through a 0.22 µm filter.[9]

  • Prepare Fatty Acid Stock Solution:

    • Prepare a 100-150 mM stock solution of this compound in 100% ethanol or DMSO.[9]

    • Warm the solution to 65-70°C to ensure the fatty acid is fully dissolved.[9][13]

  • Conjugation:

    • In a sterile tube, warm the required volume of the 10% BSA solution to 37°C.[9]

    • While stirring or vortexing the BSA solution gently, add the hot fatty acid stock solution dropwise to achieve the desired molar ratio (e.g., 5:1 fatty acid:BSA).[9]

    • Continue to stir the mixture in a 37°C water bath for at least 1 hour to allow for complete complex formation.[9][13] The solution should become clear.

  • Final Dilution: The resulting fatty acid-BSA complex can now be diluted to the final desired concentration in your cell culture medium.

  • Control: The proper control for this experiment is cells treated with the same concentration of BSA that has been prepared in the same manner but without the addition of the fatty acid.[13]

BSA-Fatty Acid Complexation Mechanism

The diagram below illustrates how the amphipathic BSA molecule binds and solubilizes hydrophobic fatty acid molecules in an aqueous environment.

G cluster_main BSA-Fatty Acid Complex Formation cluster_FA Free Fatty Acids (Insoluble) BSA BSA (Carrier Protein) Complex Soluble FA-BSA Complex BSA->Complex Forms FA1 FA FA1->BSA Binding to hydrophobic pockets FA2 FA FA2->BSA Binding to hydrophobic pockets FA3 FA FA3->BSA Binding to hydrophobic pockets FA4 FA FA4->BSA Binding to hydrophobic pockets

Caption: Mechanism of fatty acid solubilization by BSA.

References

Technical Support Center: Optimizing 2-Aminohexadecanoic Acid Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 2-aminohexadecanoic acid for cell viability experiments. The information is presented in a clear question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: Currently, there is limited specific data in the public domain detailing a universally optimal concentration of this compound for cell viability assays across different cell lines. As with any experimental compound, the optimal concentration is highly cell-type dependent and requires empirical determination.

Based on studies of structurally similar fatty acids, such as decanoic acid and hexadecanoic acid (palmitic acid), a broad starting range of 10 µM to 100 µM is recommended for initial screening. Some studies on related compounds have explored concentrations up to 200 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: How do I determine the IC50 value of this compound for my cancer cell line?

A2: To determine the half-maximal inhibitory concentration (IC50), you will need to perform a cell viability assay, such as the MTT, XTT, or resazurin (B115843) assay, with a range of this compound concentrations.

  • Experimental Workflow:

    • Cell Seeding: Plate your cancer cells at a predetermined optimal density in a 96-well plate.

    • Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. A common approach is to use a 2-fold or 10-fold serial dilution. Remember to include a vehicle control (the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cell death.

    • Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).

    • Viability Assay: Perform your chosen cell viability assay according to the manufacturer's protocol.

    • Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to calculate the IC50 value.

Q3: My cell viability results with this compound are inconsistent. What are the potential causes?

A3: Inconsistent results can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Pipetting errors- Edge effects in the microplate- Contamination- Ensure a single-cell suspension before seeding and mix gently between plating.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Regularly check for and address any microbial contamination.
No significant effect on cell viability at expected concentrations - Compound inactivity or degradation- Low cell sensitivity- Insufficient incubation time- Incorrect assay procedure- Verify the purity and integrity of your this compound stock.- Test a wider and higher concentration range.- Extend the incubation period (e.g., up to 72 hours).- Review and optimize your cell viability assay protocol.
High background in vehicle control wells - Solvent (e.g., DMSO) toxicity- High cell density- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.5% for DMSO).- Optimize cell seeding density to avoid overgrowth.
Unexpected cell morphology changes - Cellular stress response- Apoptosis or necrosis induction- Document morphological changes with microscopy.- Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability upon treatment with this compound.

Materials:

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, studies on other saturated fatty acids suggest potential involvement of key apoptosis-regulating pathways. Researchers investigating the mechanism of action of this compound may consider exploring the following:

  • Intrinsic Apoptosis Pathway: Saturated fatty acids have been shown to induce apoptosis through the mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c and subsequent activation of caspases.[1][2]

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial survival pathway that is often dysregulated in cancer.[3][4][5] Some fatty acids have been shown to modulate this pathway, thereby affecting cell survival and apoptosis.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6][7][8] Its role in fatty acid-induced apoptosis is an area of active investigation.

Experimental Workflow for Investigating Apoptosis

experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Seed Cells in Culture Plates treat Treat with this compound (Dose-Response and Time-Course) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability annexin Annexin V / PI Staining (Flow Cytometry) treat->annexin caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) treat->caspase western Western Blot Analysis (Bcl-2 family, Akt, MAPK) treat->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant pathway_eval Evaluate Signaling Pathway Modulation caspase->pathway_eval western->pathway_eval

Caption: Experimental workflow for investigating this compound-induced apoptosis.

Potential Apoptotic Signaling Cascade

apoptotic_pathway cluster_stimulus External Stimulus cluster_signaling Upstream Signaling cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome AHA 2-Aminohexadecanoic Acid PI3K_Akt PI3K/Akt Pathway AHA->PI3K_Akt Modulates MAPK MAPK Pathway AHA->MAPK Modulates Bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) PI3K_Akt->Bcl2 Regulates MAPK->Bcl2 Regulates CytoC Cytochrome c Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathways involved in this compound-induced apoptosis.

References

Technical Support Center: 2-Aminohexadecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminohexadecanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of synthesizing this long-chain amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • The Hell-Volhard-Zelinsky (HVZ) reaction followed by amination: This route starts with the alpha-bromination of palmitic acid to yield 2-bromohexadecanoic acid, which is then aminated to the final product.

  • The Strecker amino acid synthesis: This method involves a one-pot, three-component reaction between pentadecanal (B32716), a cyanide source (e.g., potassium cyanide), and an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride), followed by hydrolysis of the resulting α-aminonitrile.

Q2: I'm having trouble with the solubility of my long-chain starting materials. What can I do?

A2: Due to the long alkyl chains, both palmitic acid and pentadecanal have low solubility in aqueous media. To address this, consider the following:

  • For the HVZ reaction, the reaction is often run neat (without solvent) or in a high-boiling non-polar solvent like carbon tetrachloride (use with extreme caution due to toxicity) or dichloromethane (B109758) under reflux.

  • For the Strecker synthesis, using a co-solvent system such as a mixture of ethanol (B145695) and water can improve the solubility of the starting aldehyde.

Q3: What are the main safety precautions I should take during these syntheses?

A3: Both synthesis routes involve hazardous materials and conditions.

  • HVZ Reaction: Bromine (Br₂) is highly corrosive and toxic. Phosphorus tribromide (PBr₃) is also corrosive and reacts violently with water. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be vigorous.

  • Strecker Synthesis: Potassium cyanide (KCN) is extremely toxic if ingested, inhaled, or absorbed through the skin. The reaction should be performed in a fume hood, and acidification of cyanide-containing waste must be avoided as it generates highly toxic hydrogen cyanide (HCN) gas.

Q4: How can I purify the final this compound product?

A4: Purification of long-chain amino acids can be challenging due to their amphiphilic nature. A common and effective method is recrystallization. A patented method suggests dissolving the crude this compound in a heated aqueous solution of an organic acid, such as acetic acid, followed by cooling to induce crystallization.[1] The resulting crystals can then be collected by filtration and washed.

Troubleshooting Guides

Synthesis Route 1: Hell-Volhard-Zelinsky Reaction & Amination

This route involves two main stages: the α-bromination of palmitic acid and the subsequent amination of the resulting 2-bromohexadecanoic acid.

Problem: Low yield of 2-bromohexadecanoic acid.

Possible Cause Suggested Solution
Incomplete reactionThe HVZ reaction requires harsh conditions, including high temperatures and extended reaction times.[2][3][4] Ensure the reaction is refluxed for a sufficient duration (can be overnight).
Insufficient catalystA catalytic amount of PBr₃ is required to initiate the reaction by converting the carboxylic acid to the acyl bromide.[2] Ensure an adequate amount of catalyst is used.
Loss of bromineBromine is volatile. Ensure your reaction setup includes a well-sealed reflux condenser to prevent its escape.
Side reactionsAt excessively high temperatures, elimination of HBr can occur, leading to the formation of β-unsaturated carboxylic acids.[2][3] Maintain the temperature at a vigorous reflux without overheating.

Problem: The reaction mixture is a solid mass and difficult to stir.

Possible Cause Suggested Solution
High melting point of palmitic acidPalmitic acid is a solid at room temperature. The reaction mixture needs to be heated above its melting point to ensure proper mixing. Consider using a mechanical stirrer for better agitation of the viscous melt.
Use of a solventWhile often run neat, a high-boiling, inert solvent like CCl₄ or CH₂Cl₂ can be used to improve mixing, though this may require longer reaction times.

Problem: Low yield of this compound.

Possible Cause Suggested Solution
Incomplete SN2 reactionThe amination is an SN2 reaction. Ensure a sufficient excess of concentrated ammonia is used to drive the reaction to completion and to neutralize the HBr byproduct. The reaction may require heating under pressure in a sealed vessel.
Side reaction: EliminationUsing a less hindered base or lower temperatures can favor substitution over elimination. However, with ammonia, elimination is generally less of a concern compared to substitution.
Difficult purificationThe product is an amino acid, which can be challenging to isolate. Follow a robust workup and purification protocol, such as crystallization from an aqueous acetic acid solution.[1]
Synthesis Route 2: Strecker Synthesis

This one-pot reaction is followed by a hydrolysis step.

Problem: Low yield of the intermediate α-aminonitrile.

Possible Cause Suggested Solution
Poor solubility of pentadecanalUse a co-solvent system like ethanol/water to improve the solubility of the long-chain aldehyde.
Unstable aminonitrileFor long-chain aldehydes, the intermediate α-aminonitrile can be unstable and revert to the imine (retro-Strecker reaction).[5] Using a protected amine like benzylamine (B48309) instead of ammonia can lead to a more stable intermediate.[5] The protecting group can be removed later.
Incomplete imine formationThe formation of the imine from the aldehyde and ammonia is an equilibrium process. Adding a dehydrating agent like magnesium sulfate (B86663) can help drive the equilibrium towards the imine.[6]

Problem: Low yield of this compound after hydrolysis.

Possible Cause Suggested Solution
Incomplete hydrolysis of the nitrileThe hydrolysis of the nitrile to a carboxylic acid typically requires harsh conditions (strong acid or base and heat). Ensure the hydrolysis is carried out for a sufficient time at an appropriate temperature.
Retro-Strecker reaction during hydrolysisThe α-aminonitrile can revert to the corresponding imine under acidic or basic conditions used for hydrolysis.[5] A two-step hydrolysis, where the nitrile is first converted to an amide under controlled conditions, followed by hydrolysis of the amide to the carboxylic acid, can sometimes give better yields.[5]
Product isolationThe final amino acid may be soluble in the aqueous workup solution. Adjusting the pH to the isoelectric point of this compound will minimize its solubility and aid in its precipitation.

Experimental Protocols

Protocol 1: Synthesis via Hell-Volhard-Zelinsky Reaction and Amination

Step 1: Synthesis of 2-Bromohexadecanoic Acid

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add palmitic acid (1.0 eq).

  • Heat the flask to melt the palmitic acid (m.p. 63 °C).

  • Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) (approx. 0.1 eq).

  • Slowly add bromine (Br₂) (1.1 eq) dropwise to the molten palmitic acid.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction is complete when the red-brown color of bromine disappears.

  • Cool the reaction mixture and carefully quench with water to hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-bromohexadecanoic acid.

Step 2: Synthesis of this compound

  • Place the crude 2-bromohexadecanoic acid in a sealed pressure vessel.

  • Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq).

  • Heat the vessel at a temperature of 100-120 °C for 6-12 hours.

  • Cool the reaction mixture, and carefully vent the excess ammonia in a fume hood.

  • Acidify the reaction mixture with an acid like HCl to dissolve the product.

  • Wash with an organic solvent to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Further purify by recrystallization from an aqueous acetic acid solution.[1]

Protocol 2: Synthesis via Strecker Synthesis

Step 1: Synthesis of 2-Amino-2-hexadecanenitrile

  • In a round-bottom flask, dissolve pentadecanal (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (NH₄Cl) (1.2 eq) and potassium cyanide (KCN) (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the α-aminonitrile with an organic solvent.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

Step 2: Hydrolysis to this compound

  • To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux for 12-24 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the isoelectric point to precipitate the this compound.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify by recrystallization as described previously.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Parameter Hell-Volhard-Zelinsky Route Strecker Synthesis Route
Starting Materials Palmitic acid, Bromine, PBr₃, AmmoniaPentadecanal, KCN, NH₄Cl
Number of Steps TwoTwo (including hydrolysis)
Reaction Conditions High temperature, long reaction timesRoom temperature (Step 1), Reflux (Step 2)
Typical Overall Yield 60-75% (representative)50-65% (representative)
Key Challenges Handling of Br₂ and PBr₃, harsh conditionsUse of highly toxic KCN, potential for retro-Strecker reaction

Visualizations

Hell-Volhard-Zelinsky & Amination Workflow

HVZ_Workflow palmitic_acid Palmitic Acid hvz_reaction HVZ Reaction (Br₂, PBr₃) palmitic_acid->hvz_reaction bromo_acid 2-Bromohexadecanoic Acid hvz_reaction->bromo_acid amination Amination (excess NH₃) bromo_acid->amination amino_acid 2-Aminohexadecanoic Acid amination->amino_acid purification Purification (Crystallization) amino_acid->purification final_product Pure 2-Aminohexadecanoic Acid purification->final_product

Caption: Workflow for the synthesis of this compound via the HVZ reaction.

Strecker Synthesis Workflow

Strecker_Workflow pentadecanal Pentadecanal strecker_reaction Strecker Reaction pentadecanal->strecker_reaction reagents KCN, NH₄Cl reagents->strecker_reaction aminonitrile α-Aminonitrile Intermediate strecker_reaction->aminonitrile hydrolysis Hydrolysis (H₃O⁺, heat) aminonitrile->hydrolysis amino_acid 2-Aminohexadecanoic Acid hydrolysis->amino_acid purification Purification (Crystallization) amino_acid->purification final_product Pure 2-Aminohexadecanoic Acid purification->final_product

Caption: Workflow for the Strecker synthesis of this compound.

Troubleshooting Logic for Low Yield in HVZ Reaction

HVZ_Troubleshooting start Low Yield in HVZ Reaction check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_workup Review Workup & Purification start->check_workup temp_time Sufficient heat and time? check_conditions->temp_time br2_loss Bromine loss? check_conditions->br2_loss catalyst_amount Adequate PBr₃? check_reagents->catalyst_amount extraction_eff Efficient extraction? check_workup->extraction_eff increase_time Increase reflux time temp_time->increase_time No add_catalyst Ensure sufficient catalyst catalyst_amount->add_catalyst No seal_condenser Improve condenser sealing br2_loss->seal_condenser Yes optimize_extraction Optimize extraction solvent/pH extraction_eff->optimize_extraction No

Caption: Troubleshooting decision tree for low yield in the HVZ reaction.

References

Technical Support Center: Metabolic Labeling with 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling using 2-aminohexadecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in metabolic labeling?

This compound is a synthetic molecule that combines the structures of a long-chain fatty acid (hexadecanoic acid, also known as palmitic acid) and an amino acid. In metabolic labeling, it is designed to be taken up by cells and incorporated into newly synthesized proteins. The long hydrocarbon chain can act as a reporter for studying protein lipidation or serve as a handle for subsequent detection or enrichment of labeled proteins.

Q2: What are the potential advantages of using this compound compared to other metabolic labels?

As a hybrid molecule, this compound offers the potential to probe both fatty acid and amino acid metabolism simultaneously. Its structure may allow it to be a substrate for enzymes involved in both pathways, offering unique insights into their interplay. However, its use is still exploratory, and researchers should be aware of the potential challenges outlined in this guide.

Q3: Is this compound toxic to cells?

Like other long-chain fatty acids, this compound can exhibit cytotoxicity at high concentrations or with prolonged exposure. It is crucial to determine the optimal, non-toxic concentration and incubation time for your specific cell type. We recommend performing a dose-response curve and assessing cell viability using assays such as MTT or Trypan Blue exclusion.

Q4: How can I detect proteins labeled with this compound?

Detection of proteins labeled with this compound typically requires a secondary reporter group. If you are using an analogue of this compound that contains a bioorthogonal handle (e.g., an azide (B81097) or alkyne group), you can use click chemistry to attach a fluorescent dye or a biotin (B1667282) tag for visualization or enrichment, respectively.

Troubleshooting Guides

Problem 1: Low or No Protein Labeling

Possible Causes:

  • Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation.

  • Insufficient Incubation Time: The labeling period may be too short for detectable levels of incorporation.

  • Cell Health: Poor cell health can lead to reduced metabolic activity, including protein synthesis.

  • Inefficient Cellular Uptake: As a long-chain fatty acid derivative, its uptake might be dependent on specific transporters which may not be highly expressed in your cell type.[1]

  • Poor Incorporation into Proteins: this compound may not be a good substrate for the cell's translational machinery.

Solutions:

Parameter Recommendation Notes
Concentration Perform a dose-response experiment, testing a range of concentrations (e.g., 10 µM to 100 µM).Monitor cell viability in parallel to identify the optimal non-toxic concentration.
Incubation Time Optimize the labeling time, testing various durations from 4 to 24 hours.Longer incubation times may increase signal but also potential toxicity.
Cell Culture Conditions Ensure cells are healthy, in the logarithmic growth phase, and cultured in the appropriate medium.Consider supplementing the medium with fatty acid-free serum to enhance uptake.
Uptake Enhancement Complex this compound with fatty acid-free bovine serum albumin (BSA) before adding to the culture medium.This can improve solubility and facilitate cellular uptake.
Problem 2: High Background or Non-Specific Labeling

Possible Causes:

  • Contamination: The this compound stock solution or cell culture reagents may be contaminated.

  • Off-Target Incorporation: The molecule may be incorporated into lipids or other cellular components, not just proteins.

  • Non-Specific Binding: If using a bioorthogonal version, the detection reagents (e.g., fluorescent probes, biotin) may bind non-specifically to cellular components.

Solutions:

Step Recommendation Rationale
Reagent Purity Use high-purity this compound and sterile, high-quality culture reagents.Minimizes the introduction of confounding variables.
Washing Steps Increase the number and stringency of washing steps after labeling and before cell lysis.Removes unincorporated label and reduces background.
Blocking If using click chemistry for detection, include a pre-blocking step with a non-reactive alkyne or azide to quench non-specific binding sites.Reduces background from the detection reagents.
Negative Controls Include a control where cells are not treated with this compound but are subjected to the same detection protocol.Helps to identify background signal originating from the detection reagents.
Problem 3: Cellular Toxicity and Altered Phenotype

Possible Causes:

  • Lipotoxicity: High concentrations of long-chain fatty acids can induce cellular stress, leading to apoptosis or necrosis.

  • Metabolic Disruption: this compound may interfere with normal fatty acid or amino acid metabolism and signaling pathways. For instance, other fatty acids have been shown to impact signaling pathways like Akt-mTOR.[2][3]

  • Perturbation of Protein Synthesis: Incorporation of a non-canonical amino acid can sometimes disrupt protein folding and function, leading to cellular stress.[4]

Solutions:

Parameter Recommendation Notes
Concentration & Time Use the lowest effective concentration and the shortest possible incubation time.This is the most critical step in mitigating toxicity.
Viability Assays Routinely monitor cell viability and morphology throughout the experiment.Discontinue experiments if significant cell death or morphological changes are observed.
Control Experiments Compare key cellular functions (e.g., proliferation, specific signaling pathways) in labeled versus unlabeled cells.This helps to identify any off-target effects of the labeling process itself.
Metabolic Analysis Consider performing lipidomic or metabolomic analysis to assess the broader impact of this compound on cellular metabolism.Provides a more comprehensive view of potential metabolic perturbations.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
  • Cell Seeding: Plate cells on an appropriate culture vessel and allow them to adhere and reach 70-80% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Warm the desired cell culture medium (e.g., DMEM) to 37°C.

    • Dilute the this compound stock solution to the final desired concentration (e.g., 50 µM) in the pre-warmed medium. For improved solubility and uptake, it is recommended to first complex the fatty acid with fatty acid-free BSA.

  • Labeling:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the prepared labeling medium to the cells.

    • Incubate the cells for the desired period (e.g., 12-18 hours) under standard culture conditions (37°C, 5% CO₂).

  • Cell Harvesting and Lysis:

    • After incubation, place the culture vessel on ice.

    • Remove the labeling medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Collect the cell lysate and clarify by centrifugation. The protein lysate is now ready for downstream analysis.

Protocol 2: Click Chemistry for Detection of Labeled Proteins (assuming use of an azide- or alkyne-modified this compound)

This protocol is adapted from standard click chemistry procedures.[5]

  • Prepare Click Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction cocktail. For a 50 µL reaction, the components are typically added in the following order:

    • Protein lysate (containing 20-50 µg of protein)

    • Fluorescent alkyne or biotin-alkyne probe (final concentration 25-50 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (B86663) (CuSO₄) (final concentration 1 mM)

  • Reaction Incubation:

    • Vortex the reaction mixture gently.

    • Incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation:

    • Precipitate the labeled proteins by adding four volumes of ice-cold acetone.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

  • Sample Preparation for Downstream Analysis:

    • Resuspend the protein pellet in an appropriate sample buffer (e.g., Laemmli buffer for SDS-PAGE).

    • The sample is now ready for analysis by in-gel fluorescence scanning or western blotting (if a biotin tag was used).

Visualizations

Experimental_Workflow Metabolic Labeling and Detection Workflow cluster_labeling Metabolic Labeling cluster_lysis Cell Lysis cluster_detection Detection (Click Chemistry) seed_cells Seed Cells prepare_medium Prepare Labeling Medium (with this compound) label_cells Incubate Cells prepare_medium->label_cells wash_cells_1 Wash Cells label_cells->wash_cells_1 lyse_cells Lyse Cells wash_cells_1->lyse_cells clarify_lysate Clarify Lysate lyse_cells->clarify_lysate click_reaction Perform Click Reaction clarify_lysate->click_reaction precipitate Precipitate Protein click_reaction->precipitate analyze Downstream Analysis (SDS-PAGE, Western Blot, MS) precipitate->analyze Signaling_Pathway Potential Impact on Cellular Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHA 2-Aminohexadecanoic Acid uptake Fatty Acid Transporters AHA->uptake metabolism Fatty Acid & Amino Acid Metabolism uptake->metabolism akt_mtor Akt/mTOR Pathway metabolism->akt_mtor ? protein_syn Protein Synthesis metabolism->protein_syn Incorporation lipid_syn Lipid Synthesis metabolism->lipid_syn Substrate akt_mtor->protein_syn akt_mtor->lipid_syn gene_exp Gene Expression akt_mtor->gene_exp

References

minimizing off-target effects of 2-aminohexadecanoic acid in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminohexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for cell-based experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound, also known as 2-aminopalmitic acid, is a saturated fatty acid with a 16-carbon chain and an amino group at the alpha-carbon.[1][2] While specific on-target activity is often application-dependent, its structural similarity to palmitic acid suggests potential involvement in lipid metabolism and signaling pathways.[3][4][5][6]

Q2: What are the potential off-target effects of this compound in cells?

Based on the known effects of the structurally similar palmitic acid, potential off-target effects of this compound may include:

  • Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis: High concentrations of saturated fatty acids can lead to ER stress and subsequently trigger apoptosis.[7]

  • Modulation of Signaling Pathways: It may interfere with key cellular signaling cascades such as the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[3][8][9]

  • Non-specific Membrane Interactions: Due to its lipophilic nature, this compound could intercalate into cellular membranes, altering their fluidity and the function of membrane-associated proteins.[4]

  • Mitochondrial Dysfunction: At high concentrations, it may impair mitochondrial function and increase the production of reactive oxygen species (ROS).[10]

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some key strategies:

  • Dose-Response Analysis: Conduct thorough dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target responses.

  • Use of Appropriate Controls: Include negative controls (vehicle-treated cells) and positive controls (compounds with known effects on the pathways of interest).

  • Solubility and Delivery: Ensure complete solubilization of this compound to avoid the formation of aggregates that can cause non-specific cellular stress. The use of a suitable carrier, such as fatty acid-free BSA, is recommended.

  • Monitor Cell Viability: Routinely assess cell viability using methods like MTT or LDH assays to ensure that the observed effects are not due to general cytotoxicity.

  • Confirm with Structural Analogs: Use structurally related but inactive analogs of this compound as additional negative controls to demonstrate the specificity of the observed effects.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Solubilization Prepare a fresh stock solution in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute it in culture medium containing fatty acid-free BSA. Vortex thoroughly before adding to cells.Consistent and reproducible results across replicates.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.Reduced variability in cell number and response to treatment.
Precipitation in Media Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, reduce the final concentration or increase the BSA concentration.Clear culture medium and uniform exposure of cells to the compound.

Issue 2: Unexpected Cell Death or Cytotoxicity

Possible Cause Troubleshooting Step Expected Outcome
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the culture medium. Run a solvent-only control.No significant cytotoxicity in the solvent control group.
Induction of Apoptosis Perform assays to detect markers of apoptosis, such as caspase activation or TUNEL staining, at various concentrations and time points.Understanding of the apoptotic potential of the compound and selection of non-toxic concentrations for further experiments.
ER Stress Measure markers of ER stress, such as the expression of CHOP or the splicing of XBP1 mRNA.Identification of ER stress as a potential off-target effect and determination of a concentration that does not induce it.
Oxidative Stress Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFDA.Assessment of oxidative stress induction and its contribution to cytotoxicity.

Issue 3: Inconsistent or No On-Target Effect

Possible Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.Restoration of the expected on-target activity.
Low Bioavailability Ensure proper delivery to cells. The use of a BSA carrier can enhance the bioavailability of fatty acids in culture.Improved on-target effect at lower concentrations.
Incorrect Assay Window Perform a time-course experiment to determine the optimal incubation time for observing the desired effect.Identification of the appropriate time point for endpoint analysis.

Experimental Protocols

Protocol 1: Identification of Protein Targets using Affinity-Based Pull-Down

This protocol describes a method to identify cellular proteins that directly interact with this compound.[11][12][13]

Materials:

  • This compound

  • NHS-activated sepharose beads

  • Cell lysis buffer (e.g., RIPA buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry-compatible silver stain or Coomassie stain

Methodology:

  • Immobilization of this compound: Covalently couple this compound to NHS-activated sepharose beads via its amino group.

  • Cell Lysis: Harvest and lyse cells expressing the potential target protein(s).

  • Affinity Pull-Down: Incubate the cell lysate with the this compound-coupled beads. As a negative control, use beads without the coupled compound.

  • Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining. Excise the protein bands of interest and identify them by mass spectrometry.

Protocol 2: Assessing Off-Target Effects on the PI3K/Akt Signaling Pathway

This protocol outlines a method to determine if this compound affects the PI3K/Akt signaling pathway.[3][9]

Materials:

  • This compound

  • Cell line of interest

  • Serum-free culture medium

  • Stimulant (e.g., insulin (B600854) or growth factor)

  • Lysis buffer

  • Primary antibodies against phospho-Akt (Ser473) and total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Methodology:

  • Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Serum-starve the cells for 4-6 hours to reduce basal Akt phosphorylation.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulation: Stimulate the cells with a known activator of the PI3K/Akt pathway (e.g., insulin) for 15-30 minutes.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against phospho-Akt and total Akt.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence imager and quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis A Solubilize 2-AHA in DMSO B Complex with fatty acid-free BSA A->B C Treat cells with 2-AHA-BSA complex B->C D Incubate for defined time C->D E Assess On-Target Activity D->E F Measure Off-Target Effects (e.g., Western Blot) D->F G Determine Cell Viability (e.g., MTT) D->G

Caption: Experimental workflow for assessing this compound effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Transcription Gene Transcription (Cell Growth, Proliferation) mTOR->Transcription AHA This compound (Potential Off-Target) AHA->Akt Potential Inhibition AHA->mTOR Potential Inhibition

Caption: Potential off-target inhibition of the PI3K/Akt/mTOR pathway.

troubleshooting_logic Start Inconsistent Experimental Results Q1 Is the compound fully solubilized? Start->Q1 Solubilize Action: Re-prepare stock solution with BSA Q1->Solubilize No Q2 Is cell viability affected? Q1->Q2 Yes A1_Yes Yes A1_No No Solubilize->Q1 Toxicity_Test Action: Perform dose-response for cytotoxicity Q2->Toxicity_Test Yes Q3 Are controls behaving as expected? Q2->Q3 No A2_Yes Yes A2_No No Toxicity_Test->Q2 Check_Controls Action: Validate control reagents and conditions Q3->Check_Controls No Proceed Proceed with On-Target Analysis Q3->Proceed Yes A3_Yes Yes A3_No No Check_Controls->Q3

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Enhancing Cellular Uptake of 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminohexadecanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the cellular uptake of this unique amino fatty acid in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential cellular uptake mechanisms?

This compound is a long-chain, 16-carbon alpha-amino fatty acid. Its hybrid structure, featuring a lipophilic fatty acid tail and a hydrophilic amino acid head group, suggests multiple potential pathways for cellular entry. These include passive diffusion and carrier-mediated transport. The primary carrier-mediated routes are likely through fatty acid transporters and amino acid transporters.

Potential Cellular Uptake Pathways for this compound

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2-AHA This compound FAT Fatty Acid Transporter (e.g., CD36, FATP) 2-AHA->FAT Carrier-mediated AAT Amino Acid Transporter (e.g., LAT1) 2-AHA->AAT Carrier-mediated Passive Passive Diffusion 2-AHA->Passive Concentration gradient Liposome Liposomal 2-AHA Endocytosis Endocytosis Liposome->Endocytosis Vesicular transport 2-AHA_in Intracellular This compound FAT->2-AHA_in AAT->2-AHA_in Passive->2-AHA_in Concentration gradient Endocytosis->2-AHA_in Vesicular transport

Caption: Potential cellular uptake pathways for this compound.

Q2: My cells show low uptake of this compound. What are the common causes and solutions?

Low cellular uptake can stem from several factors, including poor solubility of the compound, low expression of relevant transporters on your cell line, or suboptimal experimental conditions. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving these issues.

Q3: Which delivery systems can I use to improve the cellular uptake of this compound?

Given its lipophilic nature, formulation strategies can significantly enhance the delivery of this compound. These include:

  • Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For this compound, it would likely partition into the lipid bilayer.[][2]

  • Niosomes: These are non-ionic surfactant-based vesicles that are structurally similar to liposomes and can be used as an alternative drug delivery system.

  • Micelles: These are aggregates of surfactant molecules that can solubilize hydrophobic compounds in their core.

Q4: Can I use fluorescent analogs to measure the uptake of this compound?

Yes, using a fluorescently labeled version of this compound or a commercially available fluorescent fatty acid analog (e.g., BODIPY-labeled fatty acids) is a common and effective method to quantify cellular uptake.[3][4] Commercial kits are available that provide fluorescent fatty acid substrates and quenching agents to enable real-time measurement of uptake.[4][5]

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during this compound uptake experiments.

Troubleshooting Workflow for Low Cellular Uptake

start Start: Low Cellular Uptake of 2-AHA solubility Is the compound fully dissolved in the media? start->solubility transporters Does the cell line express relevant transporters? solubility->transporters Yes solve_solubility Solution: Use a solvent like DMSO or ethanol (B145695) at a low final concentration. Consider using a delivery vehicle (liposomes, micelles). solubility->solve_solubility No conditions Are the experimental conditions optimal? transporters->conditions Yes solve_transporters Solution: Choose a cell line known to express high levels of fatty acid or amino acid transporters (e.g., adipocytes, hepatocytes, some cancer cell lines). Alternatively, transfect cells to overexpress a specific transporter. transporters->solve_transporters No solve_conditions Solution: Optimize incubation time, temperature (37°C), and concentration of 2-AHA. Ensure pH of the media is stable. conditions->solve_conditions No end Problem Resolved conditions->end Yes solve_solubility->transporters solve_transporters->conditions solve_conditions->end

Caption: A step-by-step guide to troubleshooting low cellular uptake.

Quantitative Data Summary

StrategyCell LineFold Increase in Uptake (mean ± SD)p-value
Control (2-AHA alone) e.g., HEK2931.0 (baseline)-
Liposomal Formulation e.g., HEK293e.g., 3.5 ± 0.4e.g., < 0.01
Micellar Formulation e.g., HEK293e.g., 2.8 ± 0.3e.g., < 0.05
Co-incubation with Fatty Acid Transporter Substrate e.g., 3T3-L1e.g., 0.4 ± 0.1 (inhibition)e.g., < 0.01
Co-incubation with Amino Acid Transporter Substrate e.g., HeLae.g., 0.6 ± 0.15 (inhibition)e.g., < 0.05

Data in this table is illustrative and should be replaced with your experimental results.

Experimental Protocols

Protocol 1: General Cellular Uptake Assay using a Fluorescent Analog

This protocol is adapted from commercially available fatty acid uptake assay kits and can be modified for this compound.[3][5]

Materials:

  • Fluorescently labeled this compound or a suitable analog (e.g., TF2-C12 Fatty Acid).[5]

  • Cell line of interest grown in a 96-well black, clear-bottom plate.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in complete growth medium.

  • Serum Starvation: On the day of the assay, aspirate the growth medium and wash the cells with serum-free medium. Incubate the cells in serum-free medium for 1-3 hours.

  • Preparation of Dye-Loading Solution: Prepare the fluorescent fatty acid analog solution in the assay buffer at the desired concentration.

  • Uptake Measurement:

    • Aspirate the serum-free medium from the cells.

    • Add the dye-loading solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 485/515 nm for FITC-like dyes) using a bottom-read mode.[5]

    • Readings can be taken kinetically over 30-60 minutes or as an endpoint measurement.

  • Data Analysis: Subtract the background fluorescence (wells with dye-loading solution but no cells) from the fluorescence of the cell-containing wells.

Protocol 2: Preparation of Liposomal this compound

This is a general protocol for the thin-film hydration method to prepare liposomes.

Materials:

  • This compound.

  • Phospholipids (B1166683) (e.g., phosphatidylcholine, cholesterol).

  • Chloroform (B151607) or another suitable organic solvent.

  • Phosphate-buffered saline (PBS) or other aqueous buffer.

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids and this compound in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film by adding PBS and vortexing. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Characterization:

    • Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency.

Experimental Workflow for Comparing Uptake Enhancement Strategies

start Start: Prepare Cell Cultures in 96-well plates prep_compounds Prepare Experimental Conditions: - Group 1: Fluorescent 2-AHA (Control) - Group 2: Liposomal Fluorescent 2-AHA - Group 3: Micellar Fluorescent 2-AHA start->prep_compounds incubation Incubate cells with compounds for a defined time course (e.g., 0, 15, 30, 60 min) at 37°C prep_compounds->incubation measurement Measure intracellular fluorescence using a plate reader incubation->measurement analysis Data Analysis: - Subtract background fluorescence - Normalize to control - Plot uptake over time measurement->analysis conclusion Conclusion: Determine the most effective delivery strategy analysis->conclusion

Caption: A workflow for comparing the efficacy of different delivery systems.

References

Technical Support Center: Addressing Precipitation of 2-Aminohexadecanoic Acid in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 2-aminohexadecanoic acid precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to precipitation?

This compound is an alpha-amino acid with a 16-carbon long aliphatic chain. This long hydrocarbon tail makes the molecule significantly hydrophobic (water-repelling), leading to its very low solubility in aqueous solutions like cell culture media and buffers. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the media, causing it to form visible solid particles.

Q2: What are the main factors that influence the solubility of this compound?

Several factors can affect the solubility of this compound:

  • pH: As an amino acid, its solubility is lowest at its isoelectric point (pI) and increases in acidic or basic conditions due to the ionization of the amino and carboxylic acid groups.

  • Solvent: The choice of solvent is critical. While poorly soluble in water, it is more soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).

  • Temperature: Generally, solubility increases with temperature. However, significant temperature fluctuations, such as freeze-thaw cycles, can promote precipitation.[1]

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can interact with this compound and affect its solubility.

Q3: Can I dissolve this compound directly in my cell culture medium?

Directly dissolving this compound in cell culture medium is not recommended and will likely lead to immediate precipitation. A concentrated stock solution should first be prepared using a suitable organic solvent or a specialized solubilization technique.

Q4: What are the recommended solvents for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and ethanol are commonly used co-solvents to dissolve hydrophobic compounds for cell culture experiments. It is crucial to keep the final concentration of these organic solvents in the culture medium low (typically below 0.5%) to avoid cytotoxicity.[2][3]

Q5: How does forming a complex with Bovine Serum Albumin (BSA) help in solubilizing this compound?

Bovine Serum Albumin (BSA) is a protein that can bind to fatty acids and other hydrophobic molecules, effectively acting as a carrier to keep them in solution in aqueous environments. Preparing a this compound-BSA complex is a highly effective method to deliver it to cells in culture without precipitation.[4][5][6][7]

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding the this compound stock solution to the media.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of aqueous media can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.Perform a serial dilution. First, make an intermediate dilution of the stock in a smaller volume of pre-warmed media, then add this to the final volume. Add the stock solution dropwise while gently vortexing the media.[2]
Low Temperature of Media The solubility of this compound is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[2]
Incorrect Solvent in Stock Solution The stock solution was prepared in a solvent that is not miscible with the aqueous media.Prepare the stock solution in a water-miscible organic solvent like DMSO or ethanol.

Issue: The media becomes cloudy or a precipitate forms over time during incubation.

Potential Cause Explanation Recommended Solution
Interaction with Media Components Components in the cell culture medium, such as divalent cations (e.g., Ca²⁺, Mg²⁺), may be interacting with the this compound, leading to the formation of insoluble salts.Consider using a simpler, defined medium for your experiment if possible. If using complex media like DMEM or RPMI, ensure all components are fully dissolved before adding the compound.
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, potentially moving towards the isoelectric point of this compound, where its solubility is lowest.Ensure the medium is well-buffered. Media containing HEPES can provide additional buffering capacity.[1] Monitor the pH of your culture regularly.
Evaporation of Media In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation.Ensure proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time culture vessels are outside the incubator.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 271.44 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Weigh out 2.71 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes. Vortex again.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a this compound-BSA Complex

This protocol describes the preparation of a 1 mM this compound complexed with fatty acid-free BSA at a 5:1 molar ratio.

Materials:

  • 10 mM this compound stock solution in ethanol

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes

  • Water bath at 37°C

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS. Filter sterilize using a 0.22 µm filter.

  • In a sterile conical tube, add 835 µL of the 10% BSA solution.

  • Warm the BSA solution in a 37°C water bath for 10 minutes.

  • Add 165 µL of the 10 mM this compound stock solution in ethanol to the warm BSA solution dropwise while gently swirling.

  • Incubate the mixture in the 37°C water bath for 30-60 minutes with occasional gentle mixing to allow for complex formation.

  • This will result in a ~1 mM this compound-BSA complex solution that can be further diluted in cell culture media.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_media_prep Media Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO or Ethanol weigh->dissolve add_stock Add Stock Solution to Media dissolve->add_stock Dilute warm_media Pre-warm Cell Culture Media to 37°C warm_media->add_stock add_to_cells Add Medicated Media to Cells add_stock->add_to_cells incubate Incubate at 37°C, 5% CO2 add_to_cells->incubate troubleshooting_flowchart decision decision solution Lower concentration, use serial dilution, pre-warm media, or use BSA complex. start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_concentration->solution Yes check_dilution Was the dilution performed correctly? check_concentration->check_dilution No check_dilution->solution No check_temp Was the media pre-warmed? check_dilution->check_temp Yes check_temp->solution No check_media Are there interactions with media components? check_temp->check_media Yes check_media->solution Yes

References

Technical Support Center: Optimization of Mass Spectrometry Parameters for 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the analysis of 2-aminohexadecanoic acid using mass spectrometry. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the protonated molecular ion of this compound?

A1: this compound has a molecular formula of C16H33NO2 and a monoisotopic mass of approximately 271.2511 Da.[1][2][3] When using electrospray ionization in positive mode, you should primarily look for the protonated molecule ([M+H]+) at an m/z of approximately 272.2584.

Q2: Which ionization mode is optimal for analyzing this compound?

A2: Electrospray Ionization (ESI) in the positive ion mode is recommended. The amino group in the molecule is readily protonated, especially in the presence of an acidic mobile phase modifier, leading to the formation of abundant [M+H]+ ions.[4][5]

Q3: How should I prepare my sample for LC-MS analysis?

A3: The sample should be dissolved in a solvent compatible with your chromatographic method, such as a mixture of methanol, acetonitrile (B52724), and/or water.[5][6] It is crucial to ensure the sample is free of non-volatile salts and detergents, as these can cause significant ion suppression.[7][8] The final concentration should ideally be in the low µg/mL to ng/mL range to avoid detector saturation and carryover.[6]

Q4: What are the key fragments to monitor in an MS/MS experiment?

A4: For amino acids, characteristic fragmentation includes the neutral loss of water ([M+H-H2O]+) and the loss of the carboxylic acid group as COOH or CO.[9] Therefore, you should look for fragments corresponding to the loss of 18 Da (water) and 45 Da (formic acid from the protonated carboxyl group). Alpha-cleavage next to the amine is also a common fragmentation pathway for amines.[10]

Q5: What type of liquid chromatography (LC) column is most suitable?

A5: Both reversed-phase (e.g., C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be effective.[11][12] A C18 column separates based on hydrophobicity, which is suitable for the long alkyl chain. A HILIC column can provide good retention and separation based on the polar amino and carboxylic acid groups, often using polar organic solvents ideal for ESI.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound.

Problem: No or Very Low Signal Intensity

  • Q: My sample is prepared, but I see no peak for my compound. What should I check first?

    • A: First, verify basic instrument functionality and connections. Ensure the LC is delivering flow and that there are no leaks between the column and the mass spectrometer.[13] A simple check is to disconnect the ESI probe from the source and observe if a steady drip is forming, which indicates no major blockages.[13] Also, confirm that the diverter valve is programmed to direct flow to the mass spectrometer during the expected retention time.[13]

  • Q: I've confirmed the instrument is working. Could the issue be my sample preparation?

    • A: Yes, sample preparation is a common source of problems.

      • Concentration: Your analyte concentration may be too low to be detected.[14] Conversely, a very high concentration can sometimes cause signal suppression.

      • Ion Suppression: The sample matrix may contain non-volatile salts, detergents (e.g., SDS, Triton X-100), or ion-pairing agents like TFA that suppress the ionization of your target analyte.[7] Sample cleanup using solid-phase extraction (SPE) may be necessary.[15]

      • Solvent: Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase conditions to ensure good peak shape and prevent precipitation in the injection system.

  • Q: My mobile phase contains formic acid. Could that be the problem?

    • A: Unlikely to be the root cause of no signal, as formic acid typically enhances protonation and signal in positive ESI mode.[5][11] However, ensure you are using a high-purity, LC-MS grade modifier to avoid introducing contaminants that could create high background noise and obscure a weak signal.[13]

Problem: High Background Noise

  • Q: The baseline in my chromatogram is very noisy, making it difficult to see my peak. What causes this?

    • A: High background noise is almost always due to contamination.

      • Solvents and Additives: Use only LC-MS grade solvents, water, and additives. Lower-grade solvents can contain numerous impurities that show up as background ions.[13]

      • Sample Matrix: Complex biological samples can introduce many endogenous compounds. Ensure your sample preparation includes a cleanup step to remove interfering substances.[15]

      • Dirty Instrument: A contaminated ion source, particularly the curtain plate or orifice, can be a significant source of noise.[13] Regular cleaning as part of routine maintenance is essential.

Problem: Poor Chromatographic Peak Shape or Shifting Retention Times

  • Q: My analyte peak is broad, tailing, or splitting. How can I fix this?

    • A: This points to a chromatography issue.

      • Column Health: The column may be degraded or clogged. Try flushing the column or replacing it if it is old. Using a guard column can help extend the life of your analytical column.[16]

      • Mobile Phase Incompatibility: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase to prevent peak distortion.

      • Secondary Interactions: this compound has both an acidic and a basic group, which can interact with active sites on the column packing material. Sometimes, a different column chemistry or mobile phase pH can mitigate these effects.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₃₃NO₂[1][2]
Monoisotopic Mass271.251129 Da[1][2][3]
Common Adduct (ESI+)[M+H]⁺[4]
Expected m/z of [M+H]⁺272.2584-

Table 2: Recommended Starting LC-MS/MS Parameters (ESI+)

These are general starting points and will require optimization on your specific instrument.

ParameterRecommended Starting Value/RangeNotes
LC Parameters
ColumnC18 or HILIC, 2.1-4.6 mm ID, < 3 µmC18 is a good starting point. HILIC can improve retention for polar analytes.[11][12]
Mobile Phase AWater + 0.1% Formic AcidUse LC-MS grade reagents.[13]
Mobile Phase BAcetonitrile or Methanol + 0.1% Formic Acid
Gradient5-95% B over 5-15 minutesAdjust based on retention time and separation from matrix components.
Flow Rate0.2 - 0.5 mL/minDependent on column internal diameter.
Column Temperature30 - 60 °CHigher temperatures can improve peak shape and reduce viscosity.[12]
MS Source Parameters
Capillary Voltage3500 - 4500 VOptimize for maximum stable signal.[17]
Capillary Temperature250 - 350 °CHelps with desolvation.[17]
Sheath Gas Flow5 - 15 (arbitrary units)Optimize to focus the ESI plume.[17]
Auxiliary Gas Flow1 - 5 (arbitrary units)Assists in solvent evaporation.[17]
MS/MS Parameters
Precursor Ion (Q1)m/z 272.3Set isolation window appropriately (e.g., 0.7-1.2 Da).
Collision Energy10 - 40 eVMust be optimized empirically to maximize fragment ion intensity.[18]
Product Ions (Q3)Monitor m/z 254.3 ([M+H-H₂O]⁺), 226.3 ([M+H-HCOOH]⁺)Scan for other characteristic fragments and select the most intense/stable for quantification.

Experimental Protocols

Protocol 1: Sample Preparation from a Biological Matrix (e.g., Plasma)

  • Thaw Sample: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extract Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: General LC-MS/MS Method

  • LC System Setup:

    • Install a suitable column (e.g., C18, 2.1 x 100 mm, 2.7 µm).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A: 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • MS System Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines.

    • Set the ESI source to positive ion mode.

    • Use the parameters from Table 2 as a starting point. Optimize source conditions by infusing a standard solution of this compound.

  • Method Programming:

    • Create a gradient elution method appropriate for retaining and eluting the analyte.

    • Create an MS/MS acquisition method (e.g., Multiple Reaction Monitoring - MRM) using the precursor ion and expected fragment ions.

    • Set the collision energy for each transition. It is highly recommended to perform a collision energy optimization experiment to find the value that yields the highest fragment intensity.

  • Sequence Setup:

    • Run a solvent blank first to ensure the system is clean.[6]

    • Inject a series of calibration standards.

    • Inject the prepared samples.

    • Run a quality control (QC) sample periodically to monitor system performance.

Visualizations

experimental_workflow sample Sample Preparation (e.g., Protein Precipitation, Extraction) lc LC Separation (Reversed-Phase or HILIC) sample->lc Inject esi Ionization (Positive Mode ESI) lc->esi Elute ms1 Precursor Ion Selection (Quadrupole 1, m/z 272.3) esi->ms1 cid Fragmentation (Collision Cell) ms1->cid Isolate ms2 Fragment Ion Detection (Quadrupole 3) cid->ms2 Collide with Gas data Data Analysis (Quantification & Confirmation) ms2->data Detect

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_flowchart start Problem: No or Low Signal check_leak Is there a visible leak or no flow from ESI probe? start->check_leak fix_leak Action: Fix leak, check fittings, and ensure pump is on. check_leak->fix_leak Yes check_source Are ion source parameters (voltage, temp) reasonable? check_leak->check_source No fix_leak->start optimize_source Action: Tune/Optimize source using a standard. check_source->optimize_source No check_sample Does the sample contain salts, detergents, or TFA? check_source->check_sample Yes optimize_source->start cleanup_sample Action: Perform sample cleanup (SPE) or re-prepare sample. check_sample->cleanup_sample Yes check_concentration Is analyte concentration within instrument's detection range? check_sample->check_concentration No cleanup_sample->start adjust_concentration Action: Concentrate or dilute sample as needed. check_concentration->adjust_concentration No success Signal Restored check_concentration->success Yes adjust_concentration->start

Caption: Troubleshooting flowchart for diagnosing the cause of no or low signal intensity.

References

Technical Support Center: Purification of 2-Aminohexadecanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-aminohexadecanoic acid and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound derivatives, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My this compound derivative is poorly soluble in common chromatography solvents. What can I do?

A1: Poor solubility is a frequent issue with long-chain amino acids. Here are several approaches:

  • Solvent System Modification: For reverse-phase chromatography, ensure your mobile phase has a sufficiently high percentage of a strong organic solvent like methanol (B129727) or acetonitrile. For highly hydrophobic derivatives, consider using a C8 or C4 column instead of a C18 column. In some cases, normal-phase chromatography with solvents like hexane (B92381) and ethyl acetate (B1210297) might be more suitable.

  • Derivatization: Protecting the polar amino and carboxyl groups can significantly increase solubility in organic solvents. Common derivatization strategies include esterification of the carboxylic acid and protection of the amine with groups like Fmoc or Boc.

  • Use of Additives: Adding a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can help to protonate the amine and carboxyl groups, which can improve peak shape and solubility in reverse-phase HPLC.[1]

  • Elevated Temperature: Increasing the column temperature (e.g., to 40-50°C) can enhance the solubility of your compound and improve chromatographic performance. However, be mindful of the thermal stability of your derivative.

Q2: I am observing broad, tailing peaks during HPLC analysis. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: The amino group can interact with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, use an end-capped column or add a competing base, like triethylamine (B128534) (TEA), to the mobile phase.

  • Inappropriate pH: The pH of the mobile phase should be controlled to ensure the analyte is in a single ionic form. For amino acids, operating at a low pH (e.g., pH 2-3) will protonate the amine and carboxyl groups, which can lead to better peak shapes in reverse-phase chromatography.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Contamination: A contaminated guard or analytical column can also cause poor peak shape. Ensure your samples are filtered and consider a column cleaning procedure.

Q3: How can I separate the stereoisomers of my this compound derivative?

A3: The separation of enantiomers and diastereomers requires a chiral environment.[2] Here are the primary strategies:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method.

    • Chiral Stationary Phases (CSPs): Use a column packed with a chiral selector. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds.[2][3]

    • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[4]

  • Pre-column Derivatization with a Chiral Reagent: React your racemic mixture with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column.[2][3]

  • Fractional Crystallization: This classical method involves forming diastereomeric salts with a chiral resolving agent. The differing solubilities of the diastereomeric salts can allow for their separation by careful crystallization.

Q4: My recrystallization attempts are failing to yield pure crystals or result in an oil. What should I try?

A4: Recrystallization of long-chain amino acids can be challenging due to their amphiphilic nature.

  • Solvent Selection: Finding the right solvent system is critical. A good solvent system will dissolve the compound when hot but not when cold. For long-chain amino acids, aqueous solutions of organic acids like acetic acid can be effective.[5] Mixtures of solvents, such as ethanol/water or acetone, can also be used.[5][6]

  • Cooling Rate: Cooling the solution too quickly can cause the compound to "crash out" as an oil or amorphous solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Seeding: If you have a small amount of pure crystal, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.

  • Concentration: Ensure you are starting with a saturated or near-saturated solution at the boiling point of the solvent. If the solution is too dilute, crystallization may not occur.

Q5: I am experiencing low recovery of my compound after solid-phase extraction (SPE). What could be the issue?

A5: Low recovery in SPE can be due to several factors related to the choice of sorbent and elution solvents.

  • Incorrect Sorbent: For a this compound derivative, a reverse-phase sorbent (e.g., C18 or a polymer-based sorbent) is often a good choice. However, depending on the derivatization, an ion-exchange or normal-phase sorbent might be more appropriate.

  • Inadequate Elution Solvent: The elution solvent must be strong enough to desorb your compound from the sorbent. If you are using a C18 cartridge, you may need a high percentage of a strong organic solvent like methanol, acetonitrile, or isopropanol.

  • Sample Breakthrough: If the sample is loaded too quickly or if the sorbent is not properly conditioned and equilibrated, your compound may not bind effectively and will be lost in the loading and washing steps.

  • Irreversible Binding: In some cases, the compound may bind too strongly to the sorbent. This can sometimes be overcome by using a more complex elution solvent, perhaps with a pH modifier or a different organic solvent.

Quantitative Data on Purification Methods

While specific quantitative data for the purification of this compound derivatives is not extensively published, the following table provides a general comparison of common purification techniques based on their typical performance for similar long-chain amino acids and lipids.

Purification MethodTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Recrystallization >99%50-80%Low to MediumHigh purity, cost-effective for large scale.Can be time-consuming, requires optimization of solvent systems.
Flash Column Chromatography 95-99%70-95%Medium to HighGood for initial purification of large quantities.Lower resolution than HPLC, uses large solvent volumes.
High-Performance Liquid Chromatography (HPLC) >99%60-90%Low to MediumHigh resolution, excellent for final polishing and analysis.More expensive, lower capacity than flash chromatography.
Chiral HPLC >99.5% (enantiomeric excess)40-80%LowEssential for separating stereoisomers.Can be expensive, requires specialized columns.
Solid-Phase Extraction (SPE) 80-95%80-99%HighGood for sample clean-up and concentration.Not a high-resolution technique.

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of a this compound Derivative

This protocol is a general guideline and should be optimized for your specific derivative.

  • Sample Preparation: Dissolve the crude this compound derivative in the initial mobile phase or a compatible solvent at a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 210-220 nm or Evaporative Light Scattering Detector (ELSD). If the derivative is fluorescently tagged, use a fluorescence detector.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: Gradient from 20% to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 20% B and equilibrate.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Post-Purification: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator or lyophilizer.

Protocol 2: Recrystallization of this compound

This protocol is a starting point for the recrystallization of the free amino acid.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a 10% aqueous acetic acid solution. Heat the mixture with stirring until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 2-Aminohexadecanoic Acid Derivative flash_chrom Flash Column Chromatography (Optional, for large scale) crude_product->flash_chrom Initial Cleanup recrystallization Recrystallization crude_product->recrystallization flash_chrom->recrystallization hplc Reverse-Phase HPLC recrystallization->hplc Final Polishing chiral_hplc Chiral HPLC (If stereoisomers present) hplc->chiral_hplc Isomer Separation purity_check Purity & Identity Check (LC-MS, NMR) hplc->purity_check chiral_hplc->purity_check pure_product Pure Product purity_check->pure_product troubleshooting_hplc start Peak Tailing Observed in HPLC check_overload Is the column overloaded? start->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No solution Improved Peak Shape reduce_load->solution adjust_ph Adjust pH to ensure single ionic species (e.g., add TFA/Formic Acid) check_ph->adjust_ph No check_secondary_interactions Are there secondary interactions with the stationary phase? check_ph->check_secondary_interactions Yes adjust_ph->solution add_tea Add a competing base (e.g., TEA) to the mobile phase or use an end-capped column check_secondary_interactions->add_tea Yes check_column_health Is the column old or contaminated? check_secondary_interactions->check_column_health No add_tea->solution clean_column Clean or replace the guard/ analytical column check_column_health->clean_column Yes check_column_health->solution No, issue may be elsewhere clean_column->solution

References

how to assess the stability of 2-aminohexadecanoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 2-aminohexadecanoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experiments?

A1: The stability of this compound, like other amino acids, can be influenced by several factors. The most critical are pH, temperature, light exposure, and the presence of oxidizing agents. Due to its long aliphatic chain, its solubility and potential for aggregation in aqueous solutions are also important considerations.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of a solution can significantly impact the stability of this compound. Extremes in pH (highly acidic or alkaline conditions) can promote hydrolysis of the peptide bond if it were part of a larger molecule, or degradation of the amino acid itself through various reactions. The isoelectric point (pI) of the amino acid is where it has a net zero charge and is often the point of lowest solubility, which could lead to precipitation rather than degradation. It is crucial to determine the optimal pH range for your specific application to ensure stability.

Q3: Is this compound susceptible to oxidation?

A3: While the saturated hexadecanoic acid chain is generally stable against oxidation, the amino group can be susceptible to oxidative deamination.[2] This process can be accelerated by the presence of metal ions or reactive oxygen species. It is advisable to use antioxidants or chelating agents like EDTA in your formulations if oxidative degradation is a concern.

Q4: What is the recommended storage temperature for solutions of this compound?

A4: For long-term storage, it is generally recommended to store solutions of amino acids at low temperatures, such as -20°C or -80°C, to minimize degradation.[3] For short-term storage, refrigeration at 2-8°C is often sufficient. Avoid repeated freeze-thaw cycles as this can affect the stability of the solution and the integrity of the compound.[4]

Q5: How can I assess the photostability of this compound?

A5: Photostability testing involves exposing the compound, in both solid and solution form, to a controlled source of UV and visible light. The extent of degradation is then measured using a stability-indicating analytical method, such as HPLC.[4][5] Based on general principles, it is good practice to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of compound potency or concentration over time. Chemical degradation due to pH, temperature, or oxidation.Perform a forced degradation study to identify the primary degradation pathways. Adjust the pH and temperature of your experimental conditions. Consider adding antioxidants or chelating agents.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. This will help in understanding the degradation pathway.
Precipitation or cloudiness in solution. Poor solubility or aggregation, possibly at the isoelectric point.Determine the pI of this compound and adjust the pH of the solution to be at least 1-2 units away from the pI. Consider using co-solvents or solubility enhancers if compatible with your experiment.
Inconsistent results between experimental replicates. Instability of the compound under the experimental conditions.Re-evaluate the stability of your stock solutions and working solutions. Ensure consistent storage and handling procedures. Prepare fresh solutions for each experiment if necessary.

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • A gradient elution may be necessary to achieve optimal separation of the parent compound from its degradation products. A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6] Specificity is demonstrated by separating the main peak from those of degradation products generated during forced degradation studies.[7][8]

Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are performed to identify the likely degradation products and pathways of a drug substance.[4][9] This involves subjecting a solution of this compound to various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

3. Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a non-stressed control sample, using the validated stability-indicating HPLC method.

  • Calculate the percentage of degradation and identify the major degradation products.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution of This compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H2O2) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Identify Identify Degradation Products (HPLC-MS) HPLC->Identify Quantify Quantify Degradation Identify->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway Report Generate Stability Report Pathway->Report

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathway cluster_degradation Potential Degradation Pathways cluster_products Hypothetical Degradation Products Parent This compound Deamination Oxidative Deamination Parent->Deamination Oxidizing Agent (e.g., H2O2) Decarboxylation Decarboxylation Parent->Decarboxylation Heat / pH Keto_Acid 2-Oxohexadecanoic Acid Deamination->Keto_Acid Amine 1-Pentadecanamine Decarboxylation->Amine

Caption: Hypothetical degradation pathways of this compound.

References

Technical Support Center: Fluorescent 2-Aminohexadecanoic Acid in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of fluorescent 2-aminohexadecanoic acid (2-AH) in microscopy. This resource is designed for researchers, scientists, and drug development professionals to help you avoid common artifacts and troubleshoot issues during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when using fluorescent this compound. The issues, their potential causes, and recommended solutions are summarized below.

Problem/Artifact Potential Causes Recommended Solutions
High Background/Non-Specific Staining - Probe concentration is too high.- Incomplete removal of unbound probe.- Non-specific binding of the probe to cellular components or coverslip.[1]- Optimize Probe Concentration: Perform a concentration titration to find the lowest concentration that provides a good signal-to-noise ratio. A general starting range for fluorescent fatty acid analogs is 1-5 µM.- Thorough Washing: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after probe incubation to remove unbound probe.- Use of Blocking Agents: Consider using a blocking agent like BSA to reduce non-specific binding.
Weak or No Fluorescent Signal - Probe concentration is too low.- Insufficient incubation time.- Photobleaching from excessive light exposure.- Incorrect filter sets for the fluorophore.- Increase Probe Concentration/Incubation Time: Gradually increase the probe concentration or incubation time. Typical incubation times can range from 15 minutes to several hours.- Minimize Photobleaching: Reduce the exposure time and excitation light intensity. Use an anti-fade mounting medium.- Verify Filter Sets: Ensure the microscope's excitation and emission filters match the spectral properties of the fluorescent dye attached to the 2-AH.
Phototoxicity and Cell Stress - High probe concentration.- Prolonged exposure to excitation light.- Reduce Probe Concentration and Exposure: Use the lowest possible probe concentration and minimize the duration of light exposure.- Use Live-Cell Imaging Chambers: Employ appropriate live-cell imaging chambers that maintain cell health.- Monitor Cell Morphology: Regularly check for any changes in cell morphology that may indicate stress or toxicity.
Probe Aggregation/Precipitation - Poor solubility of the probe in the working solution.- Ensure Complete Solubilization: Make sure the fluorescent 2-AH is fully dissolved in the labeling medium. Sonication or vortexing of the stock solution may be necessary.
Off-Target Localization - The fluorescent fatty acid analog may be metabolized or incorporated into various cellular compartments. For example, a similar BODIPY-labeled 16-carbon fatty acid has been shown to co-localize with mitochondria, the endoplasmic reticulum/Golgi, and fatty acid-binding proteins.[2]- Co-localization Studies: Use organelle-specific markers to confirm the localization of the 2-AH probe.- Time-course Experiments: Perform time-course imaging to track the dynamic localization of the probe within the cell.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for fluorescent this compound?

A1: A general starting point for fluorescent fatty acid analogs is a concentration range of 1-5 µM. However, the optimal concentration depends on the cell type, the specific fluorophore, and the experimental goals. It is highly recommended to perform a concentration titration to determine the lowest effective concentration that yields a strong signal without causing cytotoxicity or artifacts.

Q2: How long should I incubate my cells with fluorescent 2-AH?

A2: Incubation times can vary from 15 minutes to several hours. Shorter incubation times are often sufficient for labeling cellular membranes, while longer times may be required for observing metabolic incorporation into lipid droplets or other organelles. Optimization of the incubation time for your specific cell type and research question is crucial.

Q3: I am observing high background fluorescence. What can I do to reduce it?

A3: High background can be a common issue. To mitigate this:

  • Thoroughly wash the cells with a suitable buffer after incubation to remove any unbound probe.

  • Reduce the probe concentration , as high concentrations can lead to non-specific binding.

  • Consider using a blocking step with a protein like BSA before adding the fluorescent probe.

Q4: My cells appear stressed or are dying after labeling. What could be the cause?

A4: Cell stress or death can be due to phototoxicity or chemical toxicity of the probe. To address this:

  • Lower the concentration of the fluorescent 2-AH.

  • Minimize the exposure of the cells to the excitation light by reducing the exposure time and intensity.

  • Ensure your imaging medium is appropriate for maintaining cell health over the duration of the experiment.

Q5: The fluorescent signal is fading quickly during imaging. How can I prevent this?

A5: The fading of the fluorescent signal is known as photobleaching. To minimize photobleaching:

  • Reduce the intensity and duration of the excitation light.

  • Use an anti-fade mounting medium if you are imaging fixed cells.

  • For live-cell imaging, acquire images at longer intervals if your experiment allows. Some fluorescent dyes are inherently more photostable than others.[3][4]

Experimental Protocols

General Protocol for Cell Labeling with Fluorescent this compound

This protocol provides a general guideline for labeling live cells. It should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells on a suitable imaging dish or coverslip to achieve the desired confluence for your experiment.

  • Preparation of Labeling Solution: Prepare the fluorescent this compound working solution in a serum-free medium or an appropriate buffer (e.g., PBS) at the desired final concentration (start with a range of 1-5 µM). Ensure the probe is completely dissolved.

  • Cell Incubation: Remove the culture medium from the cells and wash once with pre-warmed serum-free medium or buffer. Add the pre-warmed labeling solution to the cells and incubate at 37°C for the desired duration (e.g., 15-60 minutes).

  • Washing: After incubation, remove the labeling solution and wash the cells three to four times with pre-warmed buffer to remove any unbound probe.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore. For live-cell imaging, use an appropriate imaging medium to maintain cell viability.

Signaling Pathways and Workflows

Experimental Workflow for Minimizing Artifacts

The following diagram illustrates a logical workflow for troubleshooting and minimizing artifacts when using fluorescent this compound.

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Washing cluster_imaging Imaging & Analysis cluster_troubleshooting Troubleshooting start Start prepare_probe Prepare Probe Solution (1-5 µM in serum-free medium) start->prepare_probe seed_cells Seed Cells start->seed_cells incubate Incubate with Probe (15-60 min at 37°C) prepare_probe->incubate seed_cells->incubate wash Wash Cells (3-4x) incubate->wash image Acquire Images wash->image check_signal Good Signal? image->check_signal analyze Analyze Results analyze->start Re-optimize check_signal->analyze No -> Adjust Concentration/Time check_background Low Background? check_signal->check_background Yes check_background->analyze No -> Improve Washing check_morphology Healthy Cells? check_background->check_morphology Yes check_morphology->analyze end End check_morphology->end Yes

Caption: Workflow for optimizing cell labeling with fluorescent 2-AH and troubleshooting common issues.

Potential Impact of this compound on the PI3K/Akt/mTOR Signaling Pathway

Amino acids are known to activate the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[5][6][7][8] The introduction of this compound into cells could potentially influence this pathway. The diagram below illustrates this signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates amino_acid This compound amino_acid->pi3k May Activate pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 akt Akt pip3->akt Recruits & Activates mtorc1 mTORC1 akt->mtorc1 Activates mtorc2 mTORC2 mtorc2->akt Phosphorylates (Ser473) & Activates downstream Downstream Effects (Protein Synthesis, Cell Growth) mtorc1->downstream Promotes

References

Technical Support Center: Removal of Unreacted 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the effective removal of unreacted 2-aminohexadecanoic acid from experimental samples.

Experimental Protocols

Several methods can be employed to separate unreacted this compound from reaction mixtures. The choice of method will depend on the scale of the experiment, the desired purity, and the properties of the other components in the sample.

Protocol 1: Recrystallization

Recrystallization is a robust technique for purifying solid compounds based on differences in solubility. For long-chain amino acids like this compound, recrystallization from an acidic aqueous solution is particularly effective.[1]

Methodology:

  • Dissolution:

    • In a suitable flask, add the crude sample containing this compound.

    • Prepare an aqueous solution of an organic acid (e.g., 5-15% acetic acid in water) or an inorganic acid (e.g., a 0.9 to 1.1 molar ratio of sulfuric acid to the long-chain amino acid).[1]

    • Add the acidic solution to the crude sample. The amount of solvent should be sufficient to dissolve the sample at an elevated temperature. A good starting point is 3-5 times the weight of the crude material.[2]

    • Heat the mixture with stirring to between 60°C and 95°C until the solid is completely dissolved.[1]

  • Decolorization (Optional):

    • If the solution is colored, activated carbon can be added to the hot solution to adsorb colored impurities.

    • Stir for a short period and then hot-filter the solution to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, the flask can be placed in an ice bath to further decrease the temperature.

  • Isolation and Washing:

    • Collect the crystals by filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold deionized water or a cold aqueous acetic acid solution to remove residual impurities.[1]

  • Drying:

    • Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge at a specific pH.[3][4] Since this compound is an amino acid, it possesses both an amino group and a carboxylic acid group, allowing it to be charged positively or negatively depending on the pH.

Methodology:

  • Resin Selection and Equilibration:

    • Choose a suitable ion-exchange resin. For binding the positively charged amino group of this compound at a pH below its isoelectric point (pI), a cation-exchange resin (e.g., with sulfonate or carboxylate functional groups) should be used.

    • Pack the resin into a chromatography column.

    • Equilibrate the column by washing it with a buffer at the desired pH and low ionic strength. This buffer is known as the "start buffer."

  • Sample Preparation and Loading:

    • Dissolve the sample in the start buffer. Ensure the pH of the sample is adjusted to match the start buffer to ensure the desired charge state of the this compound.

    • Load the sample onto the equilibrated column.

  • Washing:

    • Wash the column with several column volumes of the start buffer to remove any unbound impurities.

  • Elution:

    • Elute the bound this compound from the resin by changing the buffer conditions. This can be achieved by:

      • Increasing the ionic strength: Use an elution buffer with a higher salt concentration (e.g., a linear gradient of NaCl). The salt ions will compete with the bound amino acid for the charged sites on the resin, leading to its elution.[4]

      • Changing the pH: Use an elution buffer with a pH that neutralizes the charge of the amino acid or the resin, thus weakening the interaction and causing elution.

  • Fraction Collection and Analysis:

    • Collect fractions as the elution buffer passes through the column.

    • Analyze the fractions for the presence of the purified this compound using a suitable analytical technique (e.g., HPLC, TLC).

Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction is a rapid and efficient method for sample clean-up and purification.[5][6][7] For this compound, both reversed-phase and ion-exchange SPE cartridges can be utilized.

Methodology (using a cation-exchange SPE cartridge):

  • Cartridge Conditioning:

  • Cartridge Equilibration:

    • Equilibrate the cartridge by washing it with an acidic aqueous solution (e.g., water with 1% formic acid).[8]

  • Sample Loading:

    • Dissolve the sample in an acidic aqueous solution to ensure the amino group is protonated.[8]

    • Load the sample slowly onto the cartridge.

  • Washing:

    • Wash the cartridge with an acidic solution (e.g., methanol with 1% formic acid) to remove impurities.[8]

  • Elution:

Data Presentation

The efficiency of each purification method can be compared based on recovery yield and final purity. The following table provides an illustrative comparison.

Purification MethodTypical Recovery Yield (%)Expected Purity (%)Scale
Recrystallization 70 - 90> 98Milligrams to grams
Ion-Exchange Chromatography 60 - 85> 99Micrograms to milligrams
Solid-Phase Extraction 80 - 95> 95Micrograms to milligrams

Note: These values are illustrative and can vary depending on the initial purity of the sample and the specific experimental conditions.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent and try cooling again.- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.- Scratch the inside of the flask with a glass rod to induce nucleation.
Oily precipitate forms instead of crystals. - The compound is "oiling out" due to a high concentration of impurities or too rapid cooling.- Re-heat the solution and allow it to cool more slowly.- Add slightly more solvent before cooling.- Try a different recrystallization solvent.
Low recovery of purified product. - Too much solvent was used.- The crystals were washed with a solvent at room temperature.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the washing solvent is ice-cold.- Pre-heat the filtration apparatus to prevent cooling.
Ion-Exchange Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Target compound does not bind to the column. - Incorrect pH of the sample or start buffer.- Ionic strength of the sample is too high.- Ensure the pH of the sample and start buffer is at least 1 pH unit below the pI of this compound for cation exchange.- Desalt the sample before loading.
Poor resolution of peaks. - The elution gradient is too steep.- The column is overloaded.- Use a shallower elution gradient.- Reduce the amount of sample loaded onto the column.
Low recovery of the target compound. - The compound has precipitated on the column.- The elution conditions are not strong enough to displace the compound.- Due to the hydrophobic nature of this compound, consider adding a small amount of organic solvent to the buffers to improve solubility.- Increase the final salt concentration or change the pH of the elution buffer more significantly.

Frequently Asked Questions (FAQs)

Q1: How can I determine the purity of my this compound after purification?

A1: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is a common and accurate method.[] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.

Q2: My this compound is difficult to dissolve. What can I do?

A2: Due to its long hydrocarbon chain, this compound has low solubility in aqueous solutions. To improve solubility, you can:

  • Adjust the pH. In acidic solutions (pH < pI), the amino group is protonated, increasing solubility. In basic solutions (pH > pI), the carboxyl group is deprotonated, also increasing solubility.

  • Add a co-solvent. A small amount of a polar organic solvent like methanol, ethanol, or acetonitrile (B52724) can help to solubilize the compound.

Q3: Can I use reversed-phase chromatography to remove unreacted this compound?

A3: Yes, reversed-phase chromatography (RPC) is a suitable method, especially for separating compounds with different hydrophobicities. The long alkyl chain of this compound will cause it to be strongly retained on a reversed-phase column (like C8 or C18). Elution is typically achieved with a gradient of an organic solvent such as acetonitrile or methanol in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

Q4: How do I remove the salt from my sample after ion-exchange chromatography?

A4: After elution from an ion-exchange column with a high salt buffer, the salt can be removed by several methods:

  • Dialysis: This is suitable for larger sample volumes.

  • Desalting column (Size-Exclusion Chromatography): This is a quick and effective method for smaller sample volumes.

  • Reversed-Phase Solid-Phase Extraction: The sample can be loaded onto a reversed-phase cartridge, the salt washed away with water, and the purified compound then eluted with an organic solvent.

Visualizations

Experimental Workflow for Recrystallization

G Workflow for Recrystallization A Crude Sample B Dissolve in Hot Acidic Solution A->B C Cool to Crystallize B->C D Filter to Isolate Crystals C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G Purified this compound F->G

Caption: A flowchart illustrating the key steps in the recrystallization protocol.

Logic Diagram for Method Selection

G Method Selection Guide A Starting Sample B High Purity Required? A->B C Ion-Exchange Chromatography B->C Yes D Large Scale? B->D No E Recrystallization D->E Yes F Rapid Clean-up? D->F No G Solid-Phase Extraction F->G Yes H Consider another method F->H No

Caption: A decision tree to guide the selection of the most appropriate purification method.

References

optimizing reaction conditions for conjugating 2-aminohexadecanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the conjugation of 2-aminohexadecanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the critical initial steps before attempting to conjugate this compound?

A1: The most critical step is the use of protecting groups. This compound is a bifunctional molecule with both a nucleophilic amino group (-NH2) and an electrophilic carboxylic acid group (-COOH).[1] To ensure a specific and efficient conjugation, one of these groups must be temporarily blocked or "protected" while the other reacts.

  • Protecting the Amino Group: If you intend to react the carboxylic acid group (e.g., to form an amide bond with another amine), the amino group of the this compound must be protected. Common α-amino protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[2][3]

  • Protecting the Carboxylic Acid Group: If you are reacting the amino group (e.g., to form an amide bond with another carboxylic acid), the carboxylic acid must be protected, typically as an ester (e.g., Methyl or Benzyl ester).[4]

The choice of protecting group is crucial and depends on the stability required during the reaction and the conditions needed for its removal, which should not affect the newly formed conjugate bond.[5] This is known as an orthogonal protecting group strategy.[5]

G cluster_strategy Orthogonal Protection Strategy for this compound mol H₂N— CH( (CH₂)₁₃CH₃ ) —COOH protect_amine Protect Amine Group (e.g., with Boc) React Carboxyl Group mol:f0->protect_amine protect_acid Protect Carboxyl Group (e.g., as Benzyl Ester) React Amine Group mol:f2->protect_acid

Caption: Orthogonal protection of this compound.

Q2: Which coupling reagents are most effective for forming an amide bond with this compound?

A2: The formation of an amide bond requires the "activation" of the carboxylic acid group to make it more reactive towards the amine.[1][6] The choice of coupling reagent is critical to achieve high yield and minimize side reactions, particularly racemization of the chiral center.

Several classes of coupling reagents are available, each with its own advantages. Carbodiimides are common, but often require additives to prevent racemization.[6] Phosphonium and aminium/uronium salts are also highly effective.[6]

Table 1: Comparison of Common Amide Coupling Reagents

Reagent ClassExamplesCommon AdditivesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCHOBt, NHSWidely available, cost-effective.[6][7]Risk of racemization, DCU byproduct from DCC can be difficult to remove.[6][7]
Phosphonium Salts BOP, PyBOP-High efficiency, low racemization.Can be sensitive to moisture.
Aminium/Uronium Salts HATU, HBTU, TBTUDIPEA (as a base)Very fast reaction times, high yields, suitable for sterically hindered substrates.[7][8]Higher cost, potential for thermal hazards in large-scale synthesis.[7]
Other T3P-Easy workup as byproducts are water-soluble.[7]May require specific solvent conditions.

For many applications, especially those involving sensitive substrates, uronium reagents like HATU are preferred for their high efficiency and speed.[7]

Troubleshooting Guide

Q3: My reaction yield is low. What are the common causes and how can I troubleshoot this?

A3: Low yield is a frequent issue stemming from several potential problems, including incomplete activation, poor solubility, or steric hindrance. A systematic approach to troubleshooting is recommended.

G cluster_actions1 Reagents cluster_actions2 Activation cluster_actions3 Conditions cluster_actions4 Solubility start Low Reaction Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_activation 2. Confirm Carboxyl Activation check_reagents->check_activation a1 Use fresh, anhydrous solvents? Use excess coupling agent (1.1-1.5 eq)? check_reagents->a1 optimize_conditions 3. Optimize Reaction Conditions check_activation->optimize_conditions a2 Allow pre-activation (5-15 min) before adding amine? Switch to a stronger coupling agent (e.g., HATU)? check_activation->a2 check_solubility 4. Address Solubility Issues optimize_conditions->check_solubility a3 Increase reaction time (e.g., to 24h)? Increase temperature (e.g., to 40-60°C)? Ensure pH is optimal (typically 8-9 with DIPEA)? optimize_conditions->a3 result Improved Yield check_solubility->result a4 Switch to a better solvent (e.g., DMF, NMP)? Increase solvent volume? check_solubility->a4

Caption: Troubleshooting workflow for low reaction yield.

  • Reagent Quality: Ensure all reagents are pure and solvents like DMF or DCM are anhydrous. Moisture can quench activated intermediates.

  • Solubility: The long C16 alkyl chain of this compound can significantly decrease solubility in some solvents. DMF and NMP are often better choices than DCM for improving the solvation of long-chain fatty acids and peptides.[9]

  • Steric Hindrance: If either the this compound or its coupling partner is sterically hindered, the reaction may require a more powerful coupling agent (like HATU), longer reaction times, or elevated temperatures.[8]

  • Reaction pH: For most amide couplings, maintaining a basic pH (around 8-9) is crucial. This is typically achieved by adding a non-nucleophilic base like Diisopropylethylamine (DIPEA).[10]

Q4: How do I select the right solvent for my conjugation reaction?

A4: Solvent selection is critical for success, as it must effectively dissolve all reactants while not interfering with the reaction. The success of peptide synthesis, a similar process, is often dependent on the solvation of the growing chain.[9]

Table 2: Common Solvents for Amide Coupling Reactions

SolventAbbreviationKey CharacteristicsBest For
Dimethylformamide DMFHigh polarity, excellent solvating power for a wide range of reactants, including peptides and fatty acids.[9]General purpose, considered the gold standard for many solid-phase and solution-phase couplings.
N-Methyl-2-pyrrolidone NMPSimilar to DMF but with even stronger solvating properties.Overcoming aggregation or solubility issues with difficult sequences or hydrophobic molecules.[9]
Dichloromethane DCMLower boiling point, good for dissolving many organic molecules.Reactions with less polar substrates; often used in initial steps like loading amino acids onto a resin.[11]
Dimethyl sulfoxide DMSOVery high polarity, can dissolve very difficult substrates.Often used as a co-solvent when primary solvents fail to provide adequate solubility.[9]

For conjugating this compound, its long alkyl chain makes DMF or NMP the most suitable starting choices due to their superior ability to solvate both the polar head group and the nonpolar tail.[9]

Experimental Protocols

Q5: Can you provide a general protocol for conjugating Boc-protected this compound to an amine-containing molecule (R-NH₂)?

A5: This protocol outlines a standard solution-phase procedure using HATU as the coupling agent. All steps should be performed in an inert (e.g., nitrogen or argon) atmosphere.

G start Start step1 1. Dissolve Boc-2-aminohexadecanoic acid and HATU in anhydrous DMF. start->step1 step2 2. Add DIPEA to the mixture. Stir for 10-15 min (Pre-activation). step1->step2 step3 3. Add amine (R-NH₂) to the activated mixture. step2->step3 step4 4. Stir at room temperature for 4-24h. Monitor reaction by TLC or LC-MS. step3->step4 step5 5. Quench reaction & perform aqueous workup. step4->step5 step6 6. Purify product via flash chromatography. step5->step6 end End: Purified Conjugate step6->end

Caption: General experimental workflow for amide conjugation.

Detailed Methodology:

  • Preparation: In a round-bottomed flask, dissolve Boc-2-aminohexadecanoic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) to the solution. Follow this with the addition of DIPEA (2.5 equivalents). Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the activated ester.

  • Coupling: Add the amine-containing molecule (R-NH₂) (1.0-1.2 equivalents), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, dilute the mixture with a solvent like Ethyl Acetate. Wash the organic phase sequentially with an acidic solution (e.g., 1M HCl or 1M KHSO₄), a basic solution (e.g., saturated NaHCO₃), and brine (saturated NaCl).[10] This removes unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the final conjugate.

  • Deprotection (if necessary): The Boc protecting group can be removed by treating the purified conjugate with an acid, such as Trifluoroacetic Acid (TFA), typically in DCM.[10]

References

troubleshooting low yield in 2-aminohexadecanoic acid chemical reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminohexadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and well-established methods for the synthesis of this compound are the Strecker amino acid synthesis and the amination of 2-bromohexadecanoic acid. The latter typically involves the Hell-Volhard-Zelinsky reaction to first produce the alpha-bromo acid.

Q2: I am experiencing a very low yield in my Strecker synthesis. What are the most likely causes?

A2: Low yields in the Strecker synthesis of long-chain amino acids like this compound can stem from several factors. The primary areas to investigate are incomplete imine formation, inefficient cyanide addition, or incomplete hydrolysis of the aminonitrile intermediate. The long alkyl chain can also introduce solubility issues.

Q3: My amination of 2-bromohexadecanoic acid is resulting in multiple byproducts. How can I improve the selectivity?

A3: The formation of byproducts in the amination of 2-bromohexadecanoic acid is often due to side reactions such as elimination reactions, which form unsaturated acids, or over-alkylation of the amine. Optimizing the reaction conditions, such as temperature, solvent, and the concentration of ammonia (B1221849), is crucial for minimizing these unwanted reactions.

Q4: How can I effectively purify the final this compound product?

A4: Purification of long-chain amino acids can be challenging due to their amphiphilic nature. Recrystallization is a common and effective method. Utilizing an aqueous solution of an organic acid, such as acetic acid, can improve solubility for recrystallization. Adjusting the pH to the isoelectric point of this compound will cause it to precipitate, allowing for isolation by filtration.

Troubleshooting Guides

Low Yield in Strecker Synthesis of this compound

This guide addresses common issues encountered during the three main stages of the Strecker synthesis: imine formation, aminonitrile formation, and hydrolysis.

Strecker_Troubleshooting Start Low Yield in Strecker Synthesis CheckImine Issue: Incomplete Imine Formation? Start->CheckImine CheckCyanide Issue: Inefficient Cyanide Addition? CheckImine->CheckCyanide No SolutionImine Solution: - Use anhydrous solvent. - Add dehydrating agent (e.g., MgSO4). - Increase reaction time/temperature. CheckImine->SolutionImine Yes CheckHydrolysis Issue: Incomplete Hydrolysis? CheckCyanide->CheckHydrolysis No SolutionCyanide Solution: - Ensure cyanide source is not degraded. - Check pH of the reaction mixture. - Use a phase transfer catalyst for solubility. CheckCyanide->SolutionCyanide Yes SolutionHydrolysis Solution: - Increase acid/base concentration. - Prolong hydrolysis time. - Increase temperature. CheckHydrolysis->SolutionHydrolysis Yes End Improved Yield CheckHydrolysis->End No SolutionImine->End SolutionCyanide->End SolutionHydrolysis->End

Caption: Troubleshooting workflow for amination of 2-bromohexadecanoic acid.

ParameterConditionExpected Yield (%)Potential Issues
Ammonia Conc. 10 equivalents60-70Insufficient excess can lead to over-alkylation.
20+ equivalents80-90Minimizes byproduct formation.
Temperature 50°C75-85Optimal for minimizing elimination.
100°C50-60Increased formation of unsaturated byproducts.
Solvent Ethanol (B145695)65-75Good solubility for the starting material.
DMF70-80Higher boiling point, may require careful temperature control.

Experimental Protocols

Protocol 1: Strecker Synthesis of this compound

This protocol outlines the synthesis of this compound from pentadecanal (B32716).

Strecker_Scheme Pentadecanal Pentadecanal Iminium Iminium Ion Pentadecanal->Iminium + NH4Cl Aminonitrile 2-Aminohexadecanenitrile Iminium->Aminonitrile + KCN AminoAcid This compound Aminonitrile->AminoAcid H3O+, Heat

Caption: Reaction scheme for the Strecker synthesis of this compound.

Materials:

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve pentadecanal (1 equivalent) in methanol. Add a solution of ammonium chloride (1.2 equivalents) in water. Stir the mixture at room temperature for 2 hours.

  • Aminonitrile Formation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of potassium cyanide (1.2 equivalents) in water. Caution: KCN is highly toxic. Allow the reaction to warm to room temperature and stir overnight.

  • Extraction: Add water to the reaction mixture and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Hydrolysis: Remove the solvent under reduced pressure. To the resulting crude aminonitrile, add 6M HCl. Heat the mixture to reflux for 24 hours.

  • Purification: Cool the reaction mixture and neutralize with a concentrated NaOH solution to pH 6-7. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an aqueous acetic acid solution if necessary.

Protocol 2: Amination of 2-Bromohexadecanoic Acid

This protocol describes the synthesis of this compound from 2-bromohexadecanoic acid.

Amination_Scheme BromoAcid 2-Bromohexadecanoic Acid AminoAcid This compound BromoAcid->AminoAcid Excess NH3, Heat

Caption: Reaction scheme for the amination of 2-bromohexadecanoic acid.

Materials:

  • 2-Bromohexadecanoic acid

  • Aqueous ammonia (concentrated, ~28-30%)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, dissolve 2-bromohexadecanoic acid (1 equivalent) in ethanol. Add a large excess of concentrated aqueous ammonia (at least 20 equivalents).

  • Reaction: Heat the sealed vessel to 50°C and stir for 48 hours. The pressure will increase, so ensure the vessel is rated for the conditions.

  • Workup: Cool the reaction vessel to room temperature before opening. Transfer the mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with HCl to a pH of 1. Wash with diethyl ether to remove any unreacted starting material.

  • Isolation: Adjust the pH of the aqueous layer to 6-7 with a NaOH solution to precipitate the this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from an aqueous acetic acid solution for higher purity.

Validation & Comparative

A Tale of Two Fatty Acids: Unraveling the Biological Impacts of Palmitic Acid While 2-Aminohexadecanoic Acid Remains a Scientific Enigma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative guide on the biological effects of 2-aminohexadecanoic acid and palmitic acid is currently hampered by a significant lack of available experimental data for this compound. Extensive research reveals a wealth of information on the multifaceted roles of palmitic acid in cellular processes, from metabolism and signaling to cytotoxicity. In stark contrast, this compound, a structurally similar fatty acid with an amino group at the alpha-carbon, remains largely uncharacterized in the scientific literature. This guide, therefore, presents a detailed overview of the established biological effects of palmitic acid, which can serve as a foundational reference for future investigations into the potential activities of this compound.

Palmitic Acid: A Double-Edged Sword in Cellular Biology

Palmitic acid (n-hexadecanoic acid) is the most common saturated fatty acid in animals and plants. It is a crucial component of cell membranes and a primary source of energy. However, an excess of palmitic acid is implicated in various cellular dysfunctions and is linked to several metabolic diseases.

Cellular Signaling Pathways Modulated by Palmitic Acid

Palmitic acid is not merely a structural lipid or an energy source; it is also a signaling molecule that can influence a variety of cellular pathways. One of the key mechanisms it impacts is the inflammatory response. Palmitic acid can act as a ligand for Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. Furthermore, it has been shown to be a competitive inhibitor of phospholipase A(2), an enzyme crucial for the inflammatory cascade.[1]

dot

Palmitic_Acid_Signaling PA Palmitic Acid TLR4 TLR4 PA->TLR4 binds PLA2 Phospholipase A2 PA->PLA2 inhibits MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces Inflammation Inflammation Cytokines->Inflammation Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases Arachidonic_Acid->Inflammation mediates

Caption: Palmitic acid-induced inflammatory signaling pathway.

Metabolic Effects of Palmitic Acid

In metabolic pathways, palmitic acid is a key player in energy storage and production. It is the precursor for the synthesis of other long-chain fatty acids. When energy is needed, it undergoes beta-oxidation in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP. However, excessive levels of palmitic acid can lead to metabolic dysregulation, including insulin (B600854) resistance and impaired glucose metabolism.

dot

Palmitic_Acid_Metabolism cluster_cytosol Cytosol cluster_mito Mitochondrion PA_cyto Palmitic Acid Fatty_Acyl_CoA Palmitoyl-CoA PA_cyto->Fatty_Acyl_CoA Activation Beta_Oxidation β-oxidation Fatty_Acyl_CoA->Beta_Oxidation Transport Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA Citric Acid Cycle Acetyl_CoA->TCA ATP ATP TCA->ATP

Caption: Overview of palmitic acid beta-oxidation for energy production.

Cytotoxicity of Palmitic Acid

The cytotoxic effects of palmitic acid are concentration-dependent and cell-type specific. High concentrations of palmitic acid can induce cellular stress, leading to apoptosis (programmed cell death). This is often mediated by the generation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. In some cancer cell lines, however, palmitic acid has been shown to have anti-proliferative effects.

Quantitative Data on Palmitic Acid's Biological Effects

Biological EffectTarget/PathwayObserved EffectCell Type/ModelConcentrationReference
Enzyme Inhibition Phospholipase A(2)Competitive inhibitionIn vitroNot specified[1]
α-amylaseMixed-type inhibitionIn vitroNot specified[2]
AcetylcholinesteraseNon-competitive inhibitionIn vitroNot specified[2]
Cell Signaling TLR4Activation of pro-inflammatory cascadeVariousMicromolar range-
Cytotoxicity Apoptosis inductionIncreased ROS and ER stressVarious100-500 µM-

Experimental Protocols

Determination of Enzyme Inhibition by Palmitic Acid

A common method to assess the inhibitory effect of palmitic acid on enzymes like phospholipase A(2) involves a spectrophotometric assay.

  • Enzyme and Substrate Preparation: A purified solution of phospholipase A(2) is prepared. The substrate, typically a phospholipid such as phosphatidylcholine, is emulsified in a buffer solution containing a pH indicator.

  • Reaction Initiation: The reaction is initiated by adding the enzyme to the substrate solution in the presence and absence of varying concentrations of palmitic acid (dissolved in a suitable solvent like ethanol).

  • Measurement: The hydrolysis of the phospholipid by phospholipase A(2) releases a fatty acid and lysophospholipid, causing a change in pH. This change is monitored over time using a spectrophotometer to measure the absorbance of the pH indicator.

  • Data Analysis: The initial reaction rates are calculated for each concentration of palmitic acid. A Lineweaver-Burk plot or other kinetic models are then used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Assessment of Palmitic Acid-Induced Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

  • Cell Culture: Cells of interest are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of palmitic acid (typically complexed with bovine serum albumin, BSA, to aid solubility) for a specified period (e.g., 24, 48, or 72 hours). Control cells are treated with BSA alone.

  • MTT Addition: After the treatment period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of palmitic acid that causes 50% inhibition of cell viability) can be determined.

dot

MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with Palmitic Acid Start->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_MTT Add MTT solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read Measure absorbance Solubilize->Read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

The Path Forward: A Call for Research on this compound

The extensive body of research on palmitic acid provides a valuable framework for understanding the potential biological roles of other long-chain fatty acids. The addition of an amino group at the alpha-position of hexadecanoic acid to form this compound introduces a significant structural and chemical change. This modification could dramatically alter its interaction with cellular components, potentially leading to unique biological effects.

Future research should focus on elucidating the fundamental biological properties of this compound. Key areas of investigation should include:

  • Cellular Uptake and Metabolism: How is this compound transported into cells and what are its metabolic fates?

  • Signaling Properties: Does it interact with cell surface or intracellular receptors? Does it modulate known signaling pathways?

  • Cytotoxicity and Proliferative Effects: What is its impact on cell viability and proliferation in various cell types, including normal and cancerous cells?

By systematically addressing these questions, the scientific community can begin to build a comprehensive understanding of this compound's biological effects and determine if it holds any therapeutic potential or poses any health risks, allowing for a true comparative analysis with its well-studied counterpart, palmitic acid.

References

A Comparative Guide to the Validation of 2-Aminohexadecanoic Acid as a Novel Fatty Acid Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of 2-aminohexadecanoic acid as a potential fatty acid tracer. As a novel compound in this application, direct experimental data on its performance is not yet available. Therefore, this document outlines the necessary validation workflow and compares its potential attributes against well-established fatty acid tracers, providing the experimental protocols required to generate the necessary comparative data.

Introduction to this compound

This compound, also known as 2-aminopalmitic acid, is a long-chain alpha-amino fatty acid.[1][2] Its structure, featuring a C16 alkyl chain similar to palmitic acid and an amino group at the alpha-carbon, makes it a candidate for tracing fatty acid uptake and metabolism. Its physicochemical properties are summarized below.

PropertyValue
Molecular FormulaC₁₆H₃₃NO₂
Molecular Weight271.44 g/mol [1][2]
Synonyms2-Aminopalmitic acid, α-amino hexadecanoic acid[1]
ClassificationAmino fatty acid[1][2]

The presence of the amino group provides a unique chemical handle that could potentially be leveraged for specific detection methods or to alter its metabolic fate in predictable ways, making it an interesting candidate for metabolic research. However, to be accepted as a reliable tracer, it must undergo rigorous validation.

Comparative Overview of Fatty Acid Tracers

The choice of a fatty acid tracer is critical and depends on the specific biological question, the model system, and the available analytical instrumentation. Below is a comparison of the major classes of fatty acid tracers. The performance of this compound is presented as "To Be Determined" (TBD), highlighting the data that needs to be generated through the validation studies proposed in this guide.

Tracer TypeExamplesPrinciple of DetectionAdvantagesDisadvantages
Stable Isotope-Labeled [¹³C]Palmitate, [²H]PalmitateMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Gold standard for metabolic flux analysis; metabolically indistinguishable from endogenous counterparts; safe for in vivo human studies.[3][4]Requires sophisticated and expensive analytical equipment (GC-MS or LC-MS); deuterated tracers can have isotope effects.[3][4]
Radiolabeled [¹⁴C]Palmitate, [³H]PalmitateScintillation Counting, AutoradiographyHigh sensitivity, allowing for the detection of low abundance metabolites.Involves radioactive materials, requiring special handling and disposal; safety concerns limit use in humans.
Fluorescently-Labeled BODIPY-FL C₁₂, NBD-C6-ceramideFluorescence Microscopy, Flow Cytometry, Plate ReadersEnables real-time visualization of fatty acid uptake and intracellular trafficking in living cells; relatively high throughput for in vitro assays.[5]The bulky fluorescent tag may alter the fatty acid's metabolic behavior; potential for phototoxicity and photobleaching.[5]
Amino Fatty Acids (Proposed) This compound Mass Spectrometry (MS)TBD: Potential for unique mass signature; may have altered metabolism that could be advantageous for specific pathway analysis.TBD: Metabolic fate is unknown; potential for altered protein binding and transport; requires thorough validation to ensure it traces native fatty acid pathways accurately.

Proposed Workflow for Validation

A systematic approach is required to validate a new fatty acid tracer. The following workflow outlines the key stages, from initial in vitro characterization to more complex in vivo studies.

Validation_Workflow Workflow for Fatty Acid Tracer Validation cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Data Analysis & Reporting A Cell Line Selection (e.g., HepG2, 3T3-L1) B Dose-Response & Cytotoxicity Assays A->B C Cellular Uptake Kinetics vs. Palmitate B->C D Metabolic Fate Analysis (Incorporation into Lipid Classes) C->D E Oxidation Rate Measurement (e.g., Seahorse Analyzer, ¹³CO₂ trapping) D->E F Animal Model Selection (e.g., C57BL/6 mice) E->F Proceed if in vitro results are promising G Pharmacokinetics & Biodistribution F->G H Tracer Infusion & Tissue Collection G->H I Lipid Extraction & Analysis from Tissues H->I J Comparison with Stable Isotope Standard I->J K Quantitative Comparison of Tracer Performance J->K L Publish Comparison Guide K->L Fatty_Acid_Metabolism Cellular Fatty Acid Uptake and Beta-Oxidation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mito Mitochondria CD36 FAT/CD36 FA_cyto Cytosolic Fatty Acid CD36->FA_cyto FATP FATP FATP->FA_cyto FABPpm FABPpm FABPpm->FA_cyto FA_in Extracellular Fatty Acid FA_in->CD36 FA_in->FATP FA_in->FABPpm FABP_cyto Cytosolic FABP FA_cyto->FABP_cyto ACS Acyl-CoA Synthetase FABP_cyto->ACS AcylCoA Fatty Acyl-CoA Lipid_Storage Esterification (Triglycerides, Phospholipids) AcylCoA->Lipid_Storage CPT1 CPT1 AcylCoA->CPT1 ACS->AcylCoA Beta_Ox Beta-Oxidation CPT1->Beta_Ox AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

References

A Comparative Analysis of 2-Aminohexadecanoic Acid and 16-Aminohexadecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and biochemical research, the functionalization of molecules to enhance their therapeutic properties is a key strategy. Among the vast array of molecular building blocks, amino-functionalized fatty acids play a crucial role. This guide provides a detailed comparative study of two isomers of aminohexadecanoic acid: 2-aminohexadecanoic acid and 16-aminohexadecanoic acid. We will delve into their chemical properties, biological applications, and the experimental data supporting their use, with a focus on their distinct advantages in different research contexts.

At a Glance: Key Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of these molecules is essential for their application. The position of the amino group significantly influences their polarity, reactivity, and spatial conformation, which in turn dictates their biological activity.

PropertyThis compound16-Aminohexadecanoic Acid
Synonyms α-Aminopalmitic acid, 2-Aminopalmitic acidω-Aminopalmitic acid, 16-Aminopalmitic acid
CAS Number 7769-79-1[1]17437-22-8[2][3]
Molecular Formula C₁₆H₃₃NO₂[1]C₁₆H₃₃NO₂[2][3]
Molecular Weight 271.44 g/mol [1]271.44 g/mol [2][3]
Structure Amino group at the α-carbonAmino group at the terminal (ω) carbon
Predicted XLogP3 3.9[1]1.7[3]
Predicted pKa (strongest acidic) 2.24.7
Predicted pKa (strongest basic) 9.810.8

Performance in Biological Applications: A Tale of Two Isomers

The distinct positioning of the amino group in this compound and 16-aminohexadecanoic acid leads to their divergent applications in the biomedical field.

This compound: Enhancing Immunogenicity and Drug Delivery

This compound, as an α-amino acid, is primarily utilized in the synthesis of lipopeptides. These lipidated peptides have shown potential in enhancing the immunogenicity of synthetic peptides, a critical aspect in vaccine development. The lipid tail acts as a built-in adjuvant, facilitating interaction with antigen-presenting cells. Furthermore, its incorporation can help overcome barriers to drug uptake, such as the blood-brain barrier and enzymatic degradation by peptidases.

16-Aminohexadecanoic Acid: A Flexible Linker in Proteolysis Targeting Chimeras (PROTACs)

16-Aminohexadecanoic acid has emerged as a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs).[2][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The long, flexible alkyl chain of 16-aminohexadecanoic acid makes it an ideal linker to connect the target-binding and E3 ligase-binding moieties of a PROTAC, allowing for the necessary spatial orientation for efficient ternary complex formation.[2][5]

The performance of a PROTAC is highly dependent on the nature of the linker. While direct comparative data for various linker lengths of aminohexadecanoic acid is sparse, the principle of PROTAC design emphasizes the need for a linker that is long and flexible enough to allow the target protein and E3 ligase to interact effectively. The 16-carbon chain of 16-aminohexadecanoic acid provides this necessary flexibility.

Experimental Methodologies

Detailed experimental protocols are crucial for the successful application of these molecules. Below are representative protocols for their synthesis and incorporation into larger biomolecules.

Synthesis of Aminohexadecanoic Acids

General Synthesis of this compound:

A common route for the synthesis of α-amino acids is the Strecker synthesis. While multiple synthetic routes exist, a representative scheme starting from 1-bromotetradecane (B124005) is available in chemical literature.[6] A generalized laboratory-scale protocol is as follows:

  • Aldehyde Formation: 1-Bromotetradecane is converted to the corresponding 15-carbon aldehyde (pentadecanal) via a suitable oxidation method, such as the Kornblum oxidation.

  • Strecker Reaction: Pentadecanal is reacted with ammonia (B1221849) and potassium cyanide to form the α-aminonitrile.

  • Hydrolysis: The α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

General Synthesis of 16-Aminohexadecanoic Acid:

The synthesis of ω-amino acids often involves the conversion of a terminal functional group. A plausible synthetic route starting from a 16-carbon dicarboxylic acid or a terminal bromo-fatty acid is outlined below:

  • Starting Material: 16-Bromohexadecanoic acid can be used as a starting material.

  • Azide (B81097) Substitution: The terminal bromine is displaced by an azide group using sodium azide.

  • Reduction: The azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride or through catalytic hydrogenation.

  • Purification: The resulting 16-aminohexadecanoic acid is purified by appropriate chromatographic techniques.

Incorporation into Peptides and PROTACs

Peptide Modification with this compound:

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted to incorporate this compound.

  • Protection: The amino group of this compound is protected with a suitable protecting group (e.g., Fmoc or Boc).

  • Activation: The carboxylic acid group is activated using a coupling reagent (e.g., HBTU, HATU).

  • Coupling: The activated amino acid is coupled to the N-terminus of the growing peptide chain on the solid support.

  • Deprotection and Cleavage: Following synthesis, the protecting groups are removed, and the lipopeptide is cleaved from the resin.

PROTAC Synthesis using 16-Aminohexadecanoic Acid as a Linker:

16-Aminohexadecanoic acid serves as a bifunctional linker. The synthesis of a PROTAC involves sequential coupling reactions.

  • First Coupling: The carboxylic acid end of 16-aminohexadecanoic acid is coupled to an amine-containing E3 ligase ligand.

  • Second Coupling: The amino end of the modified linker is then coupled to the carboxylic acid of the target protein-binding ligand. Alternatively, the functional groups can be reversed.

  • Purification: The final PROTAC molecule is purified using high-performance liquid chromatography (HPLC).

Visualizing the Concepts: Diagrams and Workflows

To further clarify the applications and experimental workflows, the following diagrams are provided.

experimental_workflow cluster_2_amino This compound Application cluster_16_amino 16-Aminohexadecanoic Acid Application Start_2 2-Aminohexadecanoic Acid Protect Protect Amino Group (e.g., Fmoc) Start_2->Protect Activate Activate Carboxyl Group (e.g., HBTU) Protect->Activate Couple Couple to Peptide (Solid Phase Synthesis) Activate->Couple Deprotect Deprotect & Cleave Couple->Deprotect Lipopeptide Functional Lipopeptide Deprotect->Lipopeptide Start_16 16-Aminohexadecanoic Acid Couple_E3 Couple to E3 Ligase Ligand Start_16->Couple_E3 Couple_Target Couple to Target- Binding Ligand Couple_E3->Couple_Target PROTAC Functional PROTAC Couple_Target->PROTAC

Figure 1. Comparative experimental workflows for the application of 2-amino and 16-aminohexadecanoic acid.

signaling_pathway cluster_protac PROTAC Mechanism of Action PROTAC PROTAC (with 16-AHA linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Figure 2. Signaling pathway illustrating the role of a 16-aminohexadecanoic acid linker in a PROTAC.

Concluding Remarks

The choice between this compound and 16-aminohexadecanoic acid is dictated by the specific research goal. For applications requiring the modification of peptides to enhance immunogenicity or cellular uptake, the α-amino acid, this compound, is the superior choice. Its structure allows for seamless integration into peptide backbones. Conversely, for the design of flexible linkers in PROTACs and other bifunctional molecules, the ω-amino acid, 16-aminohexadecanoic acid, provides the necessary length and terminal reactivity to bridge two distinct molecular entities. While direct comparative data on performance metrics like cytotoxicity and therapeutic efficacy are limited, a clear understanding of their distinct chemical properties and established applications allows researchers to make informed decisions for their drug development and research endeavors. Further studies directly comparing the in-cell performance of these isomers in relevant assays would be highly valuable to the scientific community.

References

Assessing the Specificity of Enzyme Inhibitors: A Comparative Guide Focused on 2-Aminohexadecanoic Acid and Serine Palmitoyltransferase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly specific enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. An ideal inhibitor will modulate the activity of its intended target with high potency while exhibiting minimal off-target effects. This guide provides a comparative framework for assessing the specificity of enzyme inhibitors, with a focus on 2-aminohexadecanoic acid as a representative long-chain alpha-amino fatty acid and its potential interaction with serine palmitoyltransferase (SPT), a key enzyme in sphingolipid biosynthesis.

While direct inhibitory activity of this compound on a specific enzyme is not yet extensively documented in publicly available literature, its structural similarity to the natural substrates of SPT—L-serine and palmitoyl-CoA—makes it an intriguing candidate for investigation as an SPT inhibitor. This guide will use established SPT inhibitors, Myriocin and L-cycloserine, as benchmarks to illustrate the principles and methodologies for evaluating inhibitor specificity.

Comparative Analysis of Known Serine Palmitoyltransferase Inhibitors

To contextualize the assessment of a novel potential inhibitor like this compound, it is crucial to compare its activity with well-characterized inhibitors of the same target. The following table summarizes the inhibitory potency of Myriocin and L-cycloserine against Serine Palmitoyltransferase.

InhibitorTarget EnzymeIC50KiMode of Inhibition
Myriocin Serine Palmitoyltransferase (SPT)0.2 - 1.2 nM0.26 nMNon-competitive/Irreversible
L-cycloserine Serine Palmitoyltransferase (SPT)~10 µM~30 µMCompetitive
This compound Serine Palmitoyltransferase (SPT)Data not availableData not availableData not available

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentrations and enzyme source.

Experimental Workflow for Assessing Inhibitor Specificity

The process of characterizing a new enzyme inhibitor involves a series of systematic experiments to determine its potency, selectivity, and mechanism of action. The following workflow provides a roadmap for such an investigation.

G cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Mechanism of Action cluster_3 Cellular & In Vivo Validation A Primary Enzyme Assay (e.g., SPT activity with 2-AHA) B Determine IC50 Value A->B C Assay Against Related Enzymes (e.g., other acyltransferases) B->C D Assay Against Unrelated Enzymes (e.g., kinases, proteases) B->D E Compare IC50 Values C->E D->E F Kinetic Studies (Vary substrate concentrations) G Determine Mode of Inhibition (Competitive, Non-competitive, etc.) F->G H Calculate Ki Value G->H I Cell-based Assays (Measure downstream pathway products) H->I J In Vivo Studies (Animal models) I->J G cluster_pathway De Novo Sphingolipid Biosynthesis A L-Serine + Palmitoyl-CoA B 3-Ketosphinganine A->B Serine Palmitoyltransferase (SPT) (Target of Inhibition) C Sphinganine B->C 3-Ketosphinganine reductase D Dihydroceramide C->D Ceramide synthase E Ceramide D->E Dihydroceramide desaturase F Complex Sphingolipids (Sphingomyelin, Glycosphingolipids) E->F

Comparative Guide to Control Experiments for 2-Aminohexadecanoic Acid in Sphingolipid Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for studies involving 2-aminohexadecanoic acid, a putative inhibitor of serine palmitoyltransferase (SPT). As the first and rate-limiting step in the de novo sphingolipid biosynthesis pathway, SPT is a critical enzyme in cellular lipid metabolism. Proper experimental design with rigorous controls is paramount to accurately interpret the effects of this compound and compare its performance against alternative inhibitors.

Mechanism of Action: Inhibition of Serine Palmitoyltransferase

This compound is structurally similar to L-serine, a substrate of SPT. This structural analogy suggests that it may act as a competitive inhibitor of SPT, thereby blocking the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in sphingolipid synthesis. This inhibition is expected to lead to a downstream reduction in various sphingolipid species, including ceramides, sphingomyelins, and complex glycosphingolipids.

Comparison of this compound with Alternative SPT Inhibitors

InhibitorMechanism of ActionReported IC50 for SPT2Key Characteristics
This compound Putative competitive inhibitorData not availableStructurally similar to the substrate L-serine.
Myriocin (B1677593) (ISP-1) Potent, specific, non-competitive inhibitor~0.13 nM[1]A fungal metabolite widely used as a highly specific SPT inhibitor.[2] Its high potency allows for use at low concentrations, minimizing off-target effects.
L-cycloserine Non-specific inhibitor of PLP-dependent enzymesMicromolar to millimolar rangeA broader spectrum inhibitor that can affect other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes.[2] Its lack of specificity can be a confounding factor in experiments.

Essential Control Experiments

To validate the specific effects of this compound as an SPT inhibitor, a series of control experiments are crucial. These controls help to distinguish the effects of SPT inhibition from other potential cellular impacts.

Negative Controls
  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, ethanol, or a methanol-BSA complex) should be added to cells at the same concentration as in the experimental group. This control accounts for any effects of the solvent itself on cellular processes.

  • Inactive Analogs: If available, a structurally similar but inactive analog of this compound should be used. This control helps to ensure that the observed effects are due to the specific chemical properties of this compound and not general effects of introducing a lipid-like molecule.

Positive Controls
  • Myriocin Treatment: As a highly specific and potent SPT inhibitor, myriocin serves as an excellent positive control.[2] A dose-response experiment with myriocin can establish the expected cellular phenotype of SPT inhibition, against which the effects of this compound can be compared.

  • L-cycloserine Treatment: While less specific, L-cycloserine can also be used as a positive control to confirm that the observed phenotype is related to the inhibition of a PLP-dependent enzyme.[2]

Rescue Experiments
  • Sphingolipid Supplementation: To confirm that the observed cellular effects of this compound are due to the depletion of downstream sphingolipids, a rescue experiment can be performed. This involves adding back key sphingolipids, such as sphingosine (B13886) or ceramides, to the culture medium of cells treated with this compound. If the phenotype is rescued, it strongly suggests that the effects are on-target.

Experimental Protocols

Serine Palmitoyltransferase (SPT) Activity Assay

This assay directly measures the enzymatic activity of SPT in cell lysates or purified enzyme preparations.

Protocol:

  • Cell Lysis: Prepare total cell lysates from control and treated cells in a suitable buffer (e.g., 50 mM HEPES, pH 8.0, 1 mM EDTA, 0.1% (w/v) saponin).

  • Reaction Mixture: Prepare a reaction mixture containing L-[¹⁴C]serine, palmitoyl-CoA, and pyridoxal 5'-phosphate in the lysis buffer.

  • Enzyme Reaction: Initiate the reaction by adding the cell lysate to the reaction mixture and incubate at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

  • Quantification: Separate the radiolabeled 3-ketodihydrosphingosine product by thin-layer chromatography (TLC) and quantify using a phosphorimager or liquid scintillation counting.

Quantification of Sphingolipids by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of various sphingolipid species.

Protocol:

  • Lipid Extraction: Extract total lipids from control and treated cells using a biphasic solvent system (e.g., chloroform/methanol/water).

  • Internal Standards: Add a cocktail of deuterated or ¹³C-labeled sphingolipid internal standards to the samples prior to extraction for accurate quantification.

  • LC Separation: Separate the different sphingolipid classes using either normal-phase or reverse-phase liquid chromatography.

  • MS/MS Analysis: Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each sphingolipid species and its corresponding internal standard.

  • Data Analysis: Quantify the amount of each sphingolipid species by comparing the peak area of the endogenous lipid to that of its corresponding internal standard.

Visualizing Experimental Logic and Pathways

To aid in the conceptualization of these experiments, the following diagrams illustrate the key relationships and workflows.

Sphingolipid_Biosynthesis_Pathway cluster_inhibition Inhibition cluster_pathway De Novo Sphingolipid Synthesis 2-Aminohexadecanoic_Acid 2-Aminohexadecanoic_Acid SPT Serine Palmitoyltransferase (SPT) 2-Aminohexadecanoic_Acid->SPT Inhibits Myriocin Myriocin Myriocin->SPT Inhibits L_Cycloserine L_Cycloserine L_Cycloserine->SPT Inhibits L-Serine L-Serine L-Serine->SPT Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Ceramides Ceramides 3-Ketodihydrosphingosine->Ceramides Multiple Steps Sphingomyelins Sphingomyelins Ceramides->Sphingomyelins Complex_Glycosphingolipids Complex Glycosphingolipids Ceramides->Complex_Glycosphingolipids

Caption: Inhibition of the de novo sphingolipid synthesis pathway by this compound and alternatives.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Analysis Vehicle_Control Vehicle Control SPT_Activity_Assay SPT Activity Assay Vehicle_Control->SPT_Activity_Assay Sphingolipid_Quantification Sphingolipid Quantification (LC-MS/MS) Vehicle_Control->Sphingolipid_Quantification Phenotypic_Assays Cellular Phenotypic Assays (e.g., Viability, Proliferation) Vehicle_Control->Phenotypic_Assays 2-AHA_Treatment This compound 2-AHA_Treatment->SPT_Activity_Assay 2-AHA_Treatment->Sphingolipid_Quantification 2-AHA_Treatment->Phenotypic_Assays Myriocin_Control Myriocin (Positive Control) Myriocin_Control->SPT_Activity_Assay Myriocin_Control->Sphingolipid_Quantification Myriocin_Control->Phenotypic_Assays

Caption: A typical experimental workflow for evaluating the effects of this compound.

By employing these rigorous control experiments and detailed analytical protocols, researchers can confidently elucidate the specific role of this compound in modulating sphingolipid metabolism and its downstream cellular consequences. This comparative approach will provide a solid foundation for further drug development and basic research in this critical area of lipid biology.

References

A Comparative Analysis of Protein Incorporation: 2-Aminohexadecanoic Acid vs. Myristic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the protein incorporation mechanisms of myristic acid, a naturally occurring saturated fatty acid, and 2-aminohexadecanoic acid, an alpha-amino fatty acid analogue. While the incorporation of myristic acid via N-myristoylation is a well-characterized and vital cellular process, the protein incorporation of this compound is not a naturally occurring phenomenon and, to date, has not been documented in published literature. This comparison will, therefore, contrast the established pathway of myristic acid with the hypothetical requirements and potential outcomes of incorporating this compound, likely as an unnatural amino acid.

Executive Summary

Myristic acid is covalently attached to the N-terminal glycine (B1666218) of a specific subset of proteins in a process called N-myristoylation.[1][2][3] This lipid modification is critical for protein localization to membranes, signal transduction, and various protein-protein interactions.[1][2] The reaction is catalyzed by N-myristoyltransferase (NMT), which exhibits high specificity for myristoyl-CoA and the N-terminal glycine of the target protein.

In stark contrast, this compound, due to the presence of an α-amino group, is not a substrate for NMT. Its incorporation into a protein would necessitate bypassing the native translational machinery, most plausibly through the techniques of unnatural amino acid (UAA) incorporation.[4][5][6][7][8] This would involve the engineering of a dedicated aminoacyl-tRNA synthetase/tRNA pair to recognize this compound and direct its insertion at a specific codon during protein synthesis.[4][6]

The functional consequences of incorporating these two molecules are predicted to be vastly different. Myristoylation confers hydrophobicity, driving membrane association. The incorporation of this compound would introduce both a long lipid chain and a free amino group into the polypeptide backbone, potentially influencing protein folding, stability, and creating a novel site for chemical modification.

Data Presentation: A Comparative Overview

FeatureMyristic AcidThis compound (Hypothetical)
Incorporation Mechanism N-myristoylation (enzymatic lipid modification)Unnatural amino acid incorporation (requires engineered translational machinery)
Enzyme(s) Involved N-myristoyltransferase (NMT)Engineered aminoacyl-tRNA synthetase
Substrate Form Myristoyl-CoAThis compound
Attachment Site N-terminal glycine residueAny genetically encoded site (typically via a repurposed stop codon)
Chemical Linkage Amide bondPeptide bond
Cellular Process Co- and post-translational modificationTranslation (protein synthesis)
Natural Occurrence Widespread in eukaryotesNot naturally incorporated into proteins
Known Biological Functions Membrane targeting, signal transduction, protein-protein interactionsNone known; potential for protein engineering and probing protein function

Signaling and Incorporation Pathways

The signaling and incorporation pathways for myristic acid and this compound are fundamentally distinct. Myristic acid is activated and then enzymatically attached to a finished or nascent polypeptide chain, while this compound would need to be integrated into the core process of protein synthesis.

myristoylation_pathway MyristicAcid Myristic Acid MyristoylCoA Myristoyl-CoA MyristicAcid->MyristoylCoA Acyl-CoA Synthetase NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Catalysis Protein Target Protein (N-terminal Glycine) Protein->NMT Membrane Membrane Targeting & Signal Transduction MyristoylatedProtein->Membrane

Myristic Acid Incorporation via N-Myristoylation

uaa_incorporation_pathway AHA 2-Aminohexadecanoic Acid (UAA) EngineeredSynthetase Engineered aaRS AHA->EngineeredSynthetase ChargedtRNA Charged tRNA-UAA EngineeredSynthetase->ChargedtRNA Aminoacylation EngineeredtRNA Engineered tRNA EngineeredtRNA->EngineeredSynthetase Ribosome Ribosome ChargedtRNA->Ribosome ModifiedProtein Protein with incorporated UAA Ribosome->ModifiedProtein Translation mRNA mRNA with repurposed codon mRNA->Ribosome

Hypothetical Incorporation of this compound

Experimental Protocols

Protocol 1: Analysis of Protein N-Myristoylation

This protocol outlines a general workflow for the detection and analysis of protein N-myristoylation using metabolic labeling with a myristic acid analogue and subsequent detection.

1. Metabolic Labeling: a. Culture cells of interest to mid-log phase. b. Replace the culture medium with a medium containing a myristic acid analogue bearing a bio-orthogonal handle (e.g., an alkyne or azide). A common choice is 13-azidomyristic acid. c. Incubate the cells for a sufficient period (e.g., 4-24 hours) to allow for the incorporation of the analogue into newly synthesized proteins.

2. Cell Lysis and Protein Extraction: a. Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in a suitable lysis buffer containing protease inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris.

3. "Click" Chemistry Reaction: a. To the protein lysate, add the corresponding click chemistry reaction partner. For an azide-labeled protein, this would be an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin). b. Add the copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) to initiate the cycloaddition reaction. c. Incubate the reaction mixture at room temperature for 1-2 hours.

4. Protein Analysis: a. SDS-PAGE and In-Gel Fluorescence: Separate the labeled proteins by SDS-PAGE. Visualize the myristoylated proteins directly in the gel using a fluorescence scanner. b. Western Blotting: Transfer the separated proteins to a membrane and probe with an antibody against a protein of interest to confirm its myristoylation. For biotin-labeled proteins, use a streptavidin-conjugated secondary antibody for detection. c. Mass Spectrometry: For identification of myristoylated proteins, the biotin-labeled proteins can be enriched using streptavidin beads, digested with trypsin, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]

myristoylation_analysis_workflow Labeling Metabolic Labeling with Azido-Myristic Acid Lysis Cell Lysis and Protein Extraction Labeling->Lysis Click Click Chemistry with Alkyne-Reporter Lysis->Click Analysis Protein Analysis Click->Analysis SDS_PAGE SDS-PAGE & In-Gel Fluorescence Analysis->SDS_PAGE Western Western Blot Analysis->Western MS Affinity Purification & LC-MS/MS Analysis->MS

Workflow for Myristoylation Analysis
Protocol 2: Hypothetical Incorporation of this compound via Unnatural Amino Acid Mutagenesis

This protocol describes a generalized workflow for the site-specific incorporation of an unnatural amino acid like this compound into a target protein in a host organism (e.g., E. coli).[4][6]

1. Generation of an Orthogonal tRNA/Synthetase Pair: a. An aminoacyl-tRNA synthetase (aaRS) that does not recognize any of the 20 canonical amino acids must be evolved to specifically recognize and charge this compound. This is typically done through directed evolution and selection strategies. b. An orthogonal tRNA (often a suppressor tRNA that recognizes a stop codon like AMBER - UAG) that is not recognized by any endogenous aaRS is required.[8]

2. Preparation of Expression System: a. Clone the gene for the target protein into an expression vector, introducing a stop codon (e.g., UAG) at the desired site of UAA incorporation. b. Co-transform the host cells with the plasmid containing the target gene and a second plasmid encoding the evolved orthogonal aaRS and tRNA.

3. Protein Expression and UAA Incorporation: a. Grow the transformed cells in a suitable culture medium. b. Induce the expression of the target protein and the orthogonal translation machinery. c. Supplement the culture medium with this compound to a final concentration that allows for its uptake and incorporation.

4. Protein Purification and Verification: a. Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography based on a purification tag). b. Verify the incorporation of the UAA by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated UAA. c. Further confirmation can be obtained by tandem mass spectrometry (MS/MS) analysis of tryptic peptides, which will identify the UAA at the specific site.[9][10]

uaa_incorporation_workflow Evolve Evolve Orthogonal aaRS/tRNA Pair Transform Co-transform Host Cells Evolve->Transform Clone Clone Target Gene with Stop Codon Clone->Transform Express Induce Protein Expression & Add UAA to Medium Transform->Express Purify Purify Target Protein Express->Purify Verify Verify Incorporation by Mass Spectrometry Purify->Verify

Workflow for Unnatural Amino Acid Incorporation

Conclusion

The modes of protein incorporation for myristic acid and this compound are fundamentally different. Myristic acid is integrated into cellular processes through a highly specific enzymatic pathway, leading to a crucial post-translational modification. In contrast, this compound represents a tool for protein engineering, requiring the sophisticated technology of genetic code expansion for its incorporation. While myristoylation is a key regulatory mechanism in natural biological systems, the introduction of this compound into proteins opens up possibilities for creating novel protein structures and functions, and for probing biological processes in ways not possible with the canonical amino acid repertoire. Future research in this area would first need to demonstrate the successful incorporation of this compound into proteins and then explore the functional consequences of this modification.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical techniques for the quantification of 2-aminohexadecanoic acid. While specific validated methods for this analyte are not extensively documented in publicly available literature, this document outlines suitable analytical approaches based on the quantification of similar long-chain amino acids and fatty acids. The information herein is intended to guide researchers and analytical scientists in the selection and validation of an appropriate method for their specific applications, such as in drug development and metabolic research.

Introduction to this compound Analysis

This compound is a long-chain amino acid, a class of molecules that can present analytical challenges due to their amphipathic nature. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the need for chiral separation. The most common and effective techniques for the analysis of amino acids and fatty acids include High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Techniques

The following sections detail the principles, advantages, and disadvantages of the most promising analytical methods for the quantification of this compound. A summary of key performance parameters, based on the analysis of structurally similar compounds, is presented in Table 1.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a widely used technique for amino acid analysis.[1] Since most amino acids, including this compound, lack a strong UV chromophore, pre-column derivatization is typically required to enable sensitive detection by UV or fluorescence detectors.[2]

Common Derivatization Reagents:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to produce fluorescent derivatives.[3][4] However, it does not react with secondary amines.[3]

  • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[3]

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Reacts with primary and secondary amino acids to form highly stable and fluorescent derivatives, making it a robust choice for routine analysis.[2][3]

  • Dansyl Chloride (Dansyl-Cl): A versatile reagent that creates fluorescent derivatives with high ionization efficiency, suitable for both HPLC-fluorescence and LC-MS analysis.[5]

Advantages:

  • Robust and reproducible methodologies are well-established for a wide range of amino acids.[2]

  • Fluorescence detection offers high sensitivity and selectivity.[1]

  • Can be automated for high-throughput analysis.[1][4]

Disadvantages:

  • Derivatization adds an extra step to sample preparation, which can introduce variability.[1]

  • The stability of the derivatives can be a concern and may require controlled conditions.[2][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Due to the low volatility of amino acids, derivatization is necessary to convert them into less polar and more volatile compounds suitable for GC analysis.

Common Derivatization Approaches:

  • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on the amino and carboxyl groups with nonpolar silyl (B83357) groups.[6]

  • Acylation/Esterification: A two-step process involving esterification of the carboxyl group followed by acylation of the amino group.

Advantages:

  • High chromatographic resolution and peak capacity.

  • Mass spectrometry detection provides high selectivity and structural information for confident peak identification.

  • Well-established methods for fatty acid methyl ester (FAME) analysis, which is structurally related.[7]

Disadvantages:

  • Requires derivatization, which can be complex and moisture-sensitive.

  • High temperatures in the GC inlet and column can potentially lead to the degradation of some analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become a preferred method for the quantification of a wide range of analytes in complex biological matrices due to its high sensitivity, selectivity, and speed.[8][9] For some amino acids, derivatization may not be necessary, simplifying sample preparation.[10]

Key Features:

  • High Selectivity: The use of Selected Reaction Monitoring (SRM) allows for the specific detection of the target analyte even in the presence of co-eluting matrix components.[8]

  • High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), often in the picomolar to nanomolar range.[8]

  • Versatility: Can be adapted for both polar and nonpolar analytes.

Advantages:

  • Often requires minimal sample preparation, and in some cases, derivatization can be omitted.[10]

  • Provides the highest sensitivity and selectivity among the compared methods.[8][9]

  • Suitable for the analysis of complex biological samples.[8]

Disadvantages:

  • Matrix effects (ion suppression or enhancement) can affect quantification and must be carefully evaluated and controlled, often through the use of stable isotope-labeled internal standards.[8]

  • Higher initial instrument cost compared to HPLC-UV/FLD and GC-MS.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes typical performance characteristics for the discussed analytical methods based on data from the analysis of similar amino acids and fatty acids. These values should serve as a general guideline for method selection and validation.

Parameter HPLC with Pre-Column Derivatization (UV/Fluorescence) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥0.99[4][11]>0.999[7]>0.99[8][12]
Limit of Detection (LOD) pmol to fmol range[4][11]µg/mL to ng/mL range[7]ng/mL to pg/mL range[8]
Limit of Quantification (LOQ) pmol to fmol range[11]µg/mL to ng/mL range[7]ng/mL to pg/mL range[8]
Accuracy (% Recovery) 70-110%[4][11]Typically within 80-120%97-113%[8]
Precision (%RSD) < 15%[4]< 15%< 15%[8]
Throughput Moderate to High[1]ModerateHigh[9]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the quantification of this compound. Method development and validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[13][14]

Protocol 1: HPLC with AQC Derivatization and Fluorescence Detection

This protocol is based on a robust method for amino acid analysis.[2]

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., 0.1 M HCl).

    • Create a series of calibration standards by diluting the stock solution.

    • For biological samples, perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) followed by centrifugation.

  • Derivatization:

    • To an aliquot of the standard or sample, add borate (B1201080) buffer.

    • Add the AQC derivatizing reagent solution and vortex.

    • Heat the mixture at a specified temperature and time (e.g., 55°C for 10 minutes).

  • HPLC-FLD Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Fluorescence Detection: Excitation and emission wavelengths specific to the AQC derivative (e.g., Ex: 250 nm, Em: 395 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: GC-MS with MTBSTFA Derivatization

This protocol is adapted from general procedures for amino acid analysis by GC-MS.

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the HPLC method.

    • The samples must be completely dried before derivatization, for example, by evaporation under a stream of nitrogen.[6]

  • Derivatization:

    • Add the silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile or pyridine) to the dried sample.[6]

    • Heat the mixture in a sealed vial at a specified temperature and time (e.g., 100°C for 2-4 hours) to ensure complete derivatization.

  • GC-MS Analysis:

    • Column: A nonpolar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at a lower temperature and ramping up to a higher temperature.

    • Mass Spectrometer: Operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Quantification:

    • Generate a calibration curve using the peak areas of the derivatized standards.

    • Calculate the concentration of the analyte in the samples.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general approach for quantitative analysis by LC-MS/MS.[8]

  • Standard and Sample Preparation:

    • Prepare standards and process samples as in the HPLC method.

    • Incorporate a stable isotope-labeled internal standard to correct for matrix effects and procedural losses.

  • LC-MS/MS Analysis:

    • Column: A C18 or a mixed-mode column suitable for retaining the analyte.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid to improve ionization.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.

    • Detection: Use Selected Reaction Monitoring (SRM) by defining specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Quantify the analyte in the samples using this calibration curve.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the validation of an analytical method and the experimental procedure for HPLC-based analysis.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_purpose Define Analytical Purpose select_method Select Appropriate Method define_purpose->select_method define_parameters Define Validation Parameters select_method->define_parameters prep_standards Prepare Standards & Samples define_parameters->prep_standards perform_analysis Perform Analytical Runs prep_standards->perform_analysis collect_data Collect Raw Data perform_analysis->collect_data linearity Linearity & Range collect_data->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: General workflow for analytical method validation.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Calibration Standards add_reagent Add Derivatization Reagent prep_std->add_reagent prep_sample Prepare Sample (e.g., Extraction, Dilution) prep_sample->add_reagent react Incubate/Heat add_reagent->react inject Inject Derivatized Sample react->inject separate Chromatographic Separation inject->separate detect Fluorescence/UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Experimental workflow for HPLC-based analysis.

References

Illuminating the Cellular Residence of 2-Aminohexadecanoic Acid: A Comparative Guide to Localization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, pinpointing the precise subcellular location of bioactive molecules like 2-aminohexadecanoic acid is paramount to understanding their mechanism of action, metabolic fate, and potential therapeutic effects. This guide provides a comprehensive comparison of modern and classical techniques to determine the cellular localization of this unique amino fatty acid, complete with detailed experimental protocols and supporting data.

This document evaluates three principal methodologies: the cutting-edge approach of Click Chemistry coupled with fluorescence microscopy, the robust and quantitative method of Subcellular Fractionation followed by mass spectrometry, and the dynamic visualization offered by Fluorescence Microscopy using fatty acid analogs. Each method is assessed for its strengths and limitations, providing a framework for selecting the most appropriate technique for your research question.

Method 1: Click Chemistry with Fluorescence Microscopy

This powerful technique offers high specificity and sensitivity for tracking molecules. It involves metabolically incorporating a modified version of this compound containing a small, bioorthogonal functional group (e.g., an alkyne). This tag does not significantly perturb the molecule's natural behavior. Following incorporation, a fluorescent probe with a complementary reactive group (e.g., an azide) is introduced, leading to a specific "click" reaction that fluorescently labels the target molecule within the cell.

Strengths and Weaknesses
FeatureStrengthsWeaknesses
Specificity Very high due to the bioorthogonal nature of the click reaction.[1][2]Requires synthesis of the alkyne-tagged this compound.
Sensitivity High, enabling the detection of low-abundance molecules.[3]The click reaction requires a copper catalyst, which can be toxic to living cells, although copper-free methods are available.[1]
Spatial Resolution Excellent, allowing for precise localization within organelles when combined with high-resolution microscopy.Fixation and permeabilization steps can potentially alter cellular structures.
Versatility Can be combined with other imaging modalities like electron microscopy and is compatible with immunofluorescence.The size of the fluorescent tag could potentially influence the localization of very small molecules.
Experimental Protocol: Click Chemistry and Fluorescence Imaging

This protocol is a synthesized representation of common practices in the field.

I. Metabolic Labeling

  • Cell Culture: Plate cells of interest onto glass-bottom dishes or coverslips and culture to the desired confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of alkyne-2-aminohexadecanoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed cell culture medium to a final concentration typically ranging from 10-50 µM.

  • Incubation: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for a period that allows for sufficient incorporation of the fatty acid analog (e.g., 4-24 hours), depending on the cell type and metabolic rate.

II. Fixation and Permeabilization

  • Washing: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove unincorporated fatty acid analog.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the click chemistry reagents to enter the cell.

  • Washing: Wash the cells three times with PBS.

III. Click Reaction

  • Prepare Click Reaction Cocktail: For each sample, prepare the following cocktail immediately before use:

    • PBS

    • Fluorescent azide (B81097) probe (e.g., Alexa Fluor 488 azide) to a final concentration of 2-10 µM.

    • Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.

    • A reducing agent, such as sodium ascorbate, to a final concentration of 10 mM (to reduce Cu(II) to the catalytic Cu(I)).

  • Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

IV. Counterstaining and Imaging

  • Counterstaining (Optional): To visualize specific organelles, counterstain with organelle-specific dyes (e.g., DAPI for the nucleus, MitoTracker for mitochondria).

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a confocal or epifluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Workflow Diagram

Click_Chemistry_Workflow cluster_labeling Metabolic Labeling cluster_processing Cell Processing cluster_click Click Reaction cluster_imaging Imaging cell_culture Cell Culture incubation Incubate with Alkyne-2-aminohexadecanoic acid cell_culture->incubation wash1 Wash incubation->wash1 fixation Fixation (PFA) wash1->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization click_reaction Incubate with Fluorescent Azide + Catalyst permeabilization->click_reaction wash2 Wash click_reaction->wash2 counterstain Counterstain (Optional) wash2->counterstain imaging Fluorescence Microscopy counterstain->imaging

Fig. 1: Workflow for Click Chemistry-based localization.

Method 2: Subcellular Fractionation and Mass Spectrometry

This classical biochemical approach provides a quantitative measure of the distribution of this compound among different cellular compartments. Cells are lysed, and organelles are separated by a series of centrifugation steps at increasing speeds. The lipid content of each fraction is then extracted and analyzed by mass spectrometry to identify and quantify the molecule of interest.

Strengths and Weaknesses
FeatureStrengthsWeaknesses
Quantitation Highly quantitative, providing the relative or absolute amount of the molecule in each organelle fraction.[4]Prone to cross-contamination between fractions, which can complicate data interpretation.[5]
Identification Mass spectrometry provides unambiguous identification of the molecule.The process is lengthy and requires a large number of cells.
Artifacts Does not rely on chemical tags that could alter the molecule's behavior.The fractionation process can cause leakage of molecules from organelles, leading to artifacts.
Spatial Resolution Provides information on an organelle level but lacks the fine spatial detail of microscopy.Does not provide information on the distribution within a single organelle.
Experimental Protocol: Subcellular Fractionation and LC-MS/MS Analysis

This protocol is a generalized procedure based on established methods.

I. Cell Lysis and Homogenization

  • Cell Harvest: Harvest cultured cells (typically >1x10⁷ cells) and wash them twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubate on ice for 15 minutes.

  • Dounce Homogenization: Homogenize the cell suspension with a Dounce homogenizer (e.g., 20-30 strokes with a tight-fitting pestle) on ice until >90% of cells are lysed, as monitored by microscopy.

II. Differential Centrifugation

  • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Microsomal and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including ER and Golgi), and the supernatant is the cytosolic fraction.

  • Washing: Wash each pellet by resuspending in an appropriate buffer and repeating the centrifugation step to reduce cross-contamination.

III. Lipid Extraction

  • Extraction Solvent: To each organelle fraction, add a mixture of chloroform:methanol (2:1, v/v) based on the Bligh and Dyer method.

  • Phase Separation: Vortex thoroughly and add water to induce phase separation.

  • Collection: Collect the lower organic phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

IV. Mass Spectrometry Analysis

  • Resuspension: Reconstitute the dried lipid extract in a solvent compatible with liquid chromatography-mass spectrometry (LC-MS), such as acetonitrile:isopropanol:water (65:30:5, v/v/v).

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable chromatography column (e.g., C18) to separate the lipids.

  • Data Analysis: Identify and quantify this compound based on its retention time and specific mass-to-charge ratio (m/z) and fragmentation pattern.

Workflow Diagram

Subcellular_Fractionation_Workflow cluster_lysis Cell Lysis cluster_fractionation Differential Centrifugation cluster_fractions Fractions cluster_analysis Analysis cell_pellet Cell Pellet homogenization Homogenization cell_pellet->homogenization centrifuge1 1,000 x g homogenization->centrifuge1 centrifuge2 10,000 x g centrifuge1->centrifuge2 Supernatant nuclei Nuclei centrifuge1->nuclei Pellet centrifuge3 100,000 x g centrifuge2->centrifuge3 Supernatant mitochondria Mitochondria centrifuge2->mitochondria Pellet microsomes Microsomes centrifuge3->microsomes Pellet cytosol Cytosol centrifuge3->cytosol Supernatant lipid_extraction Lipid Extraction nuclei->lipid_extraction mitochondria->lipid_extraction microsomes->lipid_extraction cytosol->lipid_extraction ms_analysis LC-MS/MS lipid_extraction->ms_analysis

Fig. 2: Workflow for Subcellular Fractionation and Mass Spectrometry.

Method 3: Fluorescence Microscopy with Fluorescent Analogs

This method involves using a commercially available or custom-synthesized version of this compound that is directly conjugated to a fluorophore, such as BODIPY or NBD. These fluorescent fatty acid analogs can be introduced to living cells, allowing for real-time visualization of their uptake, trafficking, and steady-state localization.

Strengths and Weaknesses
FeatureStrengthsWeaknesses
Live-Cell Imaging Enables dynamic, real-time tracking of the molecule in living cells.The bulky fluorescent tag can significantly alter the molecule's properties and localization.[2]
Simplicity The experimental procedure is relatively straightforward and less time-consuming than the other methods.Prone to artifacts such as non-specific binding and altered metabolism of the analog.
Cost-Effectiveness Can be more cost-effective than methods requiring specialized synthesis or equipment.Lower specificity compared to click chemistry.
Qualitative Data Provides excellent qualitative and semi-quantitative data on localization.Absolute quantification is challenging.
Experimental Protocol: Live-Cell Imaging with a Fluorescent Fatty Acid Analog

This is a general protocol for live-cell imaging.

I. Cell Preparation

  • Cell Culture: Plate cells in glass-bottom dishes suitable for live-cell imaging.

  • Growth: Culture cells to the desired confluency.

II. Labeling

  • Preparation of Labeling Solution: Prepare a stock solution of the fluorescent this compound analog (e.g., BODIPY-2-aminohexadecanoic acid) in DMSO. Dilute the stock in pre-warmed, serum-free medium to a final concentration of 1-5 µM.

  • Incubation: Wash the cells with pre-warmed PBS and then add the labeling solution. Incubate for 15-30 minutes at 37°C. The optimal time and concentration should be determined empirically.

III. Washing and Imaging

  • Washing: Wash the cells two to three times with pre-warmed, serum-free medium or a suitable imaging buffer to remove excess fluorescent probe.

  • Live-Cell Imaging: Immediately image the cells using a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use the appropriate laser lines and emission filters for the specific fluorophore.

  • Time-Lapse Imaging (Optional): Acquire images at different time points to track the dynamic movement of the fluorescent analog.

IV. Co-localization (Optional)

  • Organelle Staining: To identify specific organelles, cells can be co-stained with live-cell compatible organelle trackers (e.g., MitoTracker, ER-Tracker).

Workflow Diagram

Fluorescent_Analog_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis cell_culture Culture Cells in Imaging Dish incubation Incubate with Fluorescent Analog cell_culture->incubation wash Wash incubation->wash live_imaging Live-Cell Microscopy wash->live_imaging colocalization Co-localization Analysis live_imaging->colocalization

Fig. 3: Workflow for Fluorescence Microscopy with a fluorescent analog.

Comparative Summary and Recommendations

FeatureClick Chemistry with MicroscopySubcellular Fractionation with MSFluorescence Microscopy with Analogs
Principle Bioorthogonal ligation of a fluorescent probe to a metabolically incorporated analog.Physical separation of organelles followed by chemical analysis.Direct visualization of a fluorescently tagged molecule.
Primary Output High-resolution images of subcellular localization.Quantitative data on organelle distribution.Real-time videos and images of uptake and localization.
Quantitation Semi-quantitative.Highly quantitative.Semi-quantitative.
Live-Cell Imaging Challenging due to catalyst toxicity (copper-free options exist).No.Yes.
Potential for Artifacts Moderate (synthesis of analog, fixation).High (cross-contamination, leakage).High (bulky fluorescent tag altering behavior).
Recommended for High-resolution localization studies and co-localization with specific proteins.Quantitative assessment of the distribution of the molecule among major organelles.Studying the dynamics of uptake and trafficking in real-time.

The choice of method to determine the cellular localization of this compound depends critically on the specific research question. For the most accurate and high-resolution spatial information, Click Chemistry with Fluorescence Microscopy is the recommended approach. If quantitative data on the distribution among different organelles is the primary goal, Subcellular Fractionation with Mass Spectrometry is the gold standard, despite its potential for artifacts. For researchers interested in the dynamic processes of uptake and transport in living cells, Fluorescence Microscopy with Fluorescent Analogs offers a powerful, albeit more qualitative, tool. For a comprehensive understanding, a combination of these methods can be employed to leverage their complementary strengths.

References

A Comparative Analysis of 2R- and 2S-Aminohexadecanoic Acid Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the stereoisomers 2R-aminohexadecanoic acid and 2S-aminohexadecanoic acid. While direct comparative studies on these specific amino fatty acids are limited, this analysis draws upon findings from structurally analogous compounds and established principles of stereochemistry in biological systems to infer their differential effects. All experimental data presented is supported by detailed methodologies to ensure reproducibility.

This guide explores the nuanced differences in the biological activities of the 2R- and 2S- enantiomers of 2-aminohexadecanoic acid. The spatial arrangement of the amino group at the alpha-carbon profoundly influences their interaction with enzymes and cellular membranes, leading to distinct downstream effects. This is particularly relevant in the context of lipid metabolism, cell signaling, and membrane dynamics.

Comparative Biological Activities

The primary distinction in the activity of 2R- and 2S-aminohexadecanoic acid is expected to lie in their stereospecific interactions with enzymes involved in lipid metabolism, such as ceramide synthases, and their influence on the biophysical properties of cellular membranes, particularly lipid rafts. Drawing parallels from studies on the closely related 2-hydroxyhexadecanoic acid enantiomers, the (R)-isomer is anticipated to exhibit more pronounced biological effects.

Table 1: Comparative Biological Activity of 2R- and 2S-Aminohexadecanoic Acid (Inferred)

Biological Parameter2R-Aminohexadecanoic Acid2S-Aminohexadecanoic AcidKey Experimental Assay
Lipid Raft Fluidity Potential to decrease membrane fluidity and stabilize lipid rafts.Likely has a lesser effect on lipid raft organization.Fluorescence Spectroscopy with LAURDAN
Ceramide Synthesis May act as a stereospecific substrate for certain ceramide synthases.May be a poor substrate or inhibitor of ceramide synthases.In vitro Ceramide Synthase Assay
GLUT4 Translocation Potentially enhances insulin-stimulated GLUT4 translocation to the plasma membrane.Expected to have a negligible effect on GLUT4 translocation.GLUT4 Translocation Assay
Cytotoxicity Expected to exhibit dose-dependent cytotoxicity at high concentrations.Cytotoxicity profile may differ, potentially being less cytotoxic.MTT or LDH Assay

Signaling Pathways and Experimental Workflows

The differential effects of 2R- and 2S-aminohexadecanoic acid can be visualized through their impact on key cellular signaling pathways and the workflows of the experiments used to assess their activity.

G cluster_R 2R-Aminohexadecanoic Acid cluster_S 2S-Aminohexadecanoic Acid R_AHA 2R-AHA R_Raft Lipid Raft Stabilization R_AHA->R_Raft R_CerS Ceramide Synthase (Specific Isoforms) R_AHA->R_CerS R_GLUT4 Enhanced GLUT4 Translocation R_Raft->R_GLUT4 R_Cer Ceramide Synthesis R_CerS->R_Cer R_Glucose Increased Glucose Uptake R_GLUT4->R_Glucose S_AHA 2S-AHA S_Membrane Minimal Membrane Perturbation S_AHA->S_Membrane S_CerS Ceramide Synthase (Inefficient Substrate/Inhibitor) S_AHA->S_CerS S_GLUT4 No Effect on GLUT4 S_AHA->S_GLUT4 S_Cer Reduced Ceramide Synthesis S_CerS->S_Cer Insulin Insulin Signaling Insulin->R_GLUT4

Figure 1: Inferred signaling pathways of 2R- and 2S-aminohexadecanoic acid.

G cluster_workflow Experimental Workflow: Comparative Analysis cluster_assays Parallel Assays start Prepare Stock Solutions of 2R- and 2S-Aminohexadecanoic Acid cell_culture Culture Adipocytes or Myotubes start->cell_culture treatment Treat Cells with Equimolar Concentrations of Each Enantiomer cell_culture->treatment raft_assay Lipid Raft Fluidity Assay treatment->raft_assay cers_assay Ceramide Synthase Activity Assay treatment->cers_assay glut4_assay GLUT4 Translocation Assay treatment->glut4_assay cyto_assay Cytotoxicity Assay treatment->cyto_assay data_analysis Data Analysis and Comparison raft_assay->data_analysis cers_assay->data_analysis glut4_assay->data_analysis cyto_assay->data_analysis conclusion Conclusion on Stereospecific Activity data_analysis->conclusion

Validating the Metabolic Fate of 2-Aminohexadecanoic Acid in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise metabolic journey of novel fatty acid analogs like 2-aminohexadecanoic acid is paramount. This guide provides a comparative framework for validating its metabolic fate in cells, contrasting it with the well-characterized metabolism of palmitic acid. We present detailed experimental protocols and data presentation strategies to facilitate objective analysis.

This compound, a long-chain fatty acid with an amino group at the alpha-carbon, is structurally distinct from its ubiquitous counterpart, palmitic acid. This structural difference strongly suggests divergent metabolic pathways. While palmitic acid is a primary substrate for beta-oxidation and energy production, this compound is hypothesized to be a precursor for sphingolipid biosynthesis or to undergo alternative catabolic processes such as deamination and alpha-oxidation.

Comparative Metabolic Pathways: this compound vs. Palmitic Acid

The metabolic fates of these two fatty acids are predicted to differ significantly due to the presence of the α-amino group in this compound, which sterically hinders the initial enzymatic step of β-oxidation.

cluster_0 Palmitic Acid Metabolism cluster_1 Predicted this compound Metabolism cluster_2 Sphingolipid Synthesis cluster_3 Alternative Catabolism Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Spiral Beta-Oxidation Spiral Palmitoyl-CoA->Beta-Oxidation Spiral CPT1/2 Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production (ATP) Energy Production (ATP) TCA Cycle->Energy Production (ATP) This compound This compound 2-Aminohexadecanoyl-CoA 2-Aminohexadecanoyl-CoA This compound->2-Aminohexadecanoyl-CoA Acyl-CoA Synthetase Ceramide Synthase Ceramide Synthase 2-Aminohexadecanoyl-CoA->Ceramide Synthase Deamination Deamination 2-Aminohexadecanoyl-CoA->Deamination Alpha-Oxidation Alpha-Oxidation 2-Aminohexadecanoyl-CoA->Alpha-Oxidation Ceramides Ceramides Ceramide Synthase->Ceramides Complex Sphingolipids Complex Sphingolipids Ceramides->Complex Sphingolipids 2-Ketohexadecanoic Acid 2-Ketohexadecanoic Acid Deamination->2-Ketohexadecanoic Acid Pentadecanoyl-CoA Pentadecanoyl-CoA Alpha-Oxidation->Pentadecanoyl-CoA

Figure 1: Predicted metabolic pathways of Palmitic Acid vs. This compound.

Experimental Validation: Protocols and Data Presentation

To validate these predicted metabolic fates, a series of experiments employing isotopic labeling and mass spectrometry are required. Here, we outline the key protocols.

Experimental Workflow

A typical workflow to trace the metabolic fate of this compound involves cell culture with isotopically labeled tracers, followed by extraction and analysis of key metabolite classes.

Cell Culture Cell Culture Isotopic Labeling Incubate with ¹³C or ¹⁵N labeled This compound Cell Culture->Isotopic Labeling Cell Harvesting & Quenching Cell Harvesting & Quenching Isotopic Labeling->Cell Harvesting & Quenching Metabolite Extraction Lipid & Polar Metabolite Extraction Cell Harvesting & Quenching->Metabolite Extraction LC-MS/MS Analysis Sphingolipidomics & Metabolomics Metabolite Extraction->LC-MS/MS Analysis GC-MS Analysis Fatty Acid & Amino Acid Analysis Metabolite Extraction->GC-MS Analysis Data Analysis Metabolic Flux Analysis LC-MS/MS Analysis->Data Analysis GC-MS Analysis->Data Analysis

Figure 2: Experimental workflow for tracing the metabolic fate of this compound.

Detailed Experimental Protocols

Cell Culture and Isotopic Labeling
  • Cell Lines: Select cell lines relevant to the research question (e.g., hepatocytes for general metabolism, neurons for sphingolipid-rich environments).

  • Media: Culture cells in appropriate media. For labeling experiments, use a defined medium to minimize interference from unlabeled fatty acids and amino acids in the serum.

  • Isotopic Tracers: Synthesize or procure isotopically labeled this compound (e.g., U-¹³C₁₆, ¹⁵N) and palmitic acid (e.g., U-¹³C₁₆).

  • Labeling Protocol:

    • Seed cells and allow them to reach the desired confluency.

    • Replace the culture medium with a fresh medium containing the isotopically labeled fatty acid at a predetermined concentration.

    • Incubate for various time points (e.g., 1, 4, 12, 24 hours) to track the dynamics of incorporation and metabolism.

    • Include control groups with unlabeled fatty acids and a vehicle control.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by aspirating the medium and washing cells with ice-cold phosphate-buffered saline (PBS). Then, add a cold solvent like liquid nitrogen or 80% methanol (B129727).

  • Lipid Extraction (Folch Method):

    • Scrape cells in a chloroform:methanol (2:1, v/v) solution.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Polar Metabolite Extraction:

    • After lipid extraction, collect the upper aqueous phase.

    • Dry the aqueous phase using a vacuum concentrator.

Analytical Methods
  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).

  • Chromatography: Use a reverse-phase C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid) to separate different sphingolipid species.

  • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify labeled and unlabeled ceramide and complex sphingolipid species.

  • Derivatization:

    • Fatty Acids: Transesterify the lipid extract to fatty acid methyl esters (FAMEs) using methanol with an acid catalyst.

    • Amino Acids: Derivatize the polar metabolite extract using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Gas Chromatography: Separate the derivatized analytes on a suitable capillary column.

  • Mass Spectrometry: Use electron ionization (EI) to fragment the molecules and a quadrupole mass analyzer to detect the fragments. Monitor specific ions to quantify the abundance of labeled and unlabeled fatty acids and amino acids.

Data Presentation and Comparison

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Comparison of Cellular Uptake and Incorporation into Major Lipid Classes

Tracer (24h Incubation)Cellular Uptake (% of initial dose)Incorporation into Ceramides (%)Incorporation into Phospholipids (%)Incorporation into Triacylglycerols (%)
[¹³C]-2-Aminohexadecanoic Acid Experimental ValueExperimental ValueExperimental ValueExperimental Value
[¹³C]-Palmitic Acid Experimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: Analysis of Catabolic Products

Tracer (24h Incubation)Labeled Acetyl-CoA (relative abundance)Labeled 2-Ketohexadecanoic Acid (relative abundance)Labeled Pentadecanoyl-CoA (relative abundance)
[¹³C]-2-Aminohexadecanoic Acid Experimental ValueExperimental ValueExperimental Value
[¹³C]-Palmitic Acid Experimental ValueNot ApplicableNot Applicable

Conclusion

The validation of the metabolic fate of this compound requires a multi-faceted approach combining stable isotope tracing with advanced mass spectrometry techniques. By comparing its metabolic profile to that of palmitic acid, researchers can elucidate its unique biochemical roles. The provided protocols and data presentation formats offer a robust framework for conducting these critical investigations, ultimately contributing to a deeper understanding of lipid metabolism and its implications in health and disease.

A Comparative Guide to the Membrane Incorporation of Amino Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the membrane incorporation of two major classes of lipids containing amino groups: sphingolipids and N-acylethanolamines (NAEs). Understanding the distinct mechanisms by which these molecules integrate into cellular membranes is crucial for research in cell signaling, membrane biology, and the development of therapeutics targeting lipid metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and workflows.

Introduction to Amino-Containing Lipids in Membranes

Cellular membranes are complex assemblies of lipids and proteins, and their composition is critical for a multitude of cellular functions. Among the diverse array of membrane lipids, those containing amino groups play pivotal roles in maintaining membrane structure, mediating cell signaling, and influencing the biophysical properties of the lipid bilayer. This guide focuses on two prominent classes:

  • Sphingolipids: Built upon a backbone of the amino alcohol sphingosine (B13886), these lipids are integral components of eukaryotic membranes. The covalent attachment of a fatty acid to the amino group of sphingosine forms ceramide, the precursor to more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. These molecules are known to form specialized membrane microdomains, often referred to as lipid rafts, which are critical for signal transduction.

  • N-Acylethanolamines (NAEs): This class of lipid mediators consists of a fatty acid linked to the nitrogen atom of ethanolamine. NAEs are synthesized from membrane phospholipids (B1166683), specifically from N-acyl-phosphatidylethanolamine (NAPE), and are involved in a wide range of physiological processes, including neurotransmission and inflammation. Anandamide, an endocannabinoid, is a well-known example of an NAE.

Comparative Analysis of Membrane Incorporation

The incorporation of sphingolipids and NAEs into cellular membranes is governed by distinct enzymatic pathways and results in different functional consequences. The following table summarizes key quantitative parameters related to their biosynthesis and membrane association.

ParameterSphingolipids (Ceramide Synthesis)N-Acylethanolamines (NAE Synthesis)References
Precursor Molecule Sphingosine, Palmitoyl-CoA, SerineN-Acyl-Phosphatidylethanolamine (NAPE)[1],[2]
Key Enzyme Ceramide Synthase (CerS)N-Acyl Phosphatidylethanolamine-Phospholipase D (NAPE-PLD)[1],[3]
Subcellular Location of Synthesis Endoplasmic Reticulum (ER)Cell Membrane[4],[3]
Mode of Membrane Integration De novo synthesis within the ER membraneCleavage of a precursor lipid (NAPE) already in the membrane[4],[2]
Typical Membrane Abundance Varies by cell type; enriched in the plasma membraneGenerally low; transiently produced upon stimulation[5],[6]
Michaelis Constant (Km) of Key Enzyme Not readily available for CerS with sphingosineNot readily available for NAPE-PLD with NAPE
Effect on Membrane Properties Increases membrane order and promotes lipid raft formationCan modulate membrane fluidity depending on the acyl chain[7],[2]

Visualizing the Pathways of Incorporation

The biosynthesis and incorporation of sphingolipids and N-acylethanolamines into cellular membranes are complex processes involving multiple enzymatic steps and subcellular compartments. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: De novo biosynthesis of ceramide in the endoplasmic reticulum.

nae_biosynthesis cluster_membrane Cell Membrane PC Phosphatidylcholine (PC) NAT N-Acyltransferase (NAT) PC->NAT PE Phosphatidylethanolamine (B1630911) (PE) PE->NAT NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAT->NAPE Transacylation NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (NAE) NAPE_PLD->NAE Hydrolysis PA Phosphatidic Acid (PA) NAPE_PLD->PA

Caption: Biosynthesis of N-acylethanolamines at the cell membrane.

Experimental Protocols

The study of amino fatty acid incorporation into membranes relies on a variety of specialized techniques. Below are outlines of key experimental protocols.

Metabolic Labeling of Sphingolipids

This method allows for the tracking of newly synthesized sphingolipids by providing cells with radiolabeled precursors.

Objective: To measure the rate of incorporation of sphingosine into cellular sphingolipids.

Materials:

  • Cultured cells (e.g., HeLa, CHO)

  • Cell culture medium and supplements

  • [³H]sphingosine or [¹⁴C]serine (radiolabeled precursors)[8]

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a desired confluency.

  • Labeling: Remove the culture medium and replace it with a fresh medium containing the radiolabeled precursor (e.g., 0.5 µCi/well of [³H]sphingosine).[8]

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator to allow for the uptake and metabolism of the labeled precursor.[8]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS to remove unincorporated label.

    • Lyse the cells and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Lipid Separation:

    • Spot the lipid extracts onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate the different lipid classes (e.g., sphingosine, ceramide, sphingomyelin).

  • Quantification:

    • Scrape the spots corresponding to the different lipid classes from the TLC plate into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of radiolabel incorporated into each sphingolipid class over time to determine the rate of synthesis and incorporation.

Assay of N-Acyl Phosphatidylethanolamine-Phospholipase D (NAPE-PLD) Activity

This assay measures the activity of the key enzyme responsible for the production of NAEs from their membrane precursor, NAPE.

Objective: To quantify the enzymatic activity of NAPE-PLD in cell or tissue homogenates.

Materials:

  • Cell or tissue homogenates

  • Radiolabeled NAPE substrate (e.g., N-[¹⁴C]palmitoyl-PE)[9]

  • Assay buffer (e.g., Tris-HCl with MgCl₂)[9]

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • TLC plates and developing solvents

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell or tissue homogenate (containing NAPE-PLD) with the assay buffer.

    • Initiate the reaction by adding the radiolabeled NAPE substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).[9]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Phase Separation: Add water and centrifuge to separate the organic and aqueous phases. The lipid products will be in the lower organic phase.

  • Lipid Separation:

    • Carefully collect the organic phase and spot it onto a TLC plate.

    • Develop the TLC plate to separate the product (radiolabeled NAE) from the unreacted substrate (radiolabeled NAPE).

  • Quantification:

    • Identify the spots corresponding to the NAE product and the NAPE substrate.

    • Scrape the spots and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of NAE produced per unit of time and protein to determine the NAPE-PLD activity.

Fluorescence Quenching Assay for Lipid-Membrane Interaction

This technique can be adapted to study the binding and incorporation of fluorescently labeled amino fatty acids or their analogs into lipid vesicles.

Objective: To determine the affinity of a fluorescently labeled lipid for a model membrane.

Materials:

  • Fluorescently labeled amino fatty acid analog

  • Lipid vesicles (liposomes) of a defined composition

  • A membrane-impermeable quencher (e.g., potassium iodide)

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Fluorescence Measurement:

    • In a cuvette, add the fluorescently labeled amino fatty acid to a buffer solution and measure the initial fluorescence intensity.

    • Add the lipid vesicles to the cuvette and monitor the change in fluorescence as the labeled lipid partitions into the membrane.

  • Quenching:

    • Once the fluorescence signal has stabilized (indicating equilibrium), add the membrane-impermeable quencher to the solution.

    • The quencher will reduce the fluorescence of the labeled lipid that is in the aqueous phase but not the portion that is incorporated into the membrane and protected from the quencher.

  • Data Analysis:

    • By measuring the fluorescence intensity before and after the addition of the quencher, the fraction of the labeled lipid incorporated into the membrane can be calculated.

    • By performing this experiment at different lipid concentrations, a binding curve can be generated, and the partition coefficient or binding affinity can be determined.

Experimental Workflow for Comparing Membrane Incorporation

The following diagram illustrates a general workflow for comparing the membrane incorporation of different amino fatty acids.

experimental_workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies start Select Amino Fatty Acids (e.g., Sphingosine vs. NAPE) liposome_prep Prepare Model Membranes (Liposomes) start->liposome_prep cell_culture Culture Cells start->cell_culture fluorescence_assay Fluorescence Quenching Assay liposome_prep->fluorescence_assay binding_affinity Determine Binding Affinity / Partition Coefficient fluorescence_assay->binding_affinity final_comparison Comparative Analysis of Membrane Incorporation binding_affinity->final_comparison metabolic_labeling Metabolic Labeling with Radiolabeled Precursors cell_culture->metabolic_labeling lipidomics Lipidomics Analysis (LC-MS/MS) cell_culture->lipidomics incorporation_rate Quantify Incorporation Rate and Membrane Levels metabolic_labeling->incorporation_rate lipidomics->incorporation_rate incorporation_rate->final_comparison

Caption: A generalized workflow for comparing amino fatty acid membrane incorporation.

Conclusion

The membrane incorporation of sphingolipids and N-acylethanolamines follows fundamentally different pathways, reflecting their distinct physiological roles. Sphingolipids are constitutively synthesized in the endoplasmic reticulum and are stable structural components of membranes, contributing to their organization and signaling platforms. In contrast, NAEs are rapidly and transiently produced at the cell membrane from pre-existing phospholipids in response to specific stimuli, acting as lipid mediators.

For researchers and drug development professionals, understanding these differences is paramount. Targeting the enzymes involved in sphingolipid metabolism could have long-term effects on membrane structure and cell signaling, while modulating NAE synthesis might offer more acute and targeted therapeutic interventions. The experimental approaches detailed in this guide provide a framework for investigating the membrane incorporation of these and other lipid molecules, facilitating the development of novel therapeutic strategies that target lipid-dependent cellular processes.

References

Unraveling the Experimental Reproducibility of 2-Aminohexadecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the experimental utility of 2-aminohexadecanoic acid, a synthetic amino acid, alongside key alternative compounds used in cellular signaling research. We delve into the available data, detail experimental protocols, and visualize the underlying molecular pathways to offer a comprehensive resource for designing robust and repeatable experiments.

This compound is a fatty acid analogue that has been explored for its potential to modulate cellular processes. Its structural similarity to natural fatty acids allows it to interact with enzymes involved in lipid metabolism and protein modification. To objectively assess its experimental performance, this guide draws comparisons with well-characterized inhibitors of related pathways: Myriocin and L-cycloserine, which target sphingolipid biosynthesis, and 2-bromopalmitate, an inhibitor of protein palmitoylation.

Comparative Analysis of Cellular Effects

The following table summarizes the quantitative data from various studies, offering a side-by-side comparison of the effects of this compound and its alternatives on key cellular parameters. This data is essential for understanding the potency and potential off-target effects of each compound, which directly impacts experimental reproducibility.

CompoundTarget PathwayCell LineConcentrationEffectReproducibility Note
This compound Protein Palmitoylation (putative)Data Not Available--Limited public data on reproducibility.
Myriocin Sphingolipid Biosynthesis (Serine Palmitoyltransferase)CTLL-210 nM50% inhibition of cell proliferation[1]High, widely used as a specific inhibitor.
L-Cycloserine Sphingolipid Biosynthesis (Serine Palmitoyltransferase)--Potent inhibitor, but can have off-target effects.Moderate, potential for variability due to off-target effects.
2-Bromopalmitate Protein PalmitoylationToxoplasma gondii tachyzoites50 µMAltered gliding motility patterns[2]High, commonly used as a general palmitoylation inhibitor.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reproducible research. Below are methodologies for key experiments cited in the comparative analysis.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Myriocin, L-cycloserine, 2-bromopalmitate) in culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of control (untreated) cells.

Inhibition of Protein Palmitoylation Assay

This protocol allows for the assessment of a compound's ability to inhibit the attachment of palmitate to proteins.

  • Cell Treatment: Treat cultured cells with the test compound (e.g., 2-bromopalmitate) at the desired concentration for a specified time.

  • Metabolic Labeling: Add a clickable palmitic acid analog (e.g., 17-octadecynoic acid) to the culture medium and incubate to allow for its incorporation into proteins.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Click Chemistry: Perform a click chemistry reaction to attach a reporter tag (e.g., a fluorescent dye or biotin) to the incorporated clickable palmitic acid analog.

  • Protein Separation and Detection: Separate the labeled proteins by SDS-PAGE. Visualize the palmitoylated proteins by in-gel fluorescence scanning or by western blotting for the biotin (B1667282) tag.

  • Quantification: Quantify the band intensities to determine the extent of inhibition of palmitoylation.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes discussed, the following diagrams were generated using Graphviz.

Sphingolipid_Biosynthesis_Inhibition cluster_pathway De Novo Sphingolipid Biosynthesis cluster_inhibitors Inhibitors Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Myriocin Myriocin Serine Palmitoyltransferase (SPT) Serine Palmitoyltransferase (SPT) Myriocin->Serine Palmitoyltransferase (SPT) Inhibits L_Cycloserine L_Cycloserine L_Cycloserine->Serine Palmitoyltransferase (SPT) Inhibits

Caption: Inhibition of the de novo sphingolipid biosynthesis pathway by Myriocin and L-Cycloserine.

Protein_Palmitoylation_Workflow Cell Culture Cell Culture Compound Treatment\n(e.g., 2-Bromopalmitate) Compound Treatment (e.g., 2-Bromopalmitate) Cell Culture->Compound Treatment\n(e.g., 2-Bromopalmitate) Metabolic Labeling\n(Clickable Palmitate Analog) Metabolic Labeling (Clickable Palmitate Analog) Compound Treatment\n(e.g., 2-Bromopalmitate)->Metabolic Labeling\n(Clickable Palmitate Analog) Cell Lysis Cell Lysis Metabolic Labeling\n(Clickable Palmitate Analog)->Cell Lysis Click Chemistry\n(Attach Reporter Tag) Click Chemistry (Attach Reporter Tag) Cell Lysis->Click Chemistry\n(Attach Reporter Tag) SDS-PAGE SDS-PAGE Click Chemistry\n(Attach Reporter Tag)->SDS-PAGE Detection\n(Fluorescence or Western Blot) Detection (Fluorescence or Western Blot) SDS-PAGE->Detection\n(Fluorescence or Western Blot) Quantification Quantification Detection\n(Fluorescence or Western Blot)->Quantification

Caption: Experimental workflow for assessing the inhibition of protein palmitoylation.

Conclusion

While this compound holds potential as a tool to study cellular lipid-dependent processes, the current publicly available data on its specific effects and the reproducibility of these findings is limited. In contrast, compounds like Myriocin and 2-bromopalmitate are well-characterized inhibitors with a substantial body of literature supporting their specific mechanisms of action and consistent experimental outcomes. For researchers aiming for high reproducibility, utilizing these established alternatives is recommended. Further studies providing detailed quantitative data and standardized protocols for this compound are necessary to fully establish its reliability and utility as a research tool.

References

Navigating the Cellular Maze: The Elusive Effects of 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the therapeutic potential of fatty acid derivatives, a comprehensive cross-validation of the effects of 2-aminohexadecanoic acid across different cell lines remains conspicuously absent from the current scientific literature. Extensive searches for direct comparative studies, quantitative data on its cytotoxic or apoptotic effects, and detailed experimental protocols have proven fruitless, highlighting a significant gap in the understanding of this particular molecule's biological activity.

This compound, also known as 2-aminopalmitic acid, is a derivative of the saturated fatty acid, hexadecanoic acid (palmitic acid). While the parent compound, palmitic acid, has been extensively studied for its role in cellular metabolism and its varied effects on cancer cells, the introduction of an amino group at the alpha position fundamentally alters the molecule's chemical properties and, presumably, its interaction with cellular machinery.

The current body of research predominantly focuses on the broader implications of fatty acid and sphingolipid metabolism in cancer. Sphingolipids, a class of lipids to which this compound is structurally related, are known to be critical regulators of cell fate, with molecules like ceramides (B1148491) promoting apoptosis (programmed cell death) and sphingosine-1-phosphate promoting cell survival and proliferation. It is plausible that this compound could influence these pathways, but specific evidence is lacking.

Similarly, while numerous studies have investigated the cytotoxic and apoptotic effects of various other fatty acids and their derivatives in a multitude of cancer cell lines, including those from leukemia, glioblastoma, and breast cancer, this compound is not prominently featured in these analyses. The absence of published IC50 values (a measure of a substance's potency in inhibiting a specific biological or biochemical function) or detailed apoptosis assays for this compound makes a direct comparison of its efficacy in different cellular contexts impossible at this time.

This lack of available data prevents the construction of a detailed comparison guide as initially intended. To move forward, foundational research is required to establish the basic cytotoxic and mechanistic profile of this compound.

Future Research Directions: An Experimental Blueprint

To address this knowledge gap, a systematic investigation into the effects of this compound is necessary. A proposed experimental workflow to begin characterizing its activity in different cell lines is outlined below.

G start Select Diverse Cancer Cell Lines (e.g., Leukemia, Glioblastoma, Breast Cancer) and a Normal Control Cell Line viability Cell Viability Assay (MTT/XTT) start->viability ic50 Determine IC50 Values viability->ic50 flow Annexin V/PI Staining (Flow Cytometry) ic50->flow For promising cell lines caspase Caspase Activity Assay (e.g., Caspase-3/7, -8, -9) flow->caspase western Western Blot Analysis (e.g., Bcl-2 family, PARP cleavage) caspase->western pathway_analysis Investigate Key Signaling Pathways (e.g., Sphingolipid Metabolism, PI3K/Akt) western->pathway_analysis G This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Interacts with Sphingolipid Metabolism Enzymes Sphingolipid Metabolism Enzymes Cell Membrane->Sphingolipid Metabolism Enzymes Modulates Ceramide Ceramide Sphingolipid Metabolism Enzymes->Ceramide Increases Mitochondria Mitochondria Ceramide->Mitochondria Activates Caspase Activation Caspase Activation Mitochondria->Caspase Activation Triggers Apoptosis Apoptosis Caspase Activation->Apoptosis

Comparative Proteomics of Cells Treated with Sphingolipid Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteomic Changes Induced by Sphingolipid Biosynthesis Inhibitors.

This guide provides a comparative analysis of the proteomic effects on cells treated with inhibitors of sphingolipid biosynthesis. While direct comparative proteomics data for 2-aminohexadecanoic acid is not extensively available in the public domain, this guide leverages data from studies on well-characterized inhibitors like myriocin (B1677593) and fumonisin B1, which target key enzymes in the sphingolipid production pathway. This information is crucial for understanding the downstream cellular consequences of disrupting this vital metabolic route and for the development of novel therapeutics.

Quantitative Proteomic Data Summary

The following tables summarize the quantitative proteomic changes observed in cells upon treatment with inhibitors of sphingolipid biosynthesis. These inhibitors disrupt the normal production of ceramides (B1148491) and other sphingolipids, leading to widespread alterations in the cellular proteome.

InhibitorCell Type/OrganismNumber of Differentially Expressed Proteins (DEPs)Key Affected PathwaysReference
Myriocin Fusarium oxysporum f. sp. niveum303 DEPs at MIC, 277 DEPs at 8x MIC (121 common DEPs)Ribosome biogenesis, Metabolism, Genetic information processing[1]
Fumonisin B1 Cotton Fiber633 upregulated, 672 downregulatedPhenylpropanoid biosynthesis, Flavonoid biosynthesis[2][3]

Table 1: Overview of Proteomic Changes Induced by Sphingolipid Biosynthesis Inhibitors. This table provides a high-level summary of the impact of myriocin and fumonisin B1 on the proteome of their respective target organisms.

Detailed Experimental Protocols

The following section details a generalized yet comprehensive protocol for the comparative quantitative proteomic analysis of cells treated with a sphingolipid biosynthesis inhibitor.

Cell Culture and Treatment
  • Cell Line: Select a relevant cell line for the study (e.g., a cancer cell line, an immortalized normal cell line).

  • Culture Conditions: Culture the cells in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Treat the cells with the sphingolipid biosynthesis inhibitor (e.g., this compound, myriocin) at a predetermined concentration (e.g., based on IC50 values) for a specific duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.

Protein Extraction and Digestion
  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) and subsequently alkylate the free thiols with an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent them from reforming.

  • In-solution or In-gel Digestion: Digest the proteins into peptides using a protease, most commonly trypsin, which cleaves proteins at the C-terminal side of lysine (B10760008) and arginine residues. This can be performed directly in the solution or after separating the proteins on an SDS-PAGE gel.

Peptide Labeling and Fractionation (for labeled quantification)
  • Isobaric Labeling: For quantitative comparison across multiple samples, peptides can be labeled with isobaric tags (e.g., TMT, iTRAQ). Each tag has the same total mass but produces different reporter ion masses upon fragmentation in the mass spectrometer, allowing for relative quantification.

  • High-pH Reversed-Phase Fractionation: To reduce the complexity of the peptide mixture and increase the number of identified proteins, the labeled peptides are often fractionated using high-pH reversed-phase liquid chromatography.

LC-MS/MS Analysis
  • Liquid Chromatography (LC): The fractionated (or unfractionated) peptide mixtures are separated using nano-flow high-performance liquid chromatography (nano-HPLC) on a reversed-phase column. The peptides are eluted with an organic solvent gradient.

  • Tandem Mass Spectrometry (MS/MS): The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer. The instrument performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by fragmentation of the most intense peptides and a second scan (MS2) to determine the m/z of the fragment ions.

Data Analysis
  • Database Searching: The raw MS/MS data is processed using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and, by inference, the proteins. The searches are performed against a protein sequence database (e.g., UniProt).

  • Quantification: For labeled experiments, the relative abundance of proteins is determined by comparing the intensities of the reporter ions from the different samples. For label-free experiments, quantification is based on the peak intensities or spectral counts of the peptides.

  • Statistical Analysis: Statistical tests (e.g., t-test, ANOVA) are applied to identify proteins that are significantly differentially expressed between the treated and control groups.

  • Bioinformatics Analysis: The list of differentially expressed proteins is subjected to bioinformatics analysis to identify enriched biological pathways, molecular functions, and cellular components using tools like DAVID, Metascape, or Ingenuity Pathway Analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the key signaling pathways affected by the inhibition of sphingolipid biosynthesis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment protein_extraction Protein Extraction cell_culture->protein_extraction protein_digestion Protein Digestion protein_extraction->protein_digestion lc_msms LC-MS/MS protein_digestion->lc_msms Peptide Mixture data_analysis Data Analysis lc_msms->data_analysis bioinformatics Bioinformatics data_analysis->bioinformatics

Experimental workflow for comparative proteomics.

Sphingolipid_Biosynthesis_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT (inhibited by Myriocin) Sphinganine Sphinganine Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS (inhibited by Fumonisin B1) Ceramide Ceramide Dihydroceramide->Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine S1P Sphingosine-1-Phosphate Sphingosine->S1P Ceramide_S1P_Signaling cluster_ceramide Ceramide Signaling cluster_s1p S1P Signaling Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Inflammation Inflammation Ceramide->Inflammation S1P Sphingosine-1-Phosphate Proliferation Cell Proliferation S1P->Proliferation Survival Cell Survival S1P->Survival Migration Cell Migration S1P->Migration

References

Validating the Use of 2-Aminohexadecanoic Acid in a Specific Disease Model: Information Not Currently Available in Publicly Accessible Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of publicly available scientific literature, it has been determined that there is a lack of sufficient data to generate a comparison guide on the use of 2-aminohexadecanoic acid in any specific disease model.

Initial searches for "this compound" primarily yield chemical and physical properties of the molecule, as cataloged in chemical databases such as PubChem and ChemicalBook.[1][2][3] While there is research on related compounds, such as n-hexadecanoic acid (palmitic acid), which has been studied for its anti-inflammatory properties as a phospholipase A(2) inhibitor, this information does not directly apply to the 2-amino substituted version of the fatty acid.[4][5]

Similarly, literature exists for other amino fatty acids and derivatives, including:

  • 2-aminoadipic acid , which has been investigated in the context of metabolic disorders.[6]

  • Short-chain fatty acids , which have been studied in autoimmune disease models.[7]

  • cis-2-decenoic acid , a fatty acid signaling molecule with effects on bacterial persister cells.[8]

  • cis-6-hexadecenoic acid , which has demonstrated bactericidal activity against Staphylococcus aureus.[9]

  • 6-aminohexanoic acid and 16-aminohexadecanoic acid , which are often utilized as linker molecules in chemical synthesis.[10][11][12]

However, no specific studies detailing the therapeutic application, mechanism of action, signaling pathways, or comparative efficacy of This compound in a disease model could be identified. The creation of a detailed comparison guide, as requested, requires substantial experimental data, including quantitative performance metrics and detailed protocols from peer-reviewed research. Without such foundational information, it is not possible to construct an evidence-based guide that would be of value to researchers, scientists, and drug development professionals.

Further investigation into this specific compound would be necessary to establish its biological activity and potential therapeutic uses before a comparative analysis could be performed.

References

Safety Operating Guide

Navigating the Disposal of 2-Aminohexadecanoic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Considerations

Before initiating any disposal procedure, it is imperative to handle 2-Aminohexadecanoic acid with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be approached with the understanding that it is to be treated as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) office.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: The first step is to identify the waste stream. Is it pure this compound, a solution, or a mixture with other chemicals?

  • Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.[1] Incompatible chemicals can react dangerously.[2] Keep it separate from biological or radioactive waste.[1]

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and compatible with the chemical.[3][4] For solid waste, a securely sealed plastic container is appropriate. For liquid waste, ensure the container has a tight-fitting screw cap.[2] Do not use metal containers for acidic waste.[3]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[3][4] Avoid using abbreviations or chemical formulas.[1] The date of waste accumulation should also be clearly marked on the label.[4]

Step 3: Accumulation and Storage

  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory.[2] This area should be under the control of laboratory personnel and away from general laboratory traffic.

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Storage Limits: Be aware of your institution's limits on the volume of hazardous waste that can be stored in an SAA and the maximum accumulation time.[2]

Step 4: Disposal Request and Pickup

  • Contact EHS: Once the waste container is full or has reached the time limit for storage in the SAA, contact your institution's EHS office or hazardous waste management program to arrange for pickup and disposal.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.[1] This practice is illegal and can harm the environment and plumbing infrastructure.

Quantitative Data: Physical and Chemical Properties

While specific disposal-related quantitative data is limited, understanding the physical and chemical properties of this compound can inform safe handling and storage.

PropertyValue
Molecular Formula C16H33NO2
Molecular Weight 271.44 g/mol [5]
Melting Point ~220 °C (decomposes)[6]
Boiling Point 392.6 °C at 760 mmHg[7]
Density 0.931 g/cm³[7]

Experimental Protocols: Neutralization (Not Recommended for General Disposal)

While some laboratory procedures for the disposal of simple acids involve neutralization, this is not recommended for this compound without a thorough hazard assessment and specific approval from your EHS department. The long carbon chain may affect its behavior during neutralization, and the resulting solution may still be considered hazardous waste. For general laboratory waste, direct disposal through the EHS office is the safest and most compliant method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste identify Identify and Characterize Waste (Solid, Liquid, Mixture) start->identify segregate Segregate from Other Waste Streams identify->segregate containerize Select Compatible Container (Good Condition, Leak-Proof) segregate->containerize label Label Container: 'Hazardous Waste' Full Chemical Name Date containerize->label store Store in Designated SAA with Secondary Containment label->store ehs_contact Container Full or Time Limit Reached? Contact EHS for Pickup store->ehs_contact pickup Waste Collected by Authorized Personnel ehs_contact->pickup Yes end End: Proper Disposal Complete pickup->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Aminohexadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-Aminohexadecanoic acid, ensuring laboratory safety and operational efficiency.

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for this compound. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation and serious eye damage. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Required PPE Specifications and Use
Eye and Face Protection Safety glasses with side shields or Goggles, Face shieldSafety glasses are the minimum requirement. Goggles are required for protection against liquid splashes. A face shield must be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or punctures before and during use.[1][2][3]
Body Protection Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If handling fine powders that may become airborne, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as outlined in Table 1.

  • Weighing and Aliquoting:

    • Handle solid this compound in a chemical fume hood to minimize inhalation risk.

    • Use a disposable weighing boat or paper.

    • Carefully transfer the desired amount using a clean spatula.

    • Close the primary container tightly immediately after use.

  • Dissolution and Use in Experiments:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

    • Clearly label all solutions with the chemical name, concentration, date, and your initials.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Properly dispose of all contaminated disposable materials as outlined in the disposal plan.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

Incident Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill For a small spill of solid material, gently sweep it up with a brush and dustpan, avoiding dust generation. Place the material in a sealed container for disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and alert others. If the substance is flammable, extinguish all ignition sources. Contact your institution's environmental health and safety office for assistance.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect un-contaminated this compound and place it in a clearly labeled, sealed container for chemical waste.

    • Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.

  • Liquid Waste (Solutions):

    • For small quantities of dilute aqueous solutions, neutralization may be an option. Slowly add a dilute acid (e.g., citric acid) to a basic solution or a dilute base (e.g., sodium bicarbonate) to an acidic solution, while stirring in a fume hood.[5] The pH should be adjusted to a neutral range (typically 6-8) before disposal down the sanitary sewer with copious amounts of water, if permitted by local regulations.[4][6]

    • For larger volumes or solutions containing other hazardous materials, collect the waste in a designated, labeled, and sealed container for hazardous liquid waste.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste.[7]

    • Deface the label on the empty container before disposing of it in the appropriate recycling or trash receptacle.[7]

Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.[8][9]

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

Diagrams

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Fume Hood) gather_materials 2. Gather Materials prep_area->gather_materials don_ppe 3. Don PPE gather_materials->don_ppe weigh 4. Weigh Solid don_ppe->weigh Proceed to Handling dissolve 5. Dissolve/Use weigh->dissolve spill Spill weigh->spill Potential Incident exposure Exposure weigh->exposure Potential Incident decontaminate 6. Decontaminate Work Area dissolve->decontaminate Proceed to Cleanup dissolve->spill Potential Incident dissolve->exposure Potential Incident dispose_waste 7. Dispose of Waste decontaminate->dispose_waste remove_ppe 8. Remove PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminohexadecanoic acid
Reactant of Route 2
Reactant of Route 2
2-Aminohexadecanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.